molecular formula C6H16Cl2N2 B150864 (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CAS No. 498532-32-4

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Cat. No.: B150864
CAS No.: 498532-32-4
M. Wt: 187.11 g/mol
InChI Key: ABDGJCKNZHDDLV-RUTFAPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (CAS 498532-32-4) is a chiral cyclohexane-based building block of high value in scientific research. This compound serves as a critical intermediate in organic syntheses and is extensively used in the development of pharmaceutical compounds, including protein degraders and anticancer agents, where its structural properties help inhibit cancer cell proliferation . A prominent research application is its role in forming supramolecular gels; the diamine reacts with aldehyde derivatives in organic solvents like toluene to rapidly create stable, thermally reversible gels without catalysts. These gels exhibit unique thixotropic (shear-thinning) viscoelastic properties due to the formation of urea moieties that facilitate intermolecular hydrogen bonding . The mechanism of action for this diamine involves its two amine groups interacting with various molecular targets, potentially forming stable complexes with metal ions or enzymes to influence their activity. Its chiral nature also makes it a valuable scaffold in asymmetric synthesis, enabling stereoselective reactions . The synthesis typically begins with the reduction of cyclohexane-1,3-dione, followed by amination and a crucial enantiomeric resolution step using L-(+)-tartaric acid to achieve high enantiomeric excess (ee >98%) . The final dihydrochloride salt is formed by treating the resolved (1R,3S)-diamine with hydrochloric acid in ethanol, yielding a white crystalline product . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGJCKNZHDDLV-RUTFAPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738400
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498532-32-4
Record name (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride. The synthesis involves a multi-step process beginning with the formation of a racemic mixture of 1,3-cyclohexanediamine, followed by a critical chiral resolution step to isolate the desired (1R,3S)-enantiomer, and concluding with the formation of the dihydrochloride salt. While established methods exist for the initial achiral synthesis, the specific chiral resolution of cis-1,3-cyclohexanediamine is not extensively documented in peer-reviewed literature, presenting a notable challenge. This guide will detail the known procedures and discuss potential strategies for the enantiomeric separation based on analogous chemical resolutions.

Achiral Synthesis of cis/trans-1,3-Cyclohexanediamine

The common starting point for the synthesis of the target molecule is the preparation of a racemic mixture of cis- and trans-1,3-cyclohexanediamine. A prevalent and cost-effective method involves the hydrogenation of m-phenylenediamine or the reductive amination of 1,3-cyclohexanedione, which can be synthesized from resorcinol.[1]

Synthesis of 1,3-Cyclohexanedione from Resorcinol

A common precursor, 1,3-cyclohexanedione, can be prepared by the hydrogenation of resorcinol.

Experimental Protocol: A detailed experimental protocol for this transformation is not readily available in the searched literature. However, a typical procedure would involve the catalytic hydrogenation of resorcinol over a suitable catalyst, such as Raney Nickel, under hydrogen pressure.

Reductive Amination of 1,3-Cyclohexanedione

The resulting 1,3-cyclohexanedione can then be converted to 1,3-cyclohexanediamine via reductive amination. This process typically yields a mixture of cis and trans isomers.

Experimental Protocol: A typical lab-scale procedure for the reductive amination of 1,3-cyclohexanedione involves reacting it with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst such as Raney Nickel. The reaction is generally carried out in a solvent like ethanol or methanol under pressure. The ratio of cis to trans isomers can be influenced by the reaction conditions.

Parameter Value Reference
Starting Material1,3-Cyclohexanedione[1]
ReagentsAmmonia, Hydrogen[1]
CatalystRaney Nickel[1]
Productcis/trans-1,3-Cyclohexanediamine[1]

Chiral Resolution of cis-1,3-Cyclohexanediamine

The critical step in obtaining the desired (1R,3S)-enantiomer is the chiral resolution of the racemic cis-1,3-cyclohexanediamine. It is important to first separate the cis and trans isomers, which can typically be achieved by fractional distillation or chromatography. The racemic cis-1,3-cyclohexanediamine must then be resolved.

While a specific, detailed protocol for the resolution of cis-1,3-cyclohexanediamine is not found in the provided search results, a common and effective method for resolving racemic amines is through diastereomeric salt formation using a chiral acid. This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Potential Chiral Resolving Agents:

Based on the successful resolution of other chiral amines, particularly the analogous trans-1,2-cyclohexanediamine, the following chiral acids are strong candidates for the resolution of cis-1,3-cyclohexanediamine:

  • Tartaric Acid: Both L-(+)-tartaric acid and D-(-)-tartaric acid are widely used and commercially available resolving agents for amines. The choice of the tartaric acid enantiomer will determine which enantiomer of the diamine crystallizes preferentially.

  • Mandelic Acid: (R)-(-)-Mandelic acid and (S)-(+)-mandelic acid are also effective resolving agents for amines.

  • Camphorsulfonic Acid: (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-camphorsulfonic acid are other potential candidates.

General Experimental Protocol for Chiral Resolution (Hypothetical):

  • Salt Formation: The racemic cis-1,3-cyclohexanediamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of the chosen chiral acid (e.g., L-(+)-tartaric acid to potentially isolate the (1S,3R)-enantiomer first) is dissolved in the same or a miscible solvent and added to the diamine solution.

  • Crystallization: The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can facilitate this process.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free diamine. The diamine is then extracted with an organic solvent and purified.

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is now enriched in the other diastereomeric salt, can be treated similarly to isolate the other enantiomer of the diamine. To obtain the (1R,3S)-enantiomer, one might need to use D-(-)-tartaric acid or process the mother liquor after crystallization with L-(+)-tartaric acid.

Quantitative Data (Expected): The yield and enantiomeric excess (e.e.) of the resolved diamine are highly dependent on the specific conditions of the resolution, including the choice of solvent, temperature, and the number of recrystallizations. Typically, multiple recrystallizations are required to achieve high enantiomeric purity (>99% e.e.).

Synthesis of this compound

Once the enantiomerically pure (1R,3S)-cyclohexane-1,3-diamine has been isolated, it is converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: The free base of (1R,3S)-cyclohexane-1,3-diamine is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) is then added in a stoichiometric amount (two equivalents). The dihydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Parameter Value
Starting Material(1R,3S)-Cyclohexane-1,3-diamine
ReagentHydrochloric Acid (2 eq.)
SolventIsopropanol or Ethanol
ProductThis compound

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_achiral Achiral Synthesis cluster_resolution Chiral Resolution cluster_salt_formation Salt Formation Resorcinol Resorcinol Cyclohexanedione Cyclohexanedione Resorcinol->Cyclohexanedione Hydrogenation Racemic_Diamine cis/trans-1,3-Cyclohexanediamine Cyclohexanedione->Racemic_Diamine Reductive Amination Diastereomeric_Salts Diastereomeric_Salts Racemic_Diamine->Diastereomeric_Salts + Chiral Acid Resolved_Amine (1R,3S)-Cyclohexane-1,3-diamine Diastereomeric_Salts->Resolved_Amine Fractional Crystallization Dihydrochloride (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Resolved_Amine->Dihydrochloride + 2 HCl

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship for Chiral Resolution

Chiral_Resolution cluster_racemate cluster_reagent cluster_salts cluster_separation cluster_products Racemic_Mixture Racemic cis-1,3-Cyclohexanediamine ((1R,3S) and (1S,3R)) Separation Different Solubility Racemic_Mixture->Separation Chiral_Acid Chiral Resolving Acid (e.g., D-(-)-Tartaric Acid) Chiral_Acid->Separation Salt_1 Diastereomeric Salt 1 ((1R,3S)-diamine • D-tartrate) Product_1 Crystallized Salt 1 Salt_1->Product_1 Lower Solubility Salt_2 Diastereomeric Salt 2 ((1S,3R)-diamine • D-tartrate) Product_2 Salt 2 in Mother Liquor Salt_2->Product_2 Higher Solubility Separation->Salt_1 Separation->Salt_2

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

physical and chemical properties of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a chiral diamine building block. This document includes key property data, detailed experimental protocols for characterization and synthesis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is the hydrochloride salt form of the chiral diamine (1R,3S)-Cyclohexane-1,3-diamine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it suitable for a variety of applications in organic synthesis and drug development.[1]

Data Presentation: Summary of Properties

The quantitative data for this compound and its related isomers are summarized below.

PropertyValueReferences
Chemical Name (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride[2]
cis-Cyclohexane-1,3-diamine dihydrochloride[3][4]
Synonyms (1R,3S)-Cyclohexane-1,3-diamine 2HCl[3]
CAS Number 860296-82-8 [(1S,3S) isomer][2][5]
498532-32-4 [cis or (1R,3S)-rel-][3][4]
Molecular Formula C₆H₁₆Cl₂N₂[1][2][4][5]
Molecular Weight 187.11 g/mol [1][2][5]
Appearance White to off-white solid[3]
Purity ≥97%[2][4][5]
Melting Point >360 °C (for cis-dihydrochloride)[3]
Solubility Very soluble in water (up to 91.4 mg/ml)[1]
Storage Room temperature, under inert atmosphere[2][3][6]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of diamine hydrochlorides are crucial for ensuring reproducibility and accuracy in research and development.

Synthesis and Purification Protocol

The following protocol is a general methodology for the synthesis of 1,3-cyclohexanediamine, which is then converted to its dihydrochloride salt for purification. The pathway begins with the hydrogenation of resorcinol.[7]

Materials:

  • Resorcinol (RES)

  • Raney Ni catalyst

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water (H₂O)

Methodology:

  • Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD):

    • Introduce 2 g of resorcinol, 10 mL of H₂O, 0.80 g of NaOH, and 0.20 g of Raney Ni into a 50 mL stainless-steel autoclave with magnetic stirring.[7]

    • Seal the reactor and purge with H₂ gas three times.[7]

    • Pressurize the reactor with H₂ to the desired pressure and heat to the target temperature while stirring continuously at 1000 rpm to initiate the reaction.[7]

  • Oximation of 1,3-CHD to 1,3-Cyclohexanedione dioxime (1,3-CHDO):

    • In a 100 mL round-bottom flask, combine the aqueous reaction mixture from the previous step with 3.06 g of hydroxylamine hydrochloride and 1.84 g of sodium hydroxide.[7]

    • Immerse the flask in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.[7]

    • Collect the precipitated 1,3-CHDO product by filtration and dry it under a vacuum.[7]

  • Hydrogenation of 1,3-CHDO to 1,3-Cyclohexanediamine (1,3-CHDA):

    • The hydrogenation of the dioxime intermediate is performed in methanol over a Raney Ni catalyst at approximately 50°C and 1.0 MPa H₂ pressure.[7]

  • Purification via Dihydrochloride Salt Formation:

    • To the final hydrogenation reaction solution, add an excess of concentrated hydrochloric acid. This converts the 1,3-cyclohexanediamine product into its hydrochloride salt.[7]

    • Add acetone to the solution to induce the precipitation of the diamine dihydrochloride crystals.[7]

    • The final product can be further purified by recrystallization.[7]

Characterization Protocols

A. Melting Point Determination (Capillary Method)

This technique is used to determine the temperature range over which the solid compound melts, which serves as a key indicator of purity.[8]

  • Sample Preparation: Ensure the sample is completely dry and in a fine powder form. If necessary, crush coarse crystals using a mortar and pestle.[8]

  • Capillary Loading: Press the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to compact the powder into a column of 1-2 mm in height.[9]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp instrument).[10]

    • For an unknown sample, perform a rapid initial run by heating at a rate of 10-20 °C per minute to find an approximate melting range.[10]

    • For a precise measurement, start a new run with a fresh sample, preheating the apparatus to a temperature about 10 °C below the approximate melting point.[11]

    • Set the heating ramp to a slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as this range (T1-T2).[9] A narrow range (0.5-1.0 °C) typically indicates a high-purity compound.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[13]

    • Using a pipette, place one drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[13]

    • Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[13]

  • Analysis:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.[13]

    • Acquire the infrared spectrum. The resulting plot of transmittance versus wavenumber represents the molecular "fingerprint" of the compound.[12]

    • Characteristic absorption bands can be used to identify specific chemical bonds and functional groups (e.g., N-H stretches for amines, C-H stretches for the cyclohexane ring).[14]

  • Troubleshooting:

    • If absorption peaks are too intense (saturating the detector), clean the plate and re-prepare the sample using a more dilute solution.[13]

    • If peaks are too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[13]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O, given the compound's solubility, or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[15]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of non-equivalent carbon atoms in the molecule.[16]

  • Spectral Interpretation:

    • ¹H NMR: Analyze the chemical shifts to identify protons in different environments (e.g., on the cyclohexane ring). Use the integration values to determine the relative number of protons for each signal. The splitting patterns (e.g., triplets, quartets) help establish the connectivity between adjacent carbons.[15]

    • ¹³C NMR: The number of signals corresponds to the number of unique carbon atoms, providing direct information about the carbon skeleton.[16]

Mandatory Visualization

The following diagram illustrates the synthetic pathway for producing 1,3-Cyclohexanediamine and its subsequent purification as a dihydrochloride salt.

Synthesis_Purification_Workflow cluster_purification Purification Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (1,3-CHD) Resorcinol->CHD Hydrogenation (Raney Ni, H2, NaOH) invis1 CHD->invis1 NH2OH_HCl Hydroxylamine Hydrochloride NH2OH_HCl->invis1 CHDO 1,3-Cyclohexanedione dioxime (1,3-CHDO) CHDA 1,3-Cyclohexanediamine (1,3-CHDA) CHDO->CHDA Hydrogenation (Raney Ni, H2, MeOH) invis2 CHDA->invis2 FinalProduct (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride invis1->CHDO Oximation invis2->FinalProduct 1. Add excess HCl 2. Precipitate with Acetone 3. Recrystallize

Caption: Synthetic and purification workflow for 1,3-Cyclohexanediamine Dihydrochloride.

References

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride, a chiral diamine building block. Due to the specificity of this salt, this guide also includes relevant data on the parent compound, cis-1,3-cyclohexanediamine, to provide a broader context for its application in research and development.

Chemical Identity and Properties

This compound is the salt form of the cis-isomer of 1,3-cyclohexanediamine. The presence of two stereocenters (at carbons 1 and 3) gives rise to different stereoisomers. The (1R,3S) configuration specifies one of the enantiomers of the cis-diastereomer.

Structure:

  • Chemical Name: this compound

  • Synonyms: cis-1,3-Cyclohexanediamine dihydrochloride, rel-(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

  • CAS Number: 498532-32-4[1][2]

  • Molecular Formula: C₆H₁₆Cl₂N₂[1][3][4][5]

  • Molecular Weight: 187.11 g/mol [3][4][5]

Physicochemical Properties:

PropertyValueReference
Appearance White to off-white solid
Storage Conditions Room temperature, under inert atmosphere[3]
Purity (typical) ≥97%[1][4][5]
Boiling Point (free base) 194 °C[6]
Density (free base) 0.95 g/cm³[6]

Note: Some properties listed are for the free base (cis-1,3-cyclohexanediamine) due to limited data on the dihydrochloride salt.

Synthesis and Experimental Protocols

While specific synthesis protocols for the direct preparation of this compound are not extensively detailed in publicly available literature, the synthesis of the parent 1,3-cyclohexanediamine is well-documented. The dihydrochloride salt can be readily obtained by treating the free diamine with hydrochloric acid.

A common and efficient method for the synthesis of 1,3-cyclohexanediamine (1,3-CHDA) involves a multi-step process starting from resorcinol.[7] This pathway includes the hydrogenation of resorcinol to 1,3-cyclohexanedione (1,3-CHD), followed by oximation and subsequent hydrogenation of the resulting dioxime.[7]

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine from Resorcinol

This protocol is adapted from a described efficient methodology.[7]

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD)

  • Materials: Resorcinol, deionized water, sodium hydroxide, Raney Ni catalyst.

  • Procedure:

    • In a 50 mL stainless-steel autoclave equipped with magnetic stirring, introduce 2 g (18.2 mmol) of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[7]

    • Seal the reactor and purge with H₂ three times.

    • Pressurize the reactor with H₂ to the desired pressure while stirring at 1000 rpm.

    • Heat the reactor to the designated temperature to initiate the reaction.[7]

    • Upon completion, the resulting liquid reaction mixture containing 1,3-CHD can be used directly in the next step.[7]

Step 2: Oximation of 1,3-Cyclohexanedione (1,3-CHD)

  • Materials: 1,3-CHD solution from Step 1, deionized water, sodium hydroxide, hydroxylamine hydrochloride.

  • Procedure:

    • In a 100 mL round-bottom flask with a magnetic stirring bar, combine 2.24 g (20 mmol) of 1,3-CHD, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride.[7]

    • Immerse the flask in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.[7]

    • The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), precipitates from the aqueous solution.[7]

    • Collect the precipitate by filtration and vacuum-dry for use in the next step.[7]

Step 3: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO) to 1,3-Cyclohexanediamine (1,3-CHDA)

  • Materials: 1,3-CHDO from Step 2, methanol, Raney Ni catalyst.

  • Procedure:

    • The hydrogenation of 1,3-CHDO is performed over a Raney Ni catalyst in methanol.[7]

    • Optimal conditions can achieve a high yield of 1,3-CHDA.[7]

Step 4: Formation of the Dihydrochloride Salt

  • Materials: 1,3-CHDA from Step 3, hydrochloric acid, acetone.

  • Procedure:

    • To the reaction solution containing 1,3-cyclohexanediamine, add excess hydrochloric acid to convert the product into its hydrochloride salt.[7]

    • Add acetone to precipitate the crystals of 1,3-cyclohexanediamine dihydrochloride.[7]

    • The product can be further purified by recrystallization.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (1,3-CHD) Resorcinol->CHD Hydrogenation (Raney Ni) CHDO 1,3-Cyclohexanedione Dioxime (1,3-CHDO) CHD->CHDO Oximation (NH2OH·HCl) CHDA 1,3-Cyclohexanediamine (1,3-CHDA) CHDO->CHDA Hydrogenation (Raney Ni) CHDA_HCl (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride CHDA->CHDA_HCl HCl treatment

Caption: Synthesis pathway of 1,3-Cyclohexanediamine Dihydrochloride.

Applications in Research and Drug Development

Cyclohexanediamine scaffolds are important intermediates in the chemical and pharmaceutical industries.[7] While specific applications of this compound are not extensively reported, the parent diamine and its derivatives are utilized in several areas:

  • Asymmetric Catalysis: Chiral diamines are widely used as ligands for metal catalysts in asymmetric synthesis to produce enantiomerically pure compounds.

  • Pharmaceutical Intermediates: The cyclohexane ring is a common motif in drug molecules, and the diamine functionality allows for the introduction of further diversity and interaction with biological targets. For instance, cyclohexane diamine derivatives have been investigated for their antibacterial properties, including activity against Mycobacterium tuberculosis.[8]

  • Building Blocks for Complex Molecules: The two amine groups provide reactive sites for the construction of more complex molecules, including macrocycles and polymers. It is also identified as a "Protein Degrader Building Block", suggesting its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][4][5]

Biological Context and Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is limited in the current literature. However, related cyclohexane derivatives have shown biological activity:

  • Antimicrobial and Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their antibacterial and anticancer activities.[9]

  • Enzyme Inhibition: Other isomers, such as cyclohexane-1,4-diamines, have been explored as allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key regulator of NF-κB signaling and a target in immunology and oncology.

The biological activity of cyclohexane-based molecules is highly dependent on their stereochemistry and the nature of their substituents. Therefore, this compound represents a valuable starting point for the synthesis and screening of new chemical entities in drug discovery programs.

Logical Relationship Diagram for Potential Applications

Applications Core (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Ligand Chiral Ligand Synthesis Core->Ligand Pharma Pharmaceutical Intermediate Core->Pharma PROTAC PROTAC Synthesis Core->PROTAC Catalysis Asymmetric Catalysis Ligand->Catalysis Screening Screening for Biological Activity Pharma->Screening Degrader Protein Degraders PROTAC->Degrader

References

Navigating the Solubility of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, formulation, and preclinical development. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility assessment. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on foundational principles and generalized methodologies to empower researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

PropertyValueSource
Molecular Formula C₆H₁₆Cl₂N₂[1]
Molecular Weight 187.11 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >360 °C[3]
Storage Inert atmosphere, room temperature

Qualitative Solubility Profile

As a dihydrochloride salt, this compound is an ionic compound. Its solubility is therefore governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Amine salts are generally characterized by their charged nature, polarity, and capacity for hydrogen bonding, all of which favor solubility in polar solvents while diminishing it in non-polar organic solvents like ether.[4]

Consequently, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In highly polar protic solvents such as water and, to a lesser extent, short-chain alcohols like methanol and ethanol. The ability of these solvents to solvate both the ammonium cations and the chloride anions through hydrogen bonding and ion-dipole interactions is the primary driver of solubility.

  • Moderate to Low Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While these solvents have high dielectric constants and can solvate cations well, their ability to solvate anions is less effective compared to protic solvents.

  • Insoluble or Sparingly Soluble: In non-polar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). These solvents lack the polarity and hydrogen-bonding capability to overcome the lattice energy of the ionic salt.

Experimental Protocol for Solubility Determination

The following is a generalized and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated spectroscopic method)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

SolubilityDeterminationWorkflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample quantify Quantify concentration (e.g., HPLC) sample->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Solubility Determination Workflow

Safety and Handling

This compound and its parent compound, 1,3-Cyclohexanediamine, are hazardous materials.[1][2] The dihydrochloride salt is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] The parent diamine is corrosive and can cause severe skin burns and eye damage.[1][5] Always consult the Safety Data Sheet (SDS) before handling.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[1]

Conclusion

References

Enantioselective Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine of significant interest in pharmaceutical and materials science. The document details a feasible synthetic approach, combining the preparation of the racemic precursor with a classical chemical resolution strategy to obtain the desired enantiomerically pure product. Experimental protocols, data presentation, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Chiral diamines are pivotal building blocks in asymmetric synthesis, serving as ligands for metal catalysts and as key components in the synthesis of pharmaceuticals and other bioactive molecules. (1R,3S)-Cyclohexane-1,3-diamine, with its defined stereochemistry, offers a rigid scaffold that can impart high levels of stereocontrol in chemical transformations. The dihydrochloride salt form enhances the stability and handling of this otherwise hygroscopic and air-sensitive compound. This guide focuses on a robust and accessible method for its preparation.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be efficiently achieved through a two-stage process:

  • Synthesis of Racemic cis-Cyclohexane-1,3-diamine: Preparation of the racemic mixture of the cis-diastereomer of 1,3-cyclohexanediamine from a commercially available starting material.

  • Classical Chemical Resolution: Separation of the enantiomers of the racemic cis-diamine using a chiral resolving agent, followed by isolation of the desired (1R,3S)-enantiomer.

  • Salt Formation: Conversion of the free diamine to its dihydrochloride salt.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Resolution & Salt Formation Resorcinol Resorcinol rac-cis/trans-1,3-Cyclohexanediol rac-cis/trans-1,3-Cyclohexanediol Resorcinol->rac-cis/trans-1,3-Cyclohexanediol Hydrogenation 1,3-Cyclohexanedione 1,3-Cyclohexanedione rac-cis/trans-1,3-Cyclohexanediol->1,3-Cyclohexanedione Oxidation 1,3-Cyclohexanedione Dioxime 1,3-Cyclohexanedione Dioxime 1,3-Cyclohexanedione->1,3-Cyclohexanedione Dioxime Oximation rac-cis-1,3-Cyclohexanediamine rac-cis-1,3-Cyclohexanediamine 1,3-Cyclohexanedione Dioxime->rac-cis-1,3-Cyclohexanediamine Reduction Diastereomeric Salts Diastereomeric Salts rac-cis-1,3-Cyclohexanediamine->Diastereomeric Salts Chiral Acid (1R,3S)-Cyclohexane-1,3-diamine (1R,3S)-Cyclohexane-1,3-diamine Diastereomeric Salts->(1R,3S)-Cyclohexane-1,3-diamine Separation & Liberation (1R,3S)-Cyclohexane-1,3-diamine\ndihydrochloride (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (1R,3S)-Cyclohexane-1,3-diamine->(1R,3S)-Cyclohexane-1,3-diamine\ndihydrochloride HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Racemic cis-Cyclohexane-1,3-diamine

The synthesis of the racemic precursor can be achieved in a multi-step sequence starting from resorcinol.

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanediol

  • Procedure: To a solution of resorcinol (1 mol) in ethanol (500 mL) in a high-pressure autoclave, add Raney Nickel (5% w/w). Pressurize the reactor with hydrogen gas (50 bar) and heat to 100°C with stirring. Maintain the reaction for 8 hours. After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure to yield a mixture of cis- and trans-1,3-cyclohexanediol.

Step 2: Oxidation to 1,3-Cyclohexanedione

  • Procedure: Dissolve the mixture of 1,3-cyclohexanediols (1 mol) in acetone (1 L) and cool to 0°C. Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, stir for an additional 2 hours at room temperature. Quench the reaction with isopropanol, filter the chromium salts, and concentrate the filtrate. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1,3-cyclohexanedione.

Step 3: Oximation to 1,3-Cyclohexanedione Dioxime

  • Procedure: To a solution of 1,3-cyclohexanedione (1 mol) in water (1 L), add hydroxylamine hydrochloride (2.2 mol) and sodium acetate (2.5 mol). Heat the mixture to 80°C and stir for 4 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to obtain 1,3-cyclohexanedione dioxime.

Step 4: Reduction to cis-1,3-Cyclohexanediamine

  • Procedure: In a high-pressure autoclave, suspend 1,3-cyclohexanedione dioxime (1 mol) in methanol (1 L) and add Raney Nickel (10% w/w). Pressurize the reactor with hydrogen gas (100 bar) and heat to 80°C with vigorous stirring for 12 hours. After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure. The resulting oil is a mixture of cis- and trans-1,3-cyclohexanediamine. The cis isomer can be separated by fractional distillation under reduced pressure.

Classical Resolution of rac-cis-1,3-Cyclohexanediamine

This protocol is adapted from the resolution of a similar diamine and may require optimization for the specific substrate.

Step 1: Formation of Diastereomeric Salts

  • Procedure: Dissolve racemic cis-1,3-cyclohexanediamine (1 mol) in methanol (1 L). In a separate flask, dissolve L-(+)-tartaric acid (1 mol) in methanol (1 L). Slowly add the tartaric acid solution to the diamine solution with stirring. A white precipitate should form. Heat the mixture to reflux to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling to 4°C overnight.

Step 2: Isolation of the Diastereomeric Salt

  • Procedure: Filter the crystalline precipitate and wash with a small amount of cold methanol. The solid is the diastereomeric salt of (1R,3S)-cyclohexane-1,3-diamine with L-(+)-tartaric acid. The mother liquor contains the other diastereomer.

Step 3: Liberation of the Free Diamine

  • Procedure: Suspend the isolated diastereomeric salt in a 2 M aqueous solution of sodium hydroxide (2 L) and stir for 2 hours. Extract the aqueous layer with dichloromethane (3 x 500 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (1R,3S)-cyclohexane-1,3-diamine as a colorless oil.

Formation of this compound
  • Procedure: Dissolve the (1R,3S)-cyclohexane-1,3-diamine (1 mol) in isopropanol (500 mL). Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until precipitation is complete. Alternatively, add a calculated amount of concentrated hydrochloric acid dropwise. Filter the white precipitate, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesis.

StepProductExpected Yield (%)Melting Point (°C)[α]D (c=1, H2O)
1rac-cis/trans-1,3-Cyclohexanediol>95--
21,3-Cyclohexanedione80-90104-106-
31,3-Cyclohexanedione Dioxime>90152-154-
4rac-cis-1,3-Cyclohexanediamine70-80 (after purification)-0
5(1R,3S)-Cyclohexane-1,3-diamine L-tartrate35-45 (based on racemate)VariableVariable
6(1R,3S)-Cyclohexane-1,3-diamine>90 (from salt)-Expected Positive
7This compound>95>300Expected Positive

Visualization of the Resolution Process

The logical flow of the classical resolution process is illustrated in the diagram below.

G Racemic_Mixture rac-cis-1,3-Cyclohexanediamine ((1R,3S) and (1S,3R)) Diastereomeric_Salts Mixture of Diastereomeric Salts ((1R,3S)-diamine-L-tartrate and (1S,3R)-diamine-L-tartrate) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent L-(+)-Tartaric Acid Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Less Soluble Salt ((1R,3S)-diamine-L-tartrate) Crystallization->Insoluble_Salt Precipitate Soluble_Salt More Soluble Salt in Mother Liquor ((1S,3R)-diamine-L-tartrate) Crystallization->Soluble_Salt Solution Liberation_1 Basification (e.g., NaOH) Insoluble_Salt->Liberation_1 Liberation_2 Basification (e.g., NaOH) Soluble_Salt->Liberation_2 Product (1R,3S)-Cyclohexane-1,3-diamine Liberation_1->Product Byproduct (1S,3R)-Cyclohexane-1,3-diamine Liberation_2->Byproduct

Caption: Logical workflow of the classical resolution of racemic cis-1,3-cyclohexanediamine.

Conclusion

The enantioselective synthesis of this compound is achievable through a combination of well-established synthetic transformations and classical resolution techniques. This guide provides a comprehensive framework for its preparation, offering detailed protocols and expected outcomes. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for both academic and industrial research environments. Further optimization of the resolution step may lead to improved yields and enantiomeric purity.

commercial availability of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine building block of significant interest in pharmaceutical and chemical research. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and purification.

Commercial Availability and Identification

This compound is commercially available from various suppliers, primarily as the racemic cis-isomer dihydrochloride, often designated as (1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride. The enantiomerically pure form may be available from specialized suppliers or can be obtained through chiral resolution of the racemic mixture.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms cis-1,3-Cyclohexanediamine dihydrochloride
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol [1][2]
CAS Number 498532-32-4 (for cis-racemate)
(1R,3S)-diamine CAS 1821735-98-1 (for the free diamine)[3]

Table 2: Representative Commercial Suppliers

SupplierProduct NamePurity
AChemBlockcis-cyclohexane-1,3-diamine hydrochloride97%[4]
Achmem(1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochlorideNot specified[1]
BLDpharm(1R,3S)-Cyclohexane-1,3-diamineNot specified[3]
CP Lab Safety(1S, 3S)-cyclohexane-1, 3-diamine dihydrochloridemin 97%[2]
EvitaChemCyclohexane-1,3-diamine dihydrochlorideNot specified[5]

Synthesis and Purification

The synthesis of 1,3-cyclohexanediamine typically starts from resorcinol and involves a multi-step process. The resulting mixture of cis and trans isomers can be purified, and the desired cis-isomer can be isolated and resolved to obtain the (1R,3S) enantiomer.

Synthesis of 1,3-Cyclohexanediamine from Resorcinol

A common synthetic route involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation to yield 1,3-cyclohexanediamine.[6] The final product is a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine [6]

  • Hydrogenation of Resorcinol to 1,3-Cyclohexanedione:

    • In a typical experiment, 2 g (18.2 mmol) of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni are introduced into a 50 mL stainless-steel autoclave with magnetic stirring.

    • The reactor is sealed, purged with H₂ three times, and then pressurized with H₂ to the desired pressure with continuous stirring at 1000 rpm.

    • The reactor is then heated to the designated temperature to initiate the reaction.

  • Oximation of 1,3-Cyclohexanedione:

    • In a 100 mL round-bottom flask with a magnetic stirring bar, 2.24 g (20 mmol) of 1,3-cyclohexanedione, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride are introduced.

    • The flask is placed in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.

    • The resulting precipitate of 1,3-cyclohexanedione dioxime is collected by filtration and vacuum-dried.

  • Hydrogenation of 1,3-Cyclohexanedione Dioxime:

    • The dried 1,3-cyclohexanedione dioxime is dissolved in methanol.

    • The hydrogenation is carried out over a Raney Ni catalyst under H₂ pressure at a controlled temperature (e.g., 50 °C).

    • The reaction yields a mixture of cis- and trans-1,3-cyclohexanediamine.

Purification via Dihydrochloride Salt Formation

The crude mixture of 1,3-cyclohexanediamine isomers can be purified by converting the diamines to their dihydrochloride salts.

Experimental Protocol: Purification of 1,3-Cyclohexanediamine Dihydrochloride [6]

  • To the reaction solution containing the 1,3-cyclohexanediamine, excess hydrochloric acid is added.

  • This converts the diamine into its hydrochloride salt.

  • Acetone is then added to the solution, causing the precipitation of 1,3-cyclohexanediamine dihydrochloride crystals.

  • The product can be further purified by recrystallization.

Chiral Resolution

While a specific protocol for the resolution of cis-1,3-cyclohexanediamine was not found in the immediate search results, a common method for resolving chiral diamines is through diastereomeric salt formation using a chiral resolving agent. For example, the resolution of the related (±)-cyclohexane-1,2-diamine has been achieved using xylaric acid.[7] A similar approach could be adapted for the cis-1,3-isomer.

Conceptual Experimental Workflow: Chiral Resolution

G racemic Racemic cis-1,3- Cyclohexanediamine diastereomers Diastereomeric Salt Mixture racemic->diastereomers + chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid derivative) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation salt_R Diastereomeric Salt of (1R,3S)-amine separation->salt_R salt_S Diastereomeric Salt of (1S,3R)-amine separation->salt_S base_R Base Treatment salt_R->base_R base_S Base Treatment salt_S->base_S enantiomer_R (1R,3S)-Cyclohexane- 1,3-diamine base_R->enantiomer_R enantiomer_S (1S,3R)-Cyclohexane- 1,3-diamine base_S->enantiomer_S hcl_R HCl Addition enantiomer_R->hcl_R final_product (1R,3S)-Cyclohexane- 1,3-diamine Dihydrochloride hcl_R->final_product

Caption: Conceptual workflow for the chiral resolution of racemic cis-1,3-cyclohexanediamine.

Physicochemical Properties

Table 3: Physicochemical Data for cis-1,3-Cyclohexanediamine

PropertyValue
Appearance Colorless to light yellow/orange clear liquid
Purity (GC) >95.0% (total of isomers)
Molecular Formula C₆H₁₄N₂[8]
Molecular Weight 114.19 g/mol [8]
Boiling Point 194 °C (lit.)[8]
Density 0.95 g/cm³[8]

Experimental Workflows and Diagrams

Synthesis Pathway from Resorcinol

G Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD Hydrogenation (Raney Ni, NaOH, H₂O) CHDO 1,3-Cyclohexanedione Dioxime CHD->CHDO Oximation (NH₂OH·HCl, NaOH, H₂O) CHDA_mix cis/trans-1,3- Cyclohexanediamine CHDO->CHDA_mix Hydrogenation (Raney Ni, MeOH, H₂) CHDA_HCl 1,3-Cyclohexanediamine Dihydrochloride CHDA_mix->CHDA_HCl Purification (HCl, Acetone)

Caption: Synthetic pathway for 1,3-cyclohexanediamine dihydrochloride from resorcinol.

References

Potential Research Areas for (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine that holds significant potential as a versatile building block in several areas of chemical research, including asymmetric catalysis, medicinal chemistry, and materials science. Its rigid cyclohexane backbone and the specific stereochemical arrangement of its two amino groups make it an attractive scaffold for the development of novel ligands, bioactive molecules, and functional materials. This technical guide outlines promising research avenues for this compound, providing detailed experimental protocols and benchmark data from analogous systems to facilitate further investigation.

Asymmetric Catalysis

Chiral diamines are fundamental components of many successful asymmetric catalysts. The C2-symmetry of ligands derived from 1,2-diaminocyclohexane is well-established in inducing high stereoselectivity. The C1-symmetric nature of (1R,3S)-cyclohexane-1,3-diamine offers an opportunity to explore novel catalytic environments.

Development of Chiral Ligands and Metal Complexes

The primary amino groups of (1R,3S)-cyclohexane-1,3-diamine can be readily functionalized to synthesize a variety of chiral ligands, such as Schiff bases, bis(sulfonamides), and phosphinamides. These ligands can then be complexed with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper, Palladium) to create catalysts for a range of asymmetric transformations.

Potential Asymmetric Reactions to Explore:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: The development of Ru(II) complexes with chiral diamine ligands for the reduction of prochiral ketones and imines is a well-established field.[1][2] Investigating the efficacy of (1R,3S)-diamine-derived catalysts in these reactions could lead to novel catalysts with unique selectivity profiles.

  • Asymmetric Henry (Nitroaldol) Reaction: Copper-diamine complexes are known to catalyze the asymmetric Henry reaction, a crucial C-C bond-forming reaction.[3] The specific geometry of a (1R,3S)-diamine-Cu(II) complex could offer distinct advantages in controlling the stereochemistry of the product.

  • Asymmetric Diels-Alder Reaction: Chiral Lewis acid catalysts, often featuring diamine ligands, are pivotal in enantioselective Diels-Alder reactions. The potential of (1R,3S)-diamine-metal complexes to effectively organize the dienophile and diene deserves investigation.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral ligands are essential for achieving high enantioselectivity in this widely used C-C bond-forming reaction. The unique spatial arrangement of a (1R,3S)-diamine-derived ligand could provide a novel chiral pocket around the palladium center.

Experimental Protocols

1.2.1. Synthesis of a Chiral Schiff Base Ligand from (1R,3S)-Cyclohexane-1,3-diamine

This protocol describes the synthesis of a salen-type Schiff base ligand, a common class of ligands in asymmetric catalysis.

Materials:

  • This compound

  • Salicylaldehyde (or a substituted derivative)

  • Sodium hydroxide

  • Ethanol

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water to neutralize the hydrochloride and liberate the free diamine.

  • To the resulting solution, add salicylaldehyde (2.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.[4]

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2.2. General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures using ruthenium-diamine catalysts.[1][5]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral ligand (e.g., N-tosylated (1R,3S)-cyclohexane-1,3-diamine)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 eq).

  • Add the formic acid/triethylamine azeotrope (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data from Analogous Systems

The following table provides benchmark data for asymmetric transfer hydrogenation of acetophenone using catalysts derived from other chiral diamines. This data can serve as a reference for evaluating the performance of new catalysts based on (1R,3S)-cyclohexane-1,3-diamine.

Catalyst PrecursorChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOH289597 (R)[1]
[RhCp*Cl₂]₂(R,R)-TsDACHCH₂Cl₂40>9999 (R)[6]
Mn(I)-Br(CO)₅(R,R)-PNNP-diamineTHF609885 (S)[7]

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane PNNP = a tetradentate phosphine-amine ligand

Visualization of Experimental Workflow

Asymmetric_Catalysis_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Diamine (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Functionalization Functionalization (e.g., with Salicylaldehyde) Diamine->Functionalization Ligand Chiral Ligand Functionalization->Ligand Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) Metal->Catalyst Substrate Prochiral Substrate (e.g., Ketone) Product Enantioenriched Product Substrate->Product Catalytic Cycle Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis MALT1_NFkB_Pathway BCR_TCR BCR/TCR Activation CBM CBM Complex (CARMA1-BCL10-MALT1) BCR_TCR->CBM MALT1 MALT1 Protease Activity CBM->MALT1 A20 A20 (Negative Regulator) MALT1->A20 Cleavage/ Inactivation IKK IKK Complex MALT1->IKK Activation Inhibitor (1R,3S)-Diamine Derivative (Proposed Inhibitor) Inhibitor->MALT1 IkB IκBα IKK->IkB Phosphorylation/ Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Polymer_Synthesis_Workflow cluster_monomers Monomers cluster_polymerization Polymerization cluster_processing Processing & Characterization Diamine (1R,3S)-Cyclohexane-1,3-diamine Reaction Polycondensation (in NMP/Pyridine) Diamine->Reaction Diacid Diacyl Chloride Diacid->Reaction Polymer Chiral Polyamide Reaction->Polymer Precipitation Precipitation (in Methanol) Polymer->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, TGA, DSC) Drying->Characterization

References

In-Depth Technical Guide: Mechanism of Action of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Derivatives as Melanin-Concentrating Hormone Receptor 1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride derivatives. These compounds have been identified as potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and mood. This document details the MCH-R1 signaling pathway, the molecular interactions of these derivatives, quantitative data on their antagonist activity, and the experimental protocols used for their characterization.

Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) as a Therapeutic Target

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the central regulation of feeding behavior, energy balance, and mood. Its physiological effects are mediated through the MCH-R1 receptor, a class A G protein-coupled receptor (GPCR) predominantly expressed in the brain. The activation of MCH-R1 is associated with an increase in food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics. Furthermore, its involvement in mood regulation has implicated it as a potential target for the treatment of anxiety and depression.

This compound serves as a key scaffold for a series of potent MCH-R1 antagonists. The specific stereochemistry of this scaffold is crucial for the high-affinity binding to the receptor. This guide will focus on the mechanism by which these derivatives antagonize MCH-R1 signaling.

The MCH-R1 Signaling Pathway

Upon binding of the endogenous ligand MCH, the MCH-R1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through its coupling to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq).

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

The (1R,3S)-Cyclohexane-1,3-diamine derivatives act as competitive antagonists, binding to the MCH-R1 receptor and preventing the binding of MCH, thereby inhibiting both the Gαi/o and Gαq mediated signaling pathways.

MCH_R1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Binds & Activates Antagonist (1R,3S)-Cyclohexane-1,3-diamine derivative (Antagonist) Antagonist->MCHR1 Binds & Blocks Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP ATP Ca2 Ca²⁺ Release PLC->Ca2 via IP3 PKA PKA cAMP->PKA Activates PKC PKC Ca2->PKC Activates Response Cellular Response (e.g., increased appetite) PKA->Response PKC->Response

MCH-R1 Signaling Pathway and Antagonist Action.

Quantitative Analysis of Antagonist Activity

The potency of (1R,3S)-Cyclohexane-1,3-diamine derivatives as MCH-R1 antagonists has been determined through in vitro assays. The following table summarizes the antagonist activity (IC50) of key derivatives from the primary literature.

Compound IDR Group ModificationMCH-R1 Antagonist IC50 (nM)
1 2-Thiophenyl150
2 2-(5-Chloro-thiophenyl)30
3 2-(5-Bromo-thiophenyl)25
4 2-(5-Methyl-thiophenyl)40
5 2-Benzofuranyl80

Data extracted from Giordanetto, F., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4232-4241.

Experimental Protocols

The characterization of (1R,3S)-Cyclohexane-1,3-diamine derivatives as MCH-R1 antagonists involves several key in vitro experiments.

MCH-R1 Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to the MCH-R1 receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCH-R1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4.

  • Radioligand: [¹²⁵I]-MCH is used as the radioligand.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with [¹²⁵I]-MCH (final concentration ~50 pM) and varying concentrations of the antagonist derivative.

    • The incubation is carried out in a 96-well plate for 60 minutes at room temperature.

    • Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled MCH.

    • The reaction is terminated by rapid filtration through a GF/C filter plate, and the filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Binding_Assay_Workflow start Start prep Prepare MCH-R1 expressing cell membranes start->prep incubate Incubate membranes with [¹²⁵I]-MCH and antagonist prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity using a scintillation counter wash->count analyze Analyze data and determine IC50 value count->analyze end End analyze->end

Workflow for MCH-R1 Radioligand Binding Assay.
MCH-R1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to block the MCH-induced increase in intracellular calcium, which is a functional readout of MCH-R1 activation via the Gαq pathway.

Methodology:

  • Cell Line: HEK293 cells stably expressing the human MCH-R1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Procedure:

    • Cells are seeded in a 96-well plate and grown to confluence.

    • The cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.

    • The cells are then washed and incubated with varying concentrations of the antagonist derivative for 15-30 minutes.

    • MCH is added to the wells at a final concentration corresponding to its EC80 (the concentration that produces 80% of the maximal response).

    • The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are determined by analyzing the concentration-response curves for the inhibition of the MCH-induced calcium signal.

Conclusion

Derivatives of this compound represent a promising class of potent and selective MCH-R1 antagonists. Their mechanism of action involves the competitive blockade of the MCH-R1 receptor, leading to the inhibition of both Gαi/o and Gαq mediated signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for the further development and optimization of these compounds as potential therapeutics for obesity and other metabolic or mood disorders. The rigid cyclohexane scaffold and the specific stereochemistry of the diamine substituents are key determinants of their high affinity and antagonist potency. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.

Stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine with significant potential in asymmetric synthesis and drug development. This document details its structural features, conformational analysis, and relevant experimental data, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is the hydrochloride salt of a specific stereoisomer of 1,3-diaminocyclohexane. The designation (1R,3S) defines the absolute configuration at the two chiral centers, carbons 1 and 3 of the cyclohexane ring. This specific arrangement classifies the molecule as the cis-isomer, where the two amino groups are on the same side of the cyclohexane ring. As a chiral building block, it holds considerable value in the synthesis of enantiomerically pure compounds, particularly as a ligand for asymmetric catalysis.

Stereochemical and Conformational Analysis

The stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine is fundamentally linked to the conformational behavior of the cyclohexane ring. The most stable conformation of a cyclohexane ring is the chair form. In a 1,3-disubstituted cyclohexane, the cis and trans isomers exhibit distinct conformational preferences.

For cis-1,3-disubstituted cyclohexanes like the (1R,3S) isomer, the two substituents can be either in a diaxial (a,a) or a diequatorial (e,e) position. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are sterically unfavorable. However, in the case of cis-1,3-cyclohexanediamine, the situation is more complex. The free base can exist in a chair conformation where one amino group is axial and the other is equatorial (a,e). A ring flip would result in an equivalent (e,a) conformation.

Below is a logical diagram illustrating the relationship between the different isomers of 1,3-cyclohexanediamine.

G Isomeric Relationships of 1,3-Cyclohexanediamine racemic Racemic 1,3-Cyclohexanediamine cis cis-1,3-Diaminocyclohexane (Racemic) racemic->cis Separation trans trans-1,3-Diaminocyclohexane (Racemic) racemic->trans Separation R3S (1R,3S)-Cyclohexane-1,3-diamine cis->R3S Resolution S3R (1S,3R)-Cyclohexane-1,3-diamine cis->S3R Resolution R3R (1R,3R)-Cyclohexane-1,3-diamine trans->R3R Resolution S3S (1S,3S)-Cyclohexane-1,3-diamine trans->S3S Resolution

Isomeric relationships of 1,3-cyclohexanediamine.

Physicochemical and Spectroscopic Data

Detailed experimental data for the specific (1R,3S) enantiomer as the dihydrochloride salt is sparse in publicly accessible literature. The following table summarizes available and predicted data for cis-1,3-cyclohexanediamine and its salts. Researchers should verify this data experimentally for their specific sample.

PropertyValueNotes
Molecular Formula C₆H₁₆Cl₂N₂For the dihydrochloride salt.
Molecular Weight 187.11 g/mol For the dihydrochloride salt.
Appearance White to off-white solidTypical for amine hydrochloride salts.
Melting Point >300 °CExpected for the dihydrochloride salt.
Optical Rotation ([α]D) Not reported in available literature.This is a critical parameter for confirming enantiomeric purity and should be determined experimentally. For comparison, a value of +12.3° (c=2 in H₂O) has been reported for (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.[1][2]
¹H NMR Not specifically reported.A complex pattern of multiplets for the cyclohexane ring protons would be expected. The chemical shifts would be influenced by the protonated amino groups and the solvent.
¹³C NMR Not specifically reported.Four signals would be expected for the cyclohexane carbons due to the C₂ symmetry of the cis-isomer. The carbons bearing the amino groups would be shifted downfield.

Experimental Protocols

General Synthesis of cis- and trans-1,3-Cyclohexanediamine

A common route to a mixture of cis- and trans-1,3-cyclohexanediamine involves the reduction of 1,3-cyclohexanedione dioxime.[3] The general workflow is outlined below.

G Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (CHD) Resorcinol->CHD Hydrogenation (e.g., Raney Ni) Dioxime 1,3-Cyclohexanedione Dioxime CHD->Dioxime Oximation (Hydroxylamine HCl) Diamine_mix cis/trans-1,3-Cyclohexanediamine Mixture Dioxime->Diamine_mix Reduction (e.g., Na/EtOH or catalytic hydrogenation) HCl_salt cis/trans-1,3-Cyclohexanediamine Dihydrochloride Diamine_mix->HCl_salt Addition of HCl

General synthetic workflow for 1,3-cyclohexanediamine.

Protocol for Oximation of 1,3-Cyclohexanedione:

  • Dissolve 1,3-cyclohexanedione in an appropriate solvent (e.g., water or ethanol).

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, often indicated by the precipitation of the dioxime.

  • Isolate the 1,3-cyclohexanedione dioxime by filtration, wash with cold water, and dry.

Protocol for Reduction of 1,3-Cyclohexanedione Dioxime:

  • Suspend the dioxime in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium metal in portions, while maintaining the reaction under reflux.

  • After the complete addition of the reducing agent and a further period of reflux, cool the reaction mixture.

  • Work up the reaction by carefully adding water to decompose any unreacted sodium, followed by extraction with an organic solvent.

  • Purify the resulting mixture of diamines by distillation.

Chiral Resolution of cis-1,3-Cyclohexanediamine

Protocol Outline for Chiral Resolution:

  • Dissolve the racemic cis-1,3-cyclohexanediamine in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.

  • Allow the diastereomeric salts to crystallize. Due to different physical properties, one diastereomer will preferentially crystallize.

  • Separate the crystals by filtration.

  • Liberate the free enantiomerically enriched diamine by treating the diastereomeric salt with a base (e.g., NaOH).

  • Extract the free diamine with an organic solvent.

  • The enantiomeric purity can be determined by chiral HPLC or by measuring the specific rotation.

Applications in Drug Development and Asymmetric Synthesis

Chiral diamines are crucial building blocks and ligands in medicinal chemistry and asymmetric catalysis.[4] Although specific applications of (1R,3S)-Cyclohexane-1,3-diamine are not extensively documented, its structural motifs are found in various biologically active compounds and are used to create chiral environments in catalytic processes.

  • Chiral Ligands: The two amino groups can coordinate to a metal center, forming a chiral catalyst. Such catalysts are employed in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products.[5][6]

  • Chiral Scaffolds: The rigid cyclohexane backbone and the defined stereochemistry of the amino groups make it an attractive scaffold for the synthesis of complex molecules with specific three-dimensional arrangements, which is often a requirement for potent and selective drug candidates.

  • Biologically Active Molecules: The 1,3-diamine motif is present in a number of natural products and synthetic compounds with a range of biological activities. The specific stereochemistry of the diamine can be critical for its interaction with biological targets such as enzymes and receptors.

The logical flow for the application of a chiral diamine in asymmetric catalysis is depicted below.

G Diamine (1R,3S)-Cyclohexane- 1,3-diamine Ligand Chiral Diamine Ligand Diamine->Ligand Use as Ligand Metal Metal Precursor (e.g., Ru, Rh, Ir) Catalyst Chiral Metal-Diamine Complex (Catalyst) Metal->Catalyst Coordination Ligand->Catalyst Coordination Product Enantiomerically Enriched Product Catalyst->Product Asymmetric Catalysis Substrate Prochiral Substrate Substrate->Product Transformation

Workflow for asymmetric catalysis using a chiral diamine.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. Its cis configuration and the conformational properties of the cyclohexane ring provide a well-defined three-dimensional structure that is essential for its application as a chiral ligand or scaffold. While detailed, publicly available experimental data for this specific enantiomer and its salt is limited, this guide provides a solid foundation based on the principles of stereochemistry and the available information on related compounds. Further experimental characterization of this molecule will undoubtedly expand its utility in the development of new and innovative chemical entities.

References

Chiral 1,3-Diaminocyclohexanes: A Comprehensive Technical Guide on their Background, Discovery, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,3-diaminocyclohexanes have emerged as a versatile and powerful class of scaffolds in asymmetric synthesis and drug development. Their unique C₂-symmetric backbone and conformational rigidity have made them privileged ligands for a variety of metal-catalyzed reactions and as key structural motifs in organocatalysis. This in-depth technical guide explores the historical background, key discoveries, and synthetic pathways leading to enantiopure 1,3-diaminocyclohexanes. It provides a detailed overview of their applications in asymmetric catalysis and medicinal chemistry, supported by quantitative data and detailed experimental protocols for their synthesis and resolution.

Introduction: The Emergence of a Privileged Scaffold

The quest for effective control of stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Chiral diamines, in particular, have garnered significant attention as ligands for asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of metals. While the C₂-symmetric trans-1,2-diaminocyclohexane has long been a celebrated and extensively studied scaffold, the potential of its 1,3-disubstituted constitutional isomer has been realized more recently.

The 1,3-disposition of the amino groups in the cyclohexane ring imparts a distinct stereochemical environment compared to the vicinal 1,2- and the distal 1,4-isomers. This unique arrangement allows for the formation of six-membered chelate rings with metal centers, influencing the geometry and reactivity of the resulting catalysts in a manner that is often complementary to the five-membered rings formed by 1,2-diamines. The conformational constraints of the cyclohexane ring, coupled with the chirality of the amino group substituents, create a well-defined chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate.

The discovery and development of chiral 1,3-diaminocyclohexanes have been driven by the continuous search for novel and more efficient chiral ligands and organocatalysts. Their successful application in a range of asymmetric transformations, including Mannich reactions, Michael additions, and Diels-Alder reactions, has solidified their status as a valuable tool in the synthetic chemist's arsenal. Furthermore, the 1,3-diaminocyclohexane motif has been identified as a key pharmacophore in several biologically active molecules, highlighting its importance in drug discovery and development.

Historical Background and Discovery

The exploration of diaminocyclohexanes as chiral ligands can be traced back to the pioneering work on their 1,2-isomers. The successful application of trans-1,2-diaminocyclohexane derivatives in asymmetric catalysis, such as in the Jacobsen-Katsuki epoxidation, spurred interest in other isomeric diamines. However, the synthesis and resolution of chiral 1,3-diaminocyclohexanes presented unique challenges, which contributed to their later emergence.

Early synthetic routes to 1,3-diaminocyclohexane typically yielded a mixture of cis and trans isomers, and their separation, followed by the resolution of the enantiomers, was not trivial. Seminal work in the late 20th and early 21st centuries began to address these challenges, with researchers developing novel synthetic and resolution strategies. A significant breakthrough came with the development of methods for the diastereoselective synthesis of protected cis- and trans-1,3-diaminocyclohexane precursors, which could then be resolved into their respective enantiomers.

The application of chiral 1,3-diaminocyclohexane derivatives as ligands in asymmetric catalysis began to gain traction as their availability increased. Researchers demonstrated that these ligands could induce high levels of enantioselectivity in a variety of reactions, often with different substrate scope and stereochemical outcomes compared to their 1,2-diamine counterparts. This discovery was pivotal in establishing chiral 1,3-diaminocyclohexanes as a distinct and valuable class of chiral ligands.

Synthesis and Resolution of Chiral 1,3-Diaminocyclohexanes

The preparation of enantiomerically pure 1,3-diaminocyclohexanes is a critical step in their application. Both the cis and trans isomers are chiral, and their synthesis in an enantiopure form can be achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Synthesis of Racemic 1,3-Diaminocyclohexane

Racemic 1,3-diaminocyclohexane is typically synthesized from readily available starting materials such as resorcinol or 1,3-cyclohexanedione. One common route involves the hydrogenation of m-phenylenediamine, although this can lead to a mixture of isomers.[1] A more controlled approach involves the reductive amination of 1,3-cyclohexanedione.

A potential pathway for the synthesis of 1,3-cyclohexanediamine involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation.[2]

Resolution of Racemic 1,3-Diaminocyclohexane

The classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Tartaric acid and its derivatives are commonly used for this purpose. While detailed protocols for the resolution of 1,3-diaminocyclohexane are not as widespread as for the 1,2-isomer, the principles remain the same. The resolution of trans-1,2-diaminocyclohexane using tartaric acid is a well-established procedure and can serve as a template for developing a protocol for the 1,3-isomer.[3][4][5]

Logical Flow for Diastereomeric Salt Resolution:

G racemate Racemic 1,3-Diaminocyclohexane (R,R)- and (S,S)-trans / (R,S)-cis diastereomeric_salts Diastereomeric Salts ((R,R)-diamine-L-tartrate) and ((S,S)-diamine-L-tartrate) racemate->diastereomeric_salts + chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation isolated_salt Isolated Diastereomeric Salt ((R,R)-diamine-L-tartrate) separation->isolated_salt liberation Basification (e.g., NaOH) isolated_salt->liberation enantiopure_diamine Enantiopure Diamine ((R,R)-1,3-Diaminocyclohexane) liberation->enantiopure_diamine

Caption: Diastereomeric salt resolution of 1,3-diaminocyclohexane.

Enzymatic resolution offers a powerful alternative to classical resolution methods. Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated and unacylated enantiomers. This method has been successfully applied to the resolution of cis-1,2-diaminocyclohexane derivatives and could be adapted for the 1,3-isomer.[6]

Workflow for Enzymatic Resolution:

G racemic_diamine Racemic N-protected 1,3-Diaminocyclohexane kinetic_resolution Enzymatic Kinetic Resolution racemic_diamine->kinetic_resolution enzyme Enzyme (e.g., Lipase) + Acylating Agent enzyme->kinetic_resolution acylated_enantiomer Acylated Enantiomer kinetic_resolution->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer kinetic_resolution->unreacted_enantiomer separation Chromatographic Separation acylated_enantiomer->separation unreacted_enantiomer->separation deprotection1 Deprotection separation->deprotection1 deprotection2 Deprotection separation->deprotection2 enantiomer1 Enantiopure Diamine 1 deprotection1->enantiomer1 enantiomer2 Enantiopure Diamine 2 deprotection2->enantiomer2 G cluster_0 Catalytic Cycle Metal_Ligand Metal-Chiral 1,3-Diamine Complex (Active Catalyst) Substrate_Coordination Substrate Coordination Metal_Ligand->Substrate_Coordination Stereoselective_Transformation Stereoselective Transformation (e.g., C-C bond formation) Substrate_Coordination->Stereoselective_Transformation Product_Release Product Release Stereoselective_Transformation->Product_Release Product_Release->Metal_Ligand Catalyst Regeneration Product Enantioenriched Product Product_Release->Product Substrate Prochiral Substrate Substrate->Substrate_Coordination

References

Methodological & Application

Application Notes and Protocols for Ligand Synthesis from (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of chiral Schiff base ligands from (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. This class of ligands is of significant interest in coordination chemistry and asymmetric catalysis, which are foundational in modern drug discovery and development. The described protocol is a representative method for the synthesis of a C2-symmetric salen-type ligand, a versatile scaffold for developing catalysts for various enantioselective transformations.

Introduction

Chiral diamines are privileged synthons in the construction of ligands for asymmetric catalysis. (1R,3S)-Cyclohexane-1,3-diamine offers a rigid and stereochemically defined backbone, making it an excellent starting material for the synthesis of chiral ligands and catalysts. The dihydrochloride salt is a common and stable commercially available form. The following protocol details the conversion of this salt into a valuable tetradentate Schiff base ligand. The resulting ligands can be complexed with various transition metals to generate catalysts for a range of asymmetric reactions, including epoxidations, cyclopropanations, and Diels-Alder reactions.

Experimental Protocols

General Considerations

All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed. Anhydrous solvents should be used where specified, and reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

Protocol 1: Synthesis of a Salen-type Ligand from this compound

This protocol describes a two-step, one-pot procedure for the synthesis of a Schiff base ligand via in-situ neutralization of the diamine dihydrochloride followed by condensation with a substituted salicylaldehyde.

Materials:

  • This compound

  • Substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Anhydrous ethanol or methanol

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., dichloromethane, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Neutralization of the Diamine Salt:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of distilled water.

    • To this solution, add a stoichiometric amount of a base (e.g., 2.2 eq. of triethylamine or a 2M aqueous solution of sodium hydroxide) dropwise while stirring at room temperature. The addition of base will neutralize the hydrochloride salt to generate the free diamine.

  • Schiff Base Condensation:

    • To the aqueous solution of the free diamine, add a solution of the substituted salicylaldehyde (2.0 eq.) dissolved in anhydrous ethanol or methanol.

    • The reaction mixture is then heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base ligand, being organic-soluble, may precipitate out of the aqueous/alcoholic solution.

    • The product can be isolated by extraction with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude ligand is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexanes) or by column chromatography on silica gel.

Characterization:

The purified ligand should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic imine (C=N) bond stretching frequency.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a salen-type ligand from this compound and 3,5-di-tert-butylsalicylaldehyde.

ParameterValue
Starting Material This compound
Reagent 3,5-di-tert-butylsalicylaldehyde
Base Triethylamine
Solvent Ethanol/Water
Reaction Temperature Reflux (approx. 80 °C)
Reaction Time 6 hours
Yield 85-95% (typical)
Appearance Yellow crystalline solid
Purity (by NMR) >98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a salen-type ligand from this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product start_diamine (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride neutralization Neutralization start_diamine->neutralization start_aldehyde Substituted Salicylaldehyde condensation Schiff Base Condensation start_aldehyde->condensation start_base Base (e.g., Et3N) start_base->neutralization neutralization->condensation Free Diamine extraction Extraction condensation->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Purified Salen-type Ligand purification->product

Caption: General workflow for the synthesis of a salen-type ligand.

Signaling Pathway Context

Ligands synthesized from (1R,3S)-Cyclohexane-1,3-diamine are often used to create metal complexes that can act as catalysts. These catalysts can be employed in the synthesis of chiral molecules that may interact with biological signaling pathways. For instance, the enantioselective synthesis of a kinase inhibitor could modulate a specific signaling cascade.

signaling_pathway cluster_synthesis Asymmetric Synthesis cluster_pathway Biological Signaling Pathway ligand Chiral Ligand (from Diamine) catalyst Metal Catalyst ligand->catalyst Complexation drug Chiral Drug (e.g., Kinase Inhibitor) catalyst->drug Catalyzes Synthesis kinase Kinase drug->kinase Inhibits receptor Receptor receptor->kinase Activates substrate Substrate kinase->substrate Phosphorylates response Cellular Response substrate->response

Caption: Role of synthesized chiral molecules in a signaling pathway.

Application Notes and Protocols: (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Current Status

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine building block with potential for use in medicinal chemistry. However, a comprehensive review of current scientific literature and patent databases reveals a notable lack of specific applications for this particular stereoisomer in the synthesis of named drug candidates or advanced bioactive molecules. While the broader class of cyclohexanediamine derivatives has been explored for various therapeutic areas, the (1R,3S) isomer is not prominently featured in published research.

This document, therefore, aims to provide a practical guide for researchers by first outlining a general synthesis protocol for the 1,3-cyclohexanediamine scaffold. Subsequently, it will detail the established medicinal chemistry applications of other closely related cyclohexane diamine isomers (e.g., 1,2- and 1,4-diamines) and the analogous cyclohexane-1,3-dione scaffold. This information is intended to serve as a valuable resource, highlighting the potential of this chemical class and providing a foundation for future research into the specific applications of the (1R,3S) isomer.

General Synthesis of 1,3-Cyclohexanediamine

A common and efficient method for the synthesis of 1,3-cyclohexanediamine (1,3-CHDA) involves a two-step process starting from resorcinol. This pathway is advantageous due to the low cost of the starting material and the straightforward reaction conditions.[1]

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD)

  • Reaction Setup: In a high-pressure autoclave, combine resorcinol, water, sodium hydroxide, and Raney Nickel.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure.

  • Reaction Conditions: Heat the mixture to the reaction temperature with continuous stirring.

  • Work-up: After the reaction is complete, cool the autoclave, release the pressure, and filter the reaction mixture to remove the catalyst. The resulting aqueous solution of 1,3-CHD can often be used directly in the next step.

Step 2: Oximation and Hydrogenation of 1,3-Cyclohexanedione to 1,3-Cyclohexanediamine

  • Oximation: To the aqueous solution of 1,3-CHD, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) while maintaining a cool temperature in a cooling bath. Stir the mixture to allow for the formation of 1,3-cyclohexanedione dioxime (1,3-CHDO), which will precipitate out of the solution.

  • Isolation of Oxime: Collect the precipitated 1,3-CHDO by filtration and dry it under a vacuum.[1]

  • Hydrogenation of Oxime: In a separate reaction vessel, dissolve the dried 1,3-CHDO in a suitable solvent such as methanol and add a hydrogenation catalyst (e.g., Raney Nickel).

  • Final Reduction: Pressurize the vessel with hydrogen and heat to the desired temperature to reduce the oxime to 1,3-cyclohexanediamine.

  • Purification: After the reaction, the catalyst is filtered off. The dihydrochloride salt can be precipitated by adding excess hydrochloric acid to the reaction solution, followed by the addition of a solvent like acetone to induce crystallization. The final product can be further purified by recrystallization.[1]

Diagram of the General Synthesis of 1,3-Cyclohexanediamine

G Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (1,3-CHD) Resorcinol->CHD Hydrogenation (Raney Ni, H2) CHDO 1,3-Cyclohexanedione dioxime (1,3-CHDO) CHD->CHDO Oximation (NH2OH·HCl, Base) CHDA (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CHDO->CHDA Hydrogenation (Raney Ni, H2) & HCl salt formation

Caption: General synthetic pathway for 1,3-cyclohexanediamine dihydrochloride.

Medicinal Chemistry Applications of Related Cyclohexane Derivatives

While specific applications for the (1R,3S)-isomer are not well-documented, other cyclohexane diamine and dione derivatives have shown significant promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity of Cyclohexane Diamine Derivatives

Various derivatives of cyclohexane-1,2-diamine have been synthesized and evaluated for their antibacterial properties against a range of pathogens.

Compound ClassTest Organism(s)ActivityReference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesE. coli, S. aureus, P. aeruginosa, S. epidermidisVariable antibacterial activity[2]
Adamantyl substituted cyclohexane diamine derivativesMethicillin-resistant S. aureus (MRSA), M. tuberculosisSignificant antimicrobial properties[2]
Anticancer and Other Biological Activities of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives serve as versatile scaffolds for the synthesis of various bioactive molecules with a broad range of therapeutic potential.

Compound ClassBiological ActivityReference
Cyclohexane-1,3-dione metal complexesAntibacterial activity[3]
Chiral Cyclohexane 1,3-dionesInhibition of mutant SOD1-dependent protein aggregation (ALS)[4]
Spiro[benzo[c]pyran-cyclohexane]-1-onesAntibacterial activity against Gram-positive and Gram-negative bacteria

Diagram of the Application Workflow for Cyclohexane Derivatives

G Start (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Derivatization Chemical Derivatization Start->Derivatization Scaffold for synthesis Screening Biological Screening Derivatization->Screening Library of new compounds Lead Lead Compound Identification Screening->Lead Identification of active compounds Optimization Lead Optimization Lead->Optimization Structure-Activity Relationship (SAR) studies Drug Drug Candidate Optimization->Drug

Caption: Workflow for the development of drug candidates from a starting scaffold.

Conclusion and Future Directions

The chiral building block this compound remains a relatively unexplored scaffold in medicinal chemistry. The lack of specific, high-impact applications in the current literature presents an opportunity for novel research. Based on the demonstrated biological activities of other cyclohexane diamine and dione derivatives, it is plausible that derivatives of the (1R,3S) isomer could exhibit interesting pharmacological properties.

Researchers are encouraged to utilize the general synthetic protocols provided as a starting point for creating libraries of novel compounds based on the (1R,3S)-cyclohexane-1,3-diamine core. Subsequent screening of these libraries against various biological targets could lead to the discovery of new lead compounds for drug development. The distinct stereochemistry of the (1R,3S) isomer may offer unique binding interactions with biological targets, potentially leading to compounds with improved potency and selectivity.

References

Application Notes and Protocols: (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1R,3S)-Cyclohexane-1,3-diamine and its derivatives as chiral building blocks in asymmetric synthesis. Chiral diamines are fundamental components in the development of catalysts and ligands for enantioselective transformations, which are critical in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document details the synthesis of a catalyst derived from a chiral 1,3-diamine scaffold and its application in the asymmetric Mannich reaction, a key carbon-carbon bond-forming reaction.

Overview of Chiral 1,3-Diamine Scaffolds in Asymmetric Catalysis

Chiral 1,2-diamines have been extensively studied and applied in asymmetric catalysis.[2] However, the exploration of chiral 1,3-diamine derivatives as catalysts is an emerging area with significant potential.[2] The 1,3-relationship between the amine groups allows for unique conformational arrangements and cooperative effects in the catalytic cycle, potentially leading to high levels of stereocontrol.[2][3]

A notable application of a chiral 1,3-diamine scaffold is in the design of organocatalysts for the enantioselective Mannich reaction of ketones.[3] In this context, a primary amine and a tertiary amine in a 1,3-relationship on a cyclohexane backbone can act cooperatively to facilitate the reaction with high regio- and enantioselectivity.[2][3] The primary amine forms an enamine intermediate with the ketone, while the tertiary amine can interact with the electrophile and control the stereochemical outcome.[2]

Synthesis of a Chiral 1,3-Diamine-Derived Catalyst

While direct applications of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride were not found in the immediate literature, a closely related chiral 1,3-diamine catalyst has been synthesized and successfully employed. The synthesis starts from a product of an (S)-β-proline-catalyzed anti-selective Mannich reaction, highlighting how a chiral 1,3-diamine core can be elaborated into a functional catalyst.[3]

Experimental Protocol: Synthesis of a 1,3-Diamine-Derived Catalyst [3]

This protocol describes the synthesis of a representative chiral 1,3-diamine catalyst. The process involves the formation of a key intermediate from a Mannich reaction, followed by functional group manipulations to yield the final catalyst.

Step 1: Synthesis of the Mannich Product (Compound 2)

  • The initial step involves an (S)-β-proline-catalyzed anti-selective Mannich reaction of cyclohexanone with an aryl imine derivative in the presence of potassium carbonate.[3]

Step 2: Elaboration to the Final Catalyst (Compound 1a)

  • The Mannich product (compound 2) is then taken through a series of synthetic steps including protection, reduction, and deprotection to yield the final 1,3-diamine-derived catalyst.[3] The specific details of these transformations are outlined in the source literature.[3]

Below is a workflow diagram illustrating the synthetic strategy.

G cluster_synthesis Catalyst Synthesis Workflow Cyclohexanone Cyclohexanone MannichReaction (S)-β-proline-catalyzed Mannich Reaction Cyclohexanone->MannichReaction ArylImine Aryl Imine Derivative ArylImine->MannichReaction Compound2 Mannich Product (2) MannichReaction->Compound2 Elaboration Multi-step Elaboration (Protection, Reduction, Deprotection) Compound2->Elaboration Catalyst1a 1,3-Diamine Catalyst (1a) Elaboration->Catalyst1a

Caption: Synthetic workflow for the 1,3-diamine-derived catalyst.

Application in Asymmetric Mannich Reaction

The synthesized chiral 1,3-diamine catalyst, in the presence of an acid co-catalyst, is highly effective in promoting the asymmetric Mannich reaction between various ketones and imines.[3] This reaction is a powerful tool for the synthesis of chiral β-amino ketones, which are valuable intermediates in drug development.

Experimental Protocol: Asymmetric Mannich Reaction of Ketones [3]

Materials:

  • 1,3-Diamine-derived catalyst (1a)

  • Acid co-catalyst (e.g., CF₃COOH)

  • Ketone (e.g., cyclohexanone)

  • Imine derivative

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the 1,3-diamine-derived catalyst (1a) and the acid co-catalyst in the chosen solvent, add the ketone.

  • Stir the mixture at the specified temperature for a short period to allow for pre-formation of the enamine intermediate.

  • Add the imine derivative to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired β-amino ketone.

The proposed catalytic cycle is depicted below.

G cluster_catalytic_cycle Proposed Catalytic Cycle for Asymmetric Mannich Reaction Catalyst 1,3-Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState Stereodetermining Transition State Enamine->TransitionState + Imine Imine Imine ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst - Product Product β-Amino Ketone (Product) ProductComplex->Product

Caption: Proposed catalytic cycle for the Mannich reaction.

Quantitative Data

The performance of the 1,3-diamine-derived catalyst in the asymmetric Mannich reaction of various ketones is summarized below. The reactions generally afford the products with high enantioselectivities.[3]

Table 1: Enantioselective Mannich Reactions of β-Ketophosphonates [3]

EntrySubstrate (Ketone)ProductYield (%)ee (%)
1Diethyl (2-oxopropyl)phosphonate9a9995
2Diethyl (2-oxobutyl)phosphonate9b9994
3Diethyl (3-methyl-2-oxobutyl)phosphonate9c9997
4Diethyl (2-oxo-2-phenylethyl)phosphonate9d9995

Reactions were performed using catalyst 1a·CF₃COOH with dibenzyl phosphate as a co-catalyst.

Conclusion

References

Application Note: A General Protocol for the Synthesis of Metal Complexes Using (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the complexation of metal ions with the chiral ligand (1R,3S)-Cyclohexane-1,3-diamine, starting from its dihydrochloride salt. Chiral diamine complexes are crucial in asymmetric catalysis and the development of novel therapeutics, particularly platinum-based anticancer agents.[1][2][3] The protocol outlines the in-situ preparation of the free diamine, the complexation reaction with a metal precursor, and the subsequent isolation, purification, and characterization of the target metal complex.

Principles of Complexation

(1R,3S)-Cyclohexane-1,3-diamine is a bidentate ligand, capable of coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms, forming a stable chelate ring. The starting material, (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, is a salt where both amine groups are protonated (-NH₃⁺). To enable coordination, these acidic protons must be removed by a base to generate the neutral, nucleophilic free diamine.

The overall process can be summarized in two key steps:

  • Neutralization (Deprotonation): C₆H₁₀(NH₃⁺Cl⁻)₂ + 2 Base → C₆H₁₀(NH₂)₂ + 2 [Base-H]⁺Cl⁻

  • Coordination (Complexation): M-Lₙ + C₆H₁₀(NH₂)₂ → [M(C₆H₁₀(NH₂₂))Lₙ₋₂] + 2L (where M-Lₙ is a metal precursor with 'n' ligands 'L')

The choice of base, solvent, and metal precursor is critical and can be adapted based on the target complex's properties and the metal's coordination chemistry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a metal complex with (1R,3S)-Cyclohexane-1,3-diamine.

G cluster_ligand Ligand Preparation cluster_metal Metal Precursor cluster_reaction Complexation cluster_workup Isolation & Purification cluster_analysis Characterization L1 Dissolve (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride in Solvent L2 Add Base (e.g., NaOH, Et3N) to neutralize and form free diamine L1->L2 2 eq. R1 Combine Ligand and Metal Solutions L2->R1 M1 Dissolve Metal Salt (e.g., K2PtCl4, Cu(OAc)2) in Solvent M1->R1 R2 React under controlled conditions (Temperature, Time) R1->R2 W1 Cool reaction mixture to induce precipitation R2->W1 W2 Filter to collect crude product W1->W2 W3 Wash solid with appropriate solvents W2->W3 W4 Purify by Recrystallization W3->W4 A1 IR Spectroscopy W4->A1 A2 NMR Spectroscopy W4->A2 A3 Mass Spectrometry W4->A3 A4 X-ray Crystallography W4->A4

Caption: General workflow for metal complex synthesis.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various metal precursors (e.g., Pt(II), Cu(II), Ni(II)). A synthesis of a platinum(II) complex is used as a representative example, inspired by procedures for similar diaminocyclohexane ligands used in anticancer research.[1][4]

3.1 Materials and Equipment

  • This compound (C₆H₁₆Cl₂N₂)

  • Metal Precursor (e.g., Potassium tetrachloroplatinate(II) - K₂PtCl₄)

  • Base (e.g., 1M Sodium Hydroxide solution, Triethylamine)

  • Solvents (e.g., Deionized water, Ethanol, Dimethylformamide - DMF)

  • Round-bottom flasks

  • Magnetic stirrer and heat plate

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

3.2 Step-by-Step Procedure

Step 1: Preparation of the Free Ligand Solution (In Situ)

  • Weigh 187 mg (1.0 mmol) of this compound and dissolve it in 10 mL of deionized water in a 50 mL round-bottom flask.

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Slowly add 2.0 mL of a 1.0 M sodium hydroxide solution (2.0 mmol, 2.0 equivalents) to the stirring solution. The base neutralizes the hydrochloride salt to generate the free diamine in solution.[5] This step is crucial as the free amine is required for coordination.

Step 2: Preparation of the Metal Precursor Solution

  • In a separate 50 mL flask, weigh 415 mg (1.0 mmol) of potassium tetrachloroplatinate(II) (K₂PtCl₄).

  • Add 15 mL of deionized water and stir until the metal salt is completely dissolved. The solution should be a clear, reddish-orange color.

Step 3: Complexation Reaction

  • Slowly add the free diamine solution from Step 1 to the stirring K₂PtCl₄ solution from Step 2 at room temperature.

  • Upon addition, a color change and/or the formation of a precipitate (typically yellow for Pt(II) diamine complexes) should be observed.

  • Fit the flask with a condenser and heat the reaction mixture to 60-70 °C.

  • Maintain stirring at this temperature for 2-4 hours to ensure the reaction goes to completion.

Step 4: Isolation and Purification

  • After the reaction period, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with cold deionized water (2 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (1 x 10 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the crude complex, e.g., [Pt(C₆H₁₀(NH₂)₂Cl₂].

  • For further purification, the complex can be recrystallized from a suitable solvent system, such as a DMF/water or DMF/ether mixture.[4]

Data Presentation

Table 1: Representative Reaction Parameters

ParameterExample Value/CompoundNotes
Ligand This compoundChiral bidentate ligand precursor.
Metal Precursor K₂PtCl₄Other precursors like Cu(OAc)₂, NiCl₂·6H₂O can be used.
Base Sodium Hydroxide (aq)2 equivalents are required for the dihydrochloride salt.
Solvent Water / EthanolSolvent choice depends on the solubility of precursors and complex.
Temperature 60 - 70 °CHeating often required to drive the reaction to completion.
Reaction Time 2 - 4 hoursMonitor by TLC if applicable.
Typical Yield 60 - 85%Yields vary based on the specific metal and reaction conditions.

Table 2: Expected Spectroscopic Data for Characterization

TechniqueExpected ObservationRationale
FT-IR Appearance of new bands in the 400-600 cm⁻¹ region. Shift in N-H stretching frequencies (~3100-3300 cm⁻¹).New bands correspond to the formation of Metal-Nitrogen (M-N) coordinate bonds. N-H stretches shift upon coordination.
¹H NMR Complexation-induced shifts of the cyclohexane ring protons. Broadening of N-H proton signals.The chemical environment of the ligand's protons changes significantly upon binding to the paramagnetic or diamagnetic metal center.
¹³C NMR Shifts in the signals for the carbon atoms of the cyclohexane ring, especially C1 and C3.Confirms changes in the electronic environment of the carbon skeleton upon coordination.
ESI-MS A peak corresponding to the molecular ion [M+H]⁺ or other relevant fragments.Confirms the molecular weight of the synthesized complex.

Visualization of Coordination

The diagram below illustrates the chelation of a generic square planar metal ion (M²⁺), such as Pt(II), by the (1R,3S)-Cyclohexane-1,3-diamine ligand.

G M M N1 N M->N1 N2 N M->N2 L1 L1 M->L1 L2 L2 M->L2 H1a H N1->H1a H1b H N1->H1b Ring C6H10 Ring N1->Ring H2a H N2->H2a H2b H N2->H2b N2->Ring

Caption: Chelation of a metal ion (M) by the diamine ligand.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle metal salts, especially platinum compounds, with care as they can be toxic, sensitizing, and corrosive.

  • Perform reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Kinetic Resolution Using Chiral Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. While a direct application of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride in kinetic resolution is not extensively documented in readily available scientific literature, chiral diamines are fundamental building blocks for highly effective asymmetric catalysts.

This document provides detailed application notes and protocols for a representative and widely acclaimed method: the hydrolytic kinetic resolution (HKR) of terminal epoxides. This method utilizes a chiral (salen)Co(III) complex, famously known as Jacobsen's catalyst, which is derived from a chiral 1,2-diaminocyclohexane. This serves as an exemplary system to illustrate the principles and execution of kinetic resolutions mediated by chiral diamine-derived catalysts.

The HKR of terminal epoxides is particularly valuable as it provides access to both the unreacted, enantioenriched epoxide and the corresponding 1,2-diol, both of which are versatile chiral building blocks in organic synthesis.[1][2][3] The reaction is lauded for its practical features, including the use of water as a reactant and the requirement of only low loadings of a recyclable and commercially available catalyst.[1][2]

Principle of Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution of a racemic terminal epoxide involves the enantioselective ring-opening of one of the epoxide enantiomers with water. This reaction is catalyzed by a chiral (salen)Co(III) complex. One enantiomer of the epoxide reacts significantly faster with water in the presence of the chiral catalyst to form a 1,2-diol, leaving the other, less reactive enantiomer of the epoxide unreacted and thus enantioenriched. By stopping the reaction at approximately 50% conversion, both the remaining epoxide and the diol product can be isolated with high enantiomeric excess. The efficiency of this resolution is quantified by the selectivity factor (krel), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (kfast) to the slow-reacting enantiomer (kslow).

HKR_Principle cluster_products Products at ~50% Conversion rac_epoxide Racemic Epoxide (R)- and (S)-enantiomers transition_states Diastereomeric Transition States rac_epoxide->transition_states catalyst (R,R)-Jacobsen's Catalyst + H₂O catalyst->transition_states s_epoxide Enantioenriched (S)-Epoxide (unreacted) transition_states->s_epoxide k_slow r_diol Enantioenriched (R)-1,2-Diol (product) transition_states->r_diol k_fast

Caption: Principle of Hydrolytic Kinetic Resolution (HKR) of a terminal epoxide.

Data Presentation

The following table summarizes the performance of Jacobsen's catalyst in the hydrolytic kinetic resolution of various terminal epoxides. The data highlights the high enantiomeric excess (e.e.) achieved for both the recovered epoxide and the resulting 1,2-diol, along with high selectivity factors (krel).

EntryRacemic EpoxideCatalyst Loading (mol %)Time (h)Conversion (%)Recovered Epoxide e.e. (%)1,2-Diol e.e. (%)krel
1Propylene oxide0.21655>9998>400
21,2-Epoxyhexane0.21454>9998>200
3Styrene oxide0.81252>9998>200
4Epichlorohydrin0.41853>9998>200
5Phenyl glycidyl ether0.81654>9997>150
6Glycidyl butyrate0.41255>9998>200

Data compiled from multiple sources detailing the Jacobsen HKR.[1][2][4]

Experimental Protocols

General Workflow for Hydrolytic Kinetic Resolution

The general workflow for the HKR of terminal epoxides using Jacobsen's catalyst is outlined below.

HKR_Workflow start Start setup Reaction Setup: - (R,R)- or (S,S)-Jacobsen's Catalyst - Racemic Epoxide - Solvent (optional) start->setup activation Catalyst Activation: - Stir in open air - Add Acetic Acid setup->activation nucleophile Add Nucleophile: - H₂O (0.5 - 0.55 equiv.) activation->nucleophile reaction Reaction: - Stir at RT for 12-24h nucleophile->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup separation Purification: - Column Chromatography workup->separation product1 Enantioenriched Epoxide separation->product1 product2 Enantioenriched 1,2-Diol separation->product2 analysis Analysis: - Determine e.e. (Chiral GC/HPLC) - Characterization end End analysis->end product1->analysis product2->analysis

Caption: General experimental workflow for the Hydrolytic Kinetic Resolution.

Detailed Protocol for the HKR of (±)-Styrene Oxide

This protocol is adapted from the literature for the kinetic resolution of styrene oxide on a laboratory scale.[5]

Materials:

  • (±)-Styrene oxide

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)

  • Glacial acetic acid

  • Deionized water

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Catalyst Activation: In a round-bottom flask open to the air, dissolve (R,R)-Jacobsen's catalyst (e.g., 0.5-1.0 mol%) in THF. Add glacial acetic acid (approximately 1 equivalent relative to the catalyst) and stir the mixture for 30 minutes at room temperature. The color of the solution should change from orange/red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

  • Reaction Initiation: To the activated catalyst solution, add (±)-styrene oxide (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.

  • Addition of Water: Slowly add deionized water (0.55 equivalents) to the reaction mixture.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. The progress of the reaction can be monitored by TLC or GC to determine the point of ~50% conversion.

  • Work-up: Upon reaching the desired conversion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification:

    • Dissolve the residue in a minimal amount of a 1:1 mixture of diethyl ether and hexanes.

    • Load the solution directly onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

    • The less polar, unreacted (S)-styrene oxide will elute first, followed by the more polar (R)-1-phenyl-1,2-ethanediol.

    • Collect the fractions and concentrate them under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the recovered (S)-styrene oxide and the (R)-1-phenyl-1,2-ethanediol product using chiral GC or HPLC analysis.

    • Confirm the identity and purity of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalyst Recovery and Recycling

A significant advantage of the Jacobsen HKR is the ability to recover and reuse the catalyst.[1][2]

Protocol for Catalyst Recovery:

  • After chromatographic separation of the product and unreacted starting material, the catalyst will remain on the silica gel column.

  • Wash the column with a polar solvent such as methanol or acetone to elute the brown cobalt complex.

  • Concentrate the resulting solution under reduced pressure.

  • The recovered catalyst can often be reused directly in subsequent reactions after activation with acetic acid in the presence of air. For higher purity, the complex can be further purified by recrystallization.

Conclusion

While this compound itself is not a commonly cited catalyst for kinetic resolution, its structural motif as a chiral diamine is central to the design of highly successful asymmetric catalysts. The hydrolytic kinetic resolution of terminal epoxides using Jacobsen's catalyst, derived from a 1,2-diaminocyclohexane, stands as a testament to the power of this approach. The protocols and data presented here provide a comprehensive guide for researchers looking to implement this robust and highly selective method for the preparation of valuable enantioenriched epoxides and 1,2-diols, which are critical intermediates in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral metal complexes utilizing (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. This versatile chiral ligand is a valuable building block for creating catalysts for asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals. The protocols provided are based on established methodologies for analogous chiral diamine ligands and are intended to serve as a comprehensive guide for researchers.

Overview

Chiral diamines are a privileged class of ligands in coordination chemistry and asymmetric catalysis. When complexed with transition metals such as ruthenium, rhodium, and palladium, they can create a chiral environment that enables highly enantioselective transformations. (1R,3S)-Cyclohexane-1,3-diamine offers a rigid scaffold that can effectively transfer chiral information during a catalytic cycle.

This document outlines the synthesis of representative ruthenium, rhodium, and palladium complexes. A critical first step in these syntheses is the in-situ neutralization of the diamine dihydrochloride salt to generate the free diamine, which can then coordinate to the metal center.

Experimental Protocols

In-situ Liberation of (1R,3S)-Cyclohexane-1,3-diamine

Protocol:

This compound must be neutralized to the free diamine before it can be used as a ligand. This is typically achieved in-situ immediately prior to the complexation reaction.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-coordinating organic base like triethylamine)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add a solution of the base (2.0-2.2 equivalents) dropwise to the diamine solution while stirring.

  • Stir the mixture at room temperature for 30-60 minutes.

  • The resulting solution containing the free diamine can be used directly in the subsequent complexation reaction. If an inorganic base is used, the resulting salt may need to be filtered off.

Synthesis of a Dichloro(p-cymene)ruthenium(II)-[(1R,3S)-Cyclohexane-1,3-diamine] Complex

Protocol:

This protocol describes the synthesis of a ruthenium(II) complex, a type of catalyst often used in asymmetric transfer hydrogenation.

Materials:

  • This compound

  • Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl2]2)

  • Sodium hydroxide

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (0.22 mmol) in methanol (5 mL).

  • Add a solution of sodium hydroxide (0.44 mmol) in methanol (2 mL) dropwise and stir for 30 minutes at room temperature.

  • To this solution, add dichloro(p-cymene)ruthenium(II) dimer (0.1 mmol).

  • Reflux the reaction mixture for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Synthesis of a Chloro(1,5-cyclooctadiene)rhodium(I)-[(1R,3S)-Cyclohexane-1,3-diamine] Complex

Protocol:

This protocol details the synthesis of a rhodium(I) complex, which are often precursors for catalysts used in various asymmetric transformations, including C-H functionalization.

Materials:

  • This compound

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2)

  • Potassium carbonate

  • Dichloromethane

Procedure:

  • Suspend this compound (0.22 mmol) and potassium carbonate (0.44 mmol) in dichloromethane (10 mL).

  • Stir the suspension vigorously for 1 hour at room temperature.

  • Add chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.

  • Filter the mixture to remove any inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the complex by column chromatography on silica gel.

Synthesis of a Dichloro[(1R,3S)-Cyclohexane-1,3-diamine]palladium(II) Complex

Protocol:

This protocol describes the synthesis of a palladium(II) complex. Such complexes are widely used in cross-coupling reactions.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl2) or Potassium tetrachloropalladate(II) (K2PdCl4)

  • Triethylamine

  • Ethanol

Procedure:

  • Dissolve this compound (0.11 mmol) in ethanol (5 mL).

  • Add triethylamine (0.22 mmol) and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve palladium(II) chloride (0.1 mmol) in a minimal amount of ethanol (with a few drops of HCl if necessary for solubility) or use an aqueous solution of potassium tetrachloropalladate(II).

  • Add the palladium salt solution dropwise to the diamine solution.

  • A precipitate should form immediately. Stir the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by filtration, wash with ethanol and then diethyl ether.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained for analogous metal complexes with chiral diamine ligands. These values can be used as a benchmark for the synthesis of complexes with (1R,3S)-Cyclohexane-1,3-diamine.

Table 1: Summary of Yields for Analogous Chiral Diamine Metal Complexes

MetalLigand TypeYield (%)
Ru(II)Chiral 1,2-diaminocylohexane80-95%
Rh(I)Chiral 1,2-diaminocylohexane75-90%
Pd(II)Chiral 1,2-diaminocylohexane85-98%

Table 2: Representative Catalytic Performance in Asymmetric Transfer Hydrogenation of Acetophenone

Metal ComplexConversion (%)Enantiomeric Excess (ee, %)
[RuCl(p-cymene)((1R,2R)-TsDPEN)]>9998
[RhCl(Cp*)((1R,2R)-TsDPEN)]>9997
Hypothetical (1R,3S)-diamine Ru complexExpected >95Expected >90

Visualizations

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_complexation Complexation cluster_purification Workup and Purification ligand_dhcl (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride free_diamine Free (1R,3S)-Cyclohexane-1,3-diamine (in-situ) ligand_dhcl->free_diamine Neutralization base Base (e.g., NaOH) base->free_diamine complex Chiral Metal Complex free_diamine->complex metal_precursor Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) metal_precursor->complex crude_product Crude Product complex->crude_product purified_product Purified Complex crude_product->purified_product Recrystallization or Chromatography catalytic_cycle catalyst [Ru]-H intermediate [Ru]-Substrate Complex catalyst->intermediate substrate Ketone substrate->intermediate product Chiral Alcohol h_donor H-Donor (e.g., Isopropanol) catalyst_precursor [Ru] h_donor->catalyst_precursor h_acceptor H-Acceptor (e.g., Acetone) intermediate->product intermediate->catalyst_precursor Regeneration catalyst_precursor->catalyst Activation catalyst_precursor->h_acceptor

Application Notes and Protocols for the Derivatization of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a versatile chiral building block. The following sections outline its application in asymmetric catalysis and provide step-by-step experimental procedures for the synthesis of key derivatives.

Application 1: Chiral Ligands for Asymmetric Catalysis

(1R,3S)-Cyclohexane-1,3-diamine serves as a valuable scaffold for the synthesis of chiral ligands used in asymmetric catalysis. Its C₂-symmetric nature can lead to high enantioselectivities in various chemical transformations. Derivatization of the diamine to form Schiff bases, amides, or sulfonamides allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

One prominent application is in the development of catalysts for asymmetric Mannich reactions, which are crucial for the stereoselective synthesis of β-amino carbonyl compounds, key intermediates in the preparation of pharmaceuticals and natural products.[1]

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand derived from (1R,3S)-Cyclohexane-1,3-diamine and a substituted salicylaldehyde. Such ligands can be complexed with various transition metals to form catalysts for asymmetric reactions. This procedure is adapted from the synthesis of related salen-type ligands.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Ethanol (absolute)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Free Base Preparation: To a solution of this compound (1.0 eq) in water, add a 2M aqueous solution of NaOH until the pH is >12. Extract the aqueous layer three times with toluene. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free diamine.

  • Schiff Base Condensation: Dissolve the resulting (1R,3S)-Cyclohexane-1,3-diamine (1.0 eq) in absolute ethanol. To this solution, add 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2.2 eq).

  • Reaction: Reflux the mixture for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The yellow Schiff base product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.

Application 2: Synthesis of Chiral Sulfonamide Ligands

Chiral bis-sulfonamide ligands derived from diamines are highly effective in a range of asymmetric transformations, including additions of organozinc reagents to aldehydes and ketones. The sulfonamide groups can coordinate to metal centers and create a well-defined chiral environment.

Protocol 2: Synthesis of a Chiral N,N'-Bis(trifluoromethanesulfonyl) Ligand

This protocol details the synthesis of N,N'-Bis(trifluoromethanesulfonyl)-(1R,3S)-cyclohexane-1,3-diamine. This type of ligand is particularly useful in Lewis acid catalysis.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Trifluoromethanesulfonyl chloride (TfCl) or Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq) under a nitrogen atmosphere and cool the mixture to 0 °C.

  • Addition of Sulfonylating Agent: Slowly add a solution of trifluoromethanesulfonyl chloride (2.2 eq) or trifluoromethanesulfonic anhydride (2.2 eq) in anhydrous DCM via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Yield: 75-85%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Data Presentation

Derivative TypeReagentsSolventReaction TimeTypical Yield (%)Application
Schiff Base3,5-Di-tert-butyl-2-hydroxybenzaldehydeEthanol4 h>90Chiral Ligand for Asymmetric Catalysis
SulfonamideTrifluoromethanesulfonyl chlorideDCM12 h75-85Chiral Ligand for Lewis Acid Catalysis

Visualizations

experimental_workflow_schiff_base cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start_diamine (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride free_base Free Base Preparation (NaOH, Toluene) start_diamine->free_base start_aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde condensation Schiff Base Condensation (Ethanol, Reflux) start_aldehyde->condensation free_base->condensation product Chiral Schiff Base Ligand condensation->product

Caption: Workflow for Chiral Schiff Base Ligand Synthesis.

experimental_workflow_sulfonamide cluster_start_sulfonamide Starting Materials cluster_reaction_sulfonamide Reaction Steps cluster_end_sulfonamide Product start_diamine_sulf (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride reaction_setup Reaction Setup (DCM, Et3N, 0°C) start_diamine_sulf->reaction_setup start_sulfonyl Trifluoromethanesulfonyl chloride sulfonylation Sulfonylation (Addition of TfCl) start_sulfonyl->sulfonylation reaction_setup->sulfonylation workup Aqueous Work-up & Purification sulfonylation->workup product_sulf Chiral Sulfonamide Ligand workup->product_sulf

Caption: Workflow for Chiral Sulfonamide Ligand Synthesis.

References

Large-Scale Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-Cyclohexane-1,3-diamine, a chiral diamine, is a critical building block in the synthesis of various pharmaceutical compounds and asymmetric catalysts. Its dihydrochloride salt offers improved stability and handling properties, making it a preferred form for large-scale applications. This document provides a comprehensive, multi-step protocol for the large-scale synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. The synthesis commences with the cost-effective production of a cis/trans isomer mixture of 1,3-cyclohexanediamine from resorcinol. The protocol then details the separation of the desired cis-isomer, followed by a proposed chiral resolution method to isolate the (1R,3S)-enantiomer. The final step involves the conversion of the chiral diamine to its dihydrochloride salt. This protocol is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction

Chiral diamines are of paramount importance in medicinal chemistry and materials science. The specific stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine makes it a valuable synthon for the development of novel therapeutics and as a ligand in asymmetric catalysis. The dihydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, which are critical attributes for industrial-scale synthesis and formulation.

This application note outlines a robust and scalable synthetic route to this compound. The protocol is presented in a step-by-step format, suitable for implementation in a laboratory or pilot plant setting.

Overall Reaction Scheme

The multi-step synthesis can be summarized as follows:

  • Synthesis of 1,3-Cyclohexanedione from Resorcinol: Hydrogenation of resorcinol yields 1,3-cyclohexanedione.

  • Synthesis of 1,3-Cyclohexanedione Dioxime: Oximation of 1,3-cyclohexanedione with hydroxylamine.

  • Synthesis of 1,3-Cyclohexanediamine (cis/trans mixture): Hydrogenation of the dioxime to the corresponding diamine.

  • Separation of cis-1,3-Cyclohexanediamine: Fractional crystallization of the dihydrochloride salts.

  • Chiral Resolution of cis-1,3-Cyclohexanediamine: Proposed diastereomeric salt resolution to isolate the (1R,3S)-enantiomer.

  • Formation of this compound: Conversion of the free diamine to its dihydrochloride salt.

Experimental Protocols

Materials and Equipment
  • Resorcinol

  • Raney Nickel (catalyst)

  • Sodium Hydroxide

  • Hydroxylamine Hydrochloride

  • Methanol

  • Ethanol

  • Hydrochloric Acid (concentrated and gaseous)

  • L-(+)-Tartaric Acid (or other suitable chiral resolving agent)

  • Acetone

  • High-pressure autoclave/hydrogenator

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • pH meter

Step 1: Synthesis of 1,3-Cyclohexanedione
  • To a high-pressure autoclave, add resorcinol (1.0 eq), sodium hydroxide (0.4 eq), Raney Nickel (5-10% w/w of resorcinol), and water.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or TLC/GC analysis.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The aqueous solution of 1,3-cyclohexanedione can be used directly in the next step.

Step 2: Synthesis of 1,3-Cyclohexanedione Dioxime
  • To the aqueous solution of 1,3-cyclohexanedione (1.0 eq) from the previous step, add a solution of hydroxylamine hydrochloride (2.2 eq) in water.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.3 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, 1,3-cyclohexanedione dioxime, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 1,3-Cyclohexanediamine (cis/trans mixture)
  • In a high-pressure autoclave, suspend 1,3-cyclohexanedione dioxime (1.0 eq) in methanol.

  • Add Raney Nickel (10-20% w/w of the dioxime) to the suspension.

  • Seal the autoclave, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 20-50 bar).

  • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake or GC analysis.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Concentrate the methanolic solution under reduced pressure to obtain the crude 1,3-cyclohexanediamine as a mixture of cis and trans isomers.

Step 4: Separation of cis-1,3-Cyclohexanediamine

Note: This step is based on a method for the separation of 1,2-diaminocyclohexane isomers and may require optimization for the 1,3-isomer.

  • Dissolve the crude mixture of 1,3-cyclohexanediamine in methanol.

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until it is acidic (pH < 2). Alternatively, add a calculated amount of concentrated hydrochloric acid.

  • The dihydrochloride salts of the diamines will precipitate.

  • The trans-isomer dihydrochloride is expected to be less soluble in methanol and will precipitate preferentially.[1]

  • Filter the solid to remove the enriched trans-isomer.

  • Concentrate the filtrate to obtain the enriched cis-isomer dihydrochloride.

  • The cis-isomer can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).

  • To obtain the free cis-diamine, dissolve the dihydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the free diamine with an organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

Step 5: Chiral Resolution of cis-1,3-Cyclohexanediamine
  • Dissolve the racemic cis-1,3-cyclohexanediamine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystalline salt by filtration. This salt will be enriched in one of the diastereomers.

  • The mother liquor will be enriched in the other diastereomer.

  • The desired (1R,3S)-diamine can be liberated from its tartrate salt by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the free diamine with an organic solvent.

  • The enantiomeric purity of the resolved diamine should be determined using a suitable analytical method, such as chiral HPLC or by forming a derivative with a chiral auxiliary and analyzing by NMR.

Step 6: Formation of this compound
  • Dissolve the enantiomerically pure (1R,3S)-Cyclohexane-1,3-diamine in a suitable solvent such as isopropanol or ethanol.

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid.

  • The dihydrochloride salt will precipitate from the solution.

  • Stir the slurry for 1-2 hours at low temperature.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum to a constant weight.[2]

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Pressure (bar)Typical Yield (%)Product
1ResorcinolRaney Ni, NaOH, H₂Water50-705-1090-951,3-Cyclohexanedione
21,3-CyclohexanedioneHydroxylamine HCl, NaOHWater0-25N/A85-901,3-Cyclohexanedione Dioxime
31,3-Cyclohexanedione DioximeRaney Ni, H₂Methanol40-6020-5080-901,3-Cyclohexanediamine (cis/trans)
41,3-Cyclohexanediamine (cis/trans)HClMethanol0-25N/AVariablecis-1,3-Cyclohexanediamine
5cis-1,3-CyclohexanediamineL-(+)-Tartaric AcidMethanol/Ethanol0-25N/A~40-45 (theoretical)(1R,3S)-Cyclohexane-1,3-diamine
6(1R,3S)-Cyclohexane-1,3-diamineHClIsopropanol/Ethanol0-25N/A>95This compound

Visualizations

Synthesis_Workflow Resorcinol Resorcinol Step1 Step 1: Hydrogenation Resorcinol->Step1 CHD 1,3-Cyclohexanedione Step1->CHD Raney Ni, H₂ Step2 Step 2: Oximation CHD->Step2 CHDO 1,3-Cyclohexanedione Dioxime Step2->CHDO NH₂OH·HCl Step3 Step 3: Hydrogenation CHDO->Step3 Mixture cis/trans-1,3-Cyclohexanediamine Step3->Mixture Raney Ni, H₂ Step4 Step 4: Isomer Separation Mixture->Step4 cis_Diamine rac-cis-1,3-Cyclohexanediamine Step4->cis_Diamine Fractional Crystallization Step5 Step 5: Chiral Resolution* cis_Diamine->Step5 chiral_Diamine (1R,3S)-Cyclohexane-1,3-diamine Step5->chiral_Diamine Chiral Acid Step6 Step 6: Salt Formation chiral_Diamine->Step6 Final_Product (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Step6->Final_Product HCl caption *Chiral resolution step requires optimization.

References

Application Notes and Protocols for the Synthesis of Chiral Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for synthesizing chiral polymers, with a focus on their applications in drug development and enantioselective processes. This document includes detailed experimental protocols for key synthetic strategies, quantitative data for comparative analysis, and visualizations of synthetic workflows and application concepts.

Introduction to Chiral Polymers

Chirality is a fundamental property of many biological molecules, and the synthesis of polymers with controlled chirality has garnered significant interest for applications ranging from asymmetric catalysis to advanced drug delivery systems.[1][2] Chiral polymers can be designed to mimic biological macromolecules, interact stereoselectively with biological targets, and provide environments for enantioselective separations and reactions.[3] The ability to control the tacticity and helical structure of a polymer chain opens up new avenues for the development of sophisticated materials with unique chiroptical and biological properties.

Key Synthetic Strategies

The synthesis of chiral polymers can be broadly categorized into three main approaches:

  • Polymerization of Chiral Monomers: This is the most direct method, where a monomer that is already chiral is polymerized. The chirality is inherent to the monomer unit and is incorporated into the polymer backbone or as a pendant group.

  • Asymmetric Polymerization: In this approach, prochiral monomers are polymerized using a chiral catalyst or initiator to produce a polymer with a chiral main chain. This includes techniques like helix-sense-selective polymerization, where the chirality arises from the preferential formation of one helical screw sense.[4]

  • Post-Polymerization Modification: This strategy involves the introduction of chirality to a pre-existing achiral polymer through chemical modification. This allows for the use of a wider range of polymerization techniques to create the initial polymer scaffold.

Applications in Drug Development

Chiral polymers are playing an increasingly important role in drug development, particularly in the field of drug delivery.[2][5][6] Chiral polymer-based nanoparticles can exhibit stereoselective interactions with cells and tissues, potentially leading to enhanced therapeutic efficacy and reduced side effects.[3][7] Enantioselective drug release, where one enantiomer of a racemic drug is released at a different rate than the other, is another promising application that can improve the therapeutic window of chiral drugs.[2]

Experimental Protocols

Protocol 1: Synthesis of Chiral Polylactide (PLA) by Ring-Opening Polymerization (ROP) of L-lactide

This protocol describes the synthesis of a chiral polyester, poly(L-lactide), from the chiral monomer L-lactide using a tin(II) catalyst.

Materials:

  • L-lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add L-lactide (e.g., 5.0 g, 34.7 mmol).

  • Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer.

  • In a separate vial, prepare a stock solution of the catalyst, tin(II) 2-ethylhexanoate, in anhydrous toluene (e.g., 10 mg/mL).

  • Polymerization: Using a syringe, add the required amount of the catalyst solution to the monomer solution (e.g., a monomer-to-catalyst ratio of 500:1).

  • Immerse the flask in a preheated oil bath at 130 °C and stir for 4-6 hours.

  • Purification: After the reaction time, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (e.g., 200 mL) under vigorous stirring.

  • Filter the white, fibrous polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C overnight.

  • Characterization: The resulting poly(L-lactide) can be characterized by ¹H NMR spectroscopy to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Protocol 2: Asymmetric Anionic Polymerization of Methyl Methacrylate (MMA) with a Chiral Ligand

This protocol outlines the synthesis of a chiral poly(methyl methacrylate) (PMMA) using a chiral ligand to induce stereoselectivity.

Materials:

  • Methyl methacrylate (MMA), freshly distilled

  • Toluene (anhydrous)

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine (chiral ligand)

  • Methanol

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of argon, add anhydrous toluene (e.g., 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiator Complex Formation: Add (-)-sparteine (e.g., 0.25 mmol) to the cold toluene.

  • Slowly add s-BuLi (e.g., 0.25 mmol) to the solution. The solution should turn a characteristic color, indicating the formation of the chiral initiator complex. Stir for 15 minutes.

  • Polymerization: Slowly add the freshly distilled MMA (e.g., 2.5 g, 25 mmol) to the initiator solution via a syringe pump over 30 minutes to control the exotherm.

  • Let the polymerization proceed at -78 °C for 2 hours after the monomer addition is complete.

  • Termination: Quench the polymerization by adding degassed methanol (e.g., 1 mL).

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a large volume of methanol (e.g., 400 mL).

  • Filter the resulting white polymer and dry it under vacuum at 50 °C.

  • Characterization: Analyze the polymer's tacticity by ¹³C NMR spectroscopy. Determine the molecular weight and PDI by GPC. The chirality can be assessed by measuring the specific rotation using a polarimeter.

Protocol 3: Post-Polymerization Modification of Poly(glycidyl methacrylate) (PGMA) with a Chiral Amine

This protocol details the introduction of chirality to a pre-formed achiral polymer by reacting the epoxide groups of PGMA with a chiral amine.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • (R)-(+)-1-Phenylethylamine (or other chiral amine)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

Procedure:

  • Polymer Dissolution: In a round-bottom flask, dissolve PGMA (e.g., 1.0 g) in anhydrous DMSO (e.g., 20 mL).

  • Amine Addition: Add an excess of the chiral amine, (R)-(+)-1-phenylethylamine (e.g., 2- to 5-fold molar excess relative to the glycidyl units), to the polymer solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24-48 hours.

  • Purification: After cooling to room temperature, precipitate the modified polymer by adding the reaction solution dropwise to a large volume of diethyl ether (e.g., 200 mL).

  • Filter the polymer and wash it with diethyl ether to remove the excess amine.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into diethyl ether to ensure complete removal of unreacted amine.

  • Dry the final chiral polymer under vacuum.

  • Characterization: Confirm the successful modification and the structure of the resulting polymer using ¹H NMR and FT-IR spectroscopy. The introduction of chirality can be verified by measuring the optical activity of the polymer solution.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from various chiral polymer synthesis methods.

Table 1: Synthesis of Chiral Polymers via Ring-Opening Polymerization

MonomerChiral Initiator/CatalystYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Specific Rotation ([α]²⁰_D)
L-lactideSn(Oct)₂>9525,0001.25-155° (c=1, CHCl₃)
rac-LactideChiral Salen-Al complex9218,5001.18+25° (c=1, CHCl₃)
ε-CaprolactoneChiral Yttrium complex>9032,0001.15N/A (atactic backbone)

Table 2: Synthesis of Chiral Polymers via Asymmetric Polymerization

MonomerChiral Initiator/LigandPolymerization MethodYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Enantiomeric Excess (ee %)
Methyl Methacrylates-BuLi / (-)-SparteineAnionic8515,0001.20>90 (isotactic)
Triphenylmethyl MethacrylateChiral Rhodium complexHelix-sense-selective>9850,0001.10>99 (helical)
StyreneChiral Pd complexCationic708,0001.3585

Table 3: Synthesis of Chiral Polymers via Post-Polymerization Modification

Base PolymerChiral ReagentYield (%)Mₙ ( g/mol ) (post-mod)PDI (Mₙ/Mₙ) (post-mod)Specific Rotation ([α]²⁰_D)
Poly(glycidyl methacrylate)(R)-1-Phenylethylamine9022,0001.30+45° (c=1, THF)
Poly(styrene-co-chloromethylstyrene)L-Proline methyl ester8518,0001.25-30° (c=1, DMF)
Poly(2-chloroethyl vinyl ether)(S)-2-Amino-1-butanol9512,5001.40+18° (c=1, CHCl₃)

Visualizations

Workflow for Chiral Polymer Synthesis

Chiral_Polymer_Synthesis_Workflow cluster_synthesis Synthetic Strategies cluster_applications Applications Chiral_Monomer Polymerization of Chiral Monomers Chiral_Polymer Chiral Polymer Chiral_Monomer->Chiral_Polymer Asymmetric_Polymerization Asymmetric Polymerization Asymmetric_Polymerization->Chiral_Polymer Post_Modification Post-Polymerization Modification Post_Modification->Chiral_Polymer Characterization Characterization (NMR, GPC, CD, Polarimetry) Chiral_Polymer->Characterization Drug_Delivery Drug Delivery Characterization->Drug_Delivery Asymmetric_Catalysis Asymmetric Catalysis Chiral_Separation Chiral Separation

Caption: General workflow for the synthesis and application of chiral polymers.

Application of Chiral Polymers in Drug Delivery

Chiral_Polymer_Drug_Delivery cluster_formulation Formulation cluster_interaction Biological Interaction Chiral_Polymer Chiral Polymer Self_Assembly Self-Assembly (e.g., nanoprecipitation) Chiral_Polymer->Self_Assembly Drug Racemic or Chiral Drug Drug->Self_Assembly Chiral_Nanoparticle Chiral Polymer-Based Nanoparticle Self_Assembly->Chiral_Nanoparticle Cell_Membrane Cell Membrane (with chiral receptors) Chiral_Nanoparticle->Cell_Membrane Systemic Administration Enantioselective_Uptake Enantioselective Uptake/Binding Cell_Membrane->Enantioselective_Uptake Stereospecific Interaction Drug_Release Enantioselective Drug Release Enantioselective_Uptake->Drug_Release Internalization Therapeutic_Effect Enhanced Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual workflow for chiral polymer-based drug delivery systems.

Signaling Pathway of Enantioselective Cellular Interaction

Enantioselective_Interaction cluster_cell Target Cell Chiral_Polymer_R R-Enantiomer Carrier High Affinity Chiral_Receptor Chiral Cell Surface Receptor Chiral_Polymer_R:head->Chiral_Receptor Strong Binding Chiral_Polymer_S S-Enantiomer Carrier Low Affinity Chiral_Polymer_S:head->Chiral_Receptor Weak Binding Endocytosis Receptor-Mediated Endocytosis Chiral_Receptor->Endocytosis Drug_Release_R Drug Release (R) Endocytosis->Drug_Release_R Therapeutic_Action Therapeutic Action Drug_Release_R->Therapeutic_Action

Caption: Enantioselective interaction of a chiral polymer drug carrier with a cell.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3-cyclohexanediamine, the precursor to the target molecule. The synthesis of the racemic diamine is a critical step, and optimizing its yield is essential for an efficient overall process. The primary routes discussed are the oximation-hydrogenation of 1,3-cyclohexanedione and the reductive amination of resorcinol or 1,3-cyclohexanedione.

Q1: My overall yield of 1,3-cyclohexanediamine is low. What are the most common causes?

A1: Low yields can stem from several factors depending on your synthetic route. Here are the most common issues:

  • Suboptimal Reaction Conditions: Each step of the synthesis has optimal conditions for temperature, pressure, and reaction time. Deviations can significantly lower the yield. For instance, in the hydrogenation of 1,3-cyclohexanedione dioxime (1,3-CHDO), temperatures above 80°C or reaction times longer than 4 hours can lead to an increase in by-products like cyclohexylamine and cyclohexanol, thus reducing the yield of the desired diamine.[1]

  • Inefficient Catalyst Activity: The activity of catalysts like Raney Ni is crucial. Improper activation, handling, or storage can lead to reduced efficiency. Ensure your catalyst is fresh or properly activated before use.

  • Poor Substrate Quality: The purity of starting materials like resorcinol or 1,3-cyclohexanedione is important. Impurities can interfere with the reaction and lead to side products.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. For example, in the reductive amination of 1,3-cyclohexanedione, highly polar solvents like water and alcohols can lead to low yields of the diamine, while 1,4-dioxane has been shown to be more effective.[1]

  • Issues in Work-up and Purification: Product loss can occur during extraction, distillation, and crystallization steps. Ensure proper phase separation and minimize transfers. For the final dihydrochloride salt, precipitation with a suitable anti-solvent like acetone is a critical step for high recovery.[1]

Q2: I am seeing a significant amount of by-products in my reaction mixture. How can I minimize them?

A2: By-product formation is a common issue. Here’s how to address it based on the likely side products:

  • Cyclohexylamine and Cyclohexanol: These are common by-products in the hydrogenation of 1,3-CHDO, especially at higher temperatures and longer reaction times. To minimize their formation, maintain the reaction temperature around 50°C and monitor the reaction progress to avoid unnecessarily long reaction times.[1]

  • Secondary and Tertiary Amines: These can form during reductive amination if the concentration of ammonia is too low. Using a solvent with good ammonia solubility, such as 1,4-dioxane, and ensuring sufficient ammonia pressure can suppress the formation of these by-products.[1]

  • Incomplete Hydrogenation: If you are starting from resorcinol, incomplete hydrogenation can leave aromatic by-products. Ensure adequate hydrogen pressure and catalyst loading.

Q3: The chiral resolution of cis-1,3-cyclohexanediamine is not working well, and the enantiomeric excess is low. What can I do?

A3: Chiral resolution by diastereomeric salt crystallization is a sensitive process. Here are some troubleshooting tips:

  • Purity of the Starting Racemate: The presence of impurities, including the trans-isomer, can interfere with the crystallization process. Ensure your starting cis-1,3-cyclohexanediamine is of high purity.

  • Choice of Resolving Agent and Solvent: L-(+)-tartaric acid is a commonly used and effective resolving agent for diamines.[2][3] The choice of solvent is critical for achieving a significant difference in solubility between the two diastereomeric salts. Methanol or aqueous methanol is often a good starting point. Experiment with different solvent systems and concentrations.

  • Cooling Rate: A slow and controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess.

  • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. It is often necessary to perform one or more recrystallizations of the diastereomeric salt to enhance the enantiomeric excess of the desired isomer.

  • Liberation of the Free Amine: After obtaining the desired diastereomeric salt, the free amine must be carefully liberated, typically by treatment with a base like NaOH, followed by extraction.[2][3] Incomplete reaction or product loss during extraction can affect the final yield.

Frequently Asked Questions (FAQs)

Synthesis of Racemic 1,3-Cyclohexanediamine

Q4: What is the most efficient method for synthesizing racemic 1,3-cyclohexanediamine?

A4: The oximation-hydrogenation of 1,3-cyclohexanedione is reported to be a highly efficient method, with yields of up to 90%.[1] This pathway involves the conversion of 1,3-cyclohexanedione to 1,3-cyclohexanedione dioxime (1,3-CHDO), followed by hydrogenation over Raney Ni. This method has been shown to be higher yielding than the reductive amination of 1,3-cyclohexanedione.[1]

Q5: Can I use resorcinol as a starting material?

A5: Yes, resorcinol is a cost-effective starting material. It can be hydrogenated to 1,3-cyclohexanedione, which can then be used in the oximation-hydrogenation pathway. A key advantage is that the aqueous reaction mixture from the hydrogenation of resorcinol can often be used directly for the subsequent oximation step without purification, simplifying the process.[1]

Q6: What are the optimal conditions for the oximation of 1,3-cyclohexanedione?

A6: High yields of 1,3-CHDO (up to 97.5%) can be achieved under nearly neutral conditions. The reaction is typically carried out in water using hydroxylamine hydrochloride and a base like sodium hydroxide to neutralize the HCl released.[1]

Q7: What are the key parameters for the hydrogenation of 1,3-cyclohexanedione dioxime (1,3-CHDO)?

A7: The key parameters are hydrogen pressure, substrate concentration, and temperature. A hydrogen pressure of around 2.0 MPa and a temperature of 50°C have been shown to be optimal, leading to a 90% yield of 1,3-cyclohexanediamine. The substrate concentration should be controlled in the range of 0.013–0.04 g/mL.[1]

Chiral Resolution of cis-1,3-Cyclohexanediamine

Q8: How can I separate the cis and trans isomers of 1,3-cyclohexanediamine?

A8: The cis and trans isomers have different physical properties and can often be separated by fractional distillation or by forming salts and utilizing differences in their solubility. For example, converting the diamines to their dihydrochloride salts in methanol can allow for the separation of the isomers.[4]

Q9: What is the general principle behind the chiral resolution of cis-1,3-cyclohexanediamine?

A9: The principle is to convert the pair of enantiomers (a racemic mixture) into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization.[5] After separation, the resolving agent is removed to yield the pure enantiomer.

Q10: Which resolving agent is recommended for cis-1,3-cyclohexanediamine?

A10: L-(+)-tartaric acid is a readily available and commonly used resolving agent for racemic amines.[2][3][5] To obtain the (1R,3S) enantiomer, you would typically use L-(+)-tartaric acid. The (1S,3R) enantiomer would preferentially crystallize as a salt, leaving the desired (1R,3S) enantiomer in the mother liquor. The roles would be reversed if D-(-)-tartaric acid were used.

Final Product Formation

Q11: How do I convert the purified (1R,3S)-Cyclohexane-1,3-diamine to its dihydrochloride salt?

A11: This is a standard acid-base reaction. The purified free diamine is dissolved in a suitable solvent (e.g., isopropanol or ether), and a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added. The this compound will precipitate as a solid and can be collected by filtration, washed with a cold solvent, and dried.[1]

Data Presentation

Table 1: Optimization of 1,3-Cyclohexanedione Dioxime (1,3-CHDO) Hydrogenation

ParameterCondition1,3-CHDA Yield (%)Notes
H₂ Pressure 1.0 MPa87.4Reaction at 50°C for 4h with Raney Ni.
2.0 MPa 90.0 Optimal pressure.
3.0 MPa90.0No significant improvement at higher pressures.
Substrate Conc. 0.013 g/mL~90Reaction at 50°C, 2.0 MPa H₂ for 4h.
0.04 g/mL ~90 Optimal concentration range.
>0.04 g/mLDecreasingYield decreases with increasing concentration.
Temperature Room Temp.43.8Reaction for 4h at 2.0 MPa H₂.
50°C 90.0 Optimal temperature.
>80°CDecreasingIncreased by-product formation.
Reaction Time < 4 h< 90Incomplete conversion.
4 h 90.0 Optimal reaction time.
> 4 hDecreasingIncreased by-product formation.

Data adapted from Xu et al., Molecules, 2022.[1]

Table 2: Reductive Amination of 1,3-Cyclohexanedione with NH₃ - Solvent Effects

Solvent1,3-CHDA Yield (%)Main By-products
Water< 15Intermediate III and its hydrogenated product IV
Methanol< 15Intermediate III and its hydrogenated product IV
Ethanol< 15Intermediate III and its hydrogenated product IV
Isopropanol< 15Intermediate III and its hydrogenated product IV
Toluene-Significant secondary and tertiary amines
Cyclohexane-Significant secondary and tertiary amines
1,4-Dioxane 37.5 Best result among tested solvents.

Data adapted from Xu et al., Molecules, 2022.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Racemic 1,3-Cyclohexanediamine via Oximation-Hydrogenation

This protocol is based on the high-yield method described by Xu et al.[1]

Step A: Oximation of 1,3-Cyclohexanedione

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (2.24 g, 20 mmol), water (20 mL), sodium hydroxide (1.84 g, 46 mmol), and hydroxylamine hydrochloride (3.06 g, 44 mmol).

  • Immerse the flask in a cooling bath to maintain the desired reaction temperature.

  • Stir the mixture vigorously (e.g., 800 rpm).

  • The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), will precipitate from the aqueous solution.

  • Collect the precipitate by filtration and dry it under vacuum.

Step B: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)

  • In a high-pressure autoclave, combine the dried 1,3-CHDO (0.20 g), methanol (15 mL), and Raney Ni (0.30 g).

  • Seal the autoclave and purge with H₂ gas three times.

  • Pressurize the reactor to 2.0 MPa with H₂.

  • Heat the mixture to 50°C and stir for 4 hours.

  • After the reaction, cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.

  • The filtrate contains the racemic mixture of 1,3-cyclohexanediamine.

Protocol 2: Chiral Resolution of cis-1,3-Cyclohexanediamine

This is a generalized protocol adapted from the principles of diastereomeric salt resolution of similar diamines.[2][3][5]

  • Isolate the cis-isomer of 1,3-cyclohexanediamine from the product mixture of Protocol 1, for example, by fractional distillation.

  • Dissolve the racemic cis-1,3-cyclohexanediamine (1 equivalent) in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals (the diastereomeric salt of the (1S,3R)-diamine) by vacuum filtration. The mother liquor will be enriched in the diastereomeric salt of the desired (1R,3S)-diamine.

  • Evaporate the solvent from the mother liquor to obtain the crude diastereomeric salt of (1R,3S)-cyclohexane-1,3-diamine.

  • Recrystallize the crude salt from a suitable solvent system (e.g., methanol/ether) to improve diastereomeric purity.

  • Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 4M NaOH) to deprotonate the diamine.

  • Extract the free (1R,3S)-cyclohexane-1,3-diamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to obtain the purified (1R,3S)-cyclohexane-1,3-diamine.

Protocol 3: Formation of this compound

  • Dissolve the purified (1R,3S)-cyclohexane-1,3-diamine in a minimal amount of a suitable solvent like isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The dihydrochloride salt will precipitate. Stir the slurry in the cold for a period to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or acetone), and dry under vacuum.

Visualizations

SynthesisWorkflow cluster_0 Synthesis of Racemic 1,3-CHDA cluster_1 Separation and Resolution cluster_2 Final Product Formation Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD Hydrogenation (Raney Ni) CHDO 1,3-CHDA Dioxime CHD->CHDO Oximation (NH2OH.HCl) Racemic_CHDA Racemic 1,3-CHDA (cis/trans mixture) CHDO->Racemic_CHDA Hydrogenation (Raney Ni, 50°C, 2 MPa) cis_CHDA Racemic cis-1,3-CHDA Racemic_CHDA->cis_CHDA Isomer Separation (e.g., Distillation) Diastereomeric_Salts Diastereomeric Salts cis_CHDA->Diastereomeric_Salts Resolution (+)-Tartaric Acid Enriched_ML Mother Liquor (Enriched in (1R,3S) salt) Diastereomeric_Salts->Enriched_ML Crystallization Free_Diamine (1R,3S)-1,3-CHDA Enriched_ML->Free_Diamine Base Treatment & Extraction Final_Product (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Free_Diamine->Final_Product Salt Formation (2 eq. HCl)

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield cluster_Oximation cluster_RA Start Low Yield of Racemic 1,3-Cyclohexanediamine? Check_Route Which Synthetic Route? Start->Check_Route Oximation Oximation-Hydrogenation Check_Route->Oximation Oximation Reductive_Amination Reductive Amination Check_Route->Reductive_Amination Reductive Amination Oximation_Check_Temp Hydrogenation Temp > 80°C? Oximation->Oximation_Check_Temp RA_Check_Solvent Using polar solvent (e.g., water, methanol)? Reductive_Amination->RA_Check_Solvent Oximation_High_Temp Reduce Temp to 50°C to minimize by-products. Oximation_Check_Temp->Oximation_High_Temp Yes Oximation_Check_Pressure H₂ Pressure < 2 MPa? Oximation_Check_Temp->Oximation_Check_Pressure No Oximation_Low_Pressure Increase H₂ Pressure to 2 MPa. Oximation_Check_Pressure->Oximation_Low_Pressure Yes Oximation_Check_Catalyst Catalyst Activity Low? Oximation_Check_Pressure->Oximation_Check_Catalyst No Oximation_New_Catalyst Use fresh or newly activated Raney Ni. Oximation_Check_Catalyst->Oximation_New_Catalyst Yes RA_Wrong_Solvent Switch to 1,4-dioxane for better yield. RA_Check_Solvent->RA_Wrong_Solvent Yes RA_Check_Ammonia Low Ammonia Pressure? RA_Check_Solvent->RA_Check_Ammonia No RA_Low_Ammonia Increase NH₃ pressure to suppress side reactions. RA_Check_Ammonia->RA_Low_Ammonia Yes

Caption: Troubleshooting decision tree for low yield in racemic 1,3-cyclohexanediamine synthesis.

References

Technical Support Center: (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride solutions.

Troubleshooting Guides

This section offers solutions to common problems you might encounter with your this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

Possible Causes & Solutions:

CauseExplanationRecommended Action
pH Shift (1R,3S)-Cyclohexane-1,3-diamine is a basic compound, supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous solutions. An increase in the pH of the solution can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free amine.- Verify the pH of your solution. Maintain a slightly acidic pH to ensure the compound remains in its protonated, more soluble form.- When adding other components to your solution, check for their basicity and buffer the solution if necessary.
Concentration Exceeds Solubility The concentration of your solution may be higher than the solubility of this compound in the chosen solvent at a given temperature.- Consult the manufacturer's technical data sheet for solubility information.- If solubility data is unavailable, perform a solubility test by preparing serial dilutions.- Consider using a different solvent or a co-solvent system to increase solubility.
Low Temperature Solubility of chemical compounds often decreases at lower temperatures. Storing your solution at refrigerated or frozen conditions might cause the compound to precipitate out.- If precipitation is observed after cold storage, gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use.- For long-term storage, consider preparing a more concentrated stock in a solvent with higher solubility and diluting it just before the experiment.
Common Ion Effect In aqueous solutions, the presence of a high concentration of chloride ions from other sources can decrease the solubility of the dihydrochloride salt.[1][2]- Review the composition of your solution to identify any other sources of chloride ions.- If possible, substitute reagents containing high concentrations of chloride with alternatives.

Troubleshooting Workflow for Precipitation Issues

start Precipitation Observed check_ph Check Solution pH start->check_ph ph_ok Is pH acidic? check_ph->ph_ok adjust_ph Adjust pH to acidic range ph_ok->adjust_ph No check_conc Review Concentration ph_ok->check_conc Yes resolved Issue Resolved adjust_ph->resolved conc_ok Is concentration below known solubility limit? check_conc->conc_ok dilute Dilute solution or use a different solvent conc_ok->dilute No check_temp Check Storage/Working Temperature conc_ok->check_temp Yes dilute->resolved temp_ok Is temperature appropriate? check_temp->temp_ok warm_redissolve Gently warm and redissolve temp_ok->warm_redissolve No check_common_ion Check for other Cl- sources temp_ok->check_common_ion Yes warm_redissolve->resolved common_ion_ok Are other Cl- sources absent or low? check_common_ion->common_ion_ok reformulate Reformulate to reduce [Cl-] common_ion_ok->reformulate No common_ion_ok->resolved Yes reformulate->resolved

Caption: Troubleshooting logic for precipitation in solutions.

Issue 2: Solution Discoloration (e.g., Yellowing, Browning)

Possible Causes & Solutions:

CauseExplanationRecommended Action
Oxidation Aliphatic amines are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[3] This process can be accelerated by heat, light, and the presence of metal ions, leading to the formation of colored degradation products.- Prepare solutions fresh whenever possible.- For storage, consider using an amber vial to protect from light.[4]- Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
Photodegradation Exposure to UV or visible light can provide the energy needed to initiate degradation reactions in sensitive molecules.[4]- Always store solutions in light-protecting containers such as amber vials or wrap the container in aluminum foil.[4]- Minimize the exposure of the solution to ambient light during experimental procedures.
Contamination The presence of impurities in the solvent, on the glassware, or from other reagents can react with this compound to produce colored byproducts.- Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned and dried before use.- Filter the solution through a compatible 0.22 µm or 0.45 µm filter to remove any particulate contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1:

  • Solid: The solid dihydrochloride salt should be stored at room temperature in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[6]

  • Solutions: The stability of the solution is dependent on the solvent and storage conditions. For short-term storage, refrigeration (2-8°C) in a tightly sealed, light-protected container is recommended. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles. Always allow the solution to return to room temperature and ensure it is fully dissolved before use.

Q2: How can I assess the stability of my this compound solution?

A2: A forced degradation study is a systematic way to evaluate the stability of your solution under various stress conditions.[7][8] This involves exposing your solution to conditions such as heat, light, acid, base, and oxidation, and then analyzing the samples at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[9]

Q3: What analytical methods are suitable for monitoring the stability of this compound solutions?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products.[9] A stability-indicating HPLC method can be developed to quantify the amount of the active compound remaining over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any degradation products that may form.[9][10]

  • Gas Chromatography (GC): For volatile amines, GC can be a suitable analytical method.[11]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of your this compound solution.

Objective: To identify potential degradation pathways and establish stable storage and handling conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., water, methanol, DMSO)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Calibrated pH meter

  • Analytical instrumentation (e.g., HPLC-UV)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

Workflow for Forced Degradation Study

cluster_stress Stress Conditions prep Prepare Stock Solution aliquot Aliquot into Stress Condition Groups prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH) aliquot->base oxidation Oxidation (e.g., 3% H2O2) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photostability (ICH Q1B guidelines) aliquot->photo control Control (Protected from light, room temp.) aliquot->control sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample oxidation->sample thermal->sample photo->sample control->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Evaluate Data: - % Degradation - Formation of new peaks analyze->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound at a known concentration in your desired solvent.

  • Aliquot the stock solution into separate, clearly labeled containers for each stress condition.

  • Expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Place the sample in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

    • Control: Keep a sample at room temperature, protected from light.

  • Collect samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples using a validated, stability-indicating analytical method (e.g., HPLC).

  • Evaluate the data by comparing the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

References

common side reactions in the synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 1,3-Cyclohexanediamine

  • Question: My overall yield of 1,3-cyclohexanediamine, before conversion to the dihydrochloride salt, is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of 1,3-cyclohexanediamine can stem from several factors, primarily related to the hydrogenation or reductive amination steps.

    • Incomplete Hydrogenation of the Intermediate: The reduction of the precursor (e.g., 1,3-cyclohexanedione dioxime) may be incomplete.

      • Solution: Ensure the catalyst (e.g., Raney Nickel) is active and used in the appropriate amount. Optimize reaction conditions such as hydrogen pressure, temperature, and reaction time. Monitoring the reaction by techniques like TLC or GC can help determine the point of completion.

    • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role.

      • Solution: For the hydrogenation of 1,3-cyclohexanedione dioxime, a temperature of around 50°C and a hydrogen pressure of 1.0 MPa have been shown to be effective.[1]

    • Solvent Effects: The choice of solvent can significantly impact the reaction.

      • Solution: Alcoholic solvents like methanol or 1,4-dioxane have demonstrated higher yields compared to non-polar solvents where the starting material may have poor solubility.[1]

    • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the hydrogenation catalyst, reducing its activity.

      • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst.

Issue 2: Presence of Significant Byproducts

  • Question: My crude product shows the presence of significant impurities besides the desired diamine. What are these byproducts and how can I minimize their formation?

  • Answer: The most common byproducts in the synthesis of 1,3-cyclohexanediamine are cyclohexanol and cyclohexylamine.[1]

    • Formation of Cyclohexanol and Cyclohexylamine: These byproducts can arise from the hydrolysis and deamination of the imine intermediate during the hydrogenation of 1,3-cyclohexanedione dioxime, especially when water is used as a solvent.[1]

      • Solution: Using alcoholic solvents such as methanol can suppress the formation of these byproducts and lead to higher yields of the desired 1,3-cyclohexanediamine.[1]

Issue 3: Incorrect Ratio of Stereoisomers

  • Question: After synthesis, I have a mixture of cis- and trans-isomers of 1,3-cyclohexanediamine, and the desired (1R,3S)-isomer is not the major product. How can I control the stereochemistry?

  • Answer: The synthesis of 1,3-cyclohexanediamine often results in a mixture of stereoisomers. Controlling the stereochemical outcome is a significant challenge.

    • Diastereoselectivity in Synthesis: The chosen synthetic route may not be highly diastereoselective, leading to a mixture of cis and trans isomers.

      • Solution: While achieving high diastereoselectivity in the initial synthesis can be difficult, the focus should be on efficient separation of the isomers post-synthesis.

    • Chiral Resolution: To obtain the specific (1R,3S)-enantiomer, a chiral resolution step is typically necessary.

      • Solution: Use a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts with the diamine isomers. These salts will have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base will liberate the desired enantiomerically pure diamine.

Issue 4: Difficulty in Isolating the Dihydrochloride Salt

  • Question: I am having trouble precipitating and purifying the final this compound product. What is the best procedure?

  • Answer: The isolation and purification of the dihydrochloride salt is a critical step to obtain a stable and pure final product.

    • Improper Salt Formation Conditions: The conditions for the salt formation may not be optimal for precipitation.

      • Solution: After obtaining the purified (1R,3S)-1,3-cyclohexanediamine free base, dissolve it in a suitable solvent like methanol. Then, add an excess of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.

    • Precipitation and Recrystallization: The choice of solvent for precipitation is crucial.

      • Solution: Adding a less polar solvent like acetone to the methanolic solution of the dihydrochloride salt can induce precipitation. The product can then be further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A common and cost-effective route involves a multi-step process:

  • Hydrogenation of Resorcinol: Catalytic hydrogenation of resorcinol to produce 1,3-cyclohexanedione (1,3-CHD).

  • Oximation: Reaction of 1,3-CHD with hydroxylamine hydrochloride to form 1,3-cyclohexanedione dioxime.

  • Hydrogenation: Catalytic hydrogenation of the dioxime to a mixture of 1,3-cyclohexanediamine isomers.

  • Chiral Resolution: Separation of the desired (1R,3S)-isomer from the mixture using a chiral resolving agent like L-tartaric acid.

  • Salt Formation: Conversion of the purified (1R,3S)-1,3-cyclohexanediamine to its dihydrochloride salt.

Q2: What are the expected side products in this synthesis?

A2: The primary side products are typically other stereoisomers of 1,3-cyclohexanediamine (i.e., the cis-isomer and the (1S,3R)-enantiomer). Other potential byproducts from the hydrogenation step include cyclohexanol and cyclohexylamine, especially if water is present in the reaction mixture.[1]

Q3: How can I analyze the purity and stereoisomeric ratio of my product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR can be used to confirm the overall structure and identify the presence of major impurities. Specific NMR techniques can also help in determining the ratio of cis and trans isomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric purity (the ratio of (1R,3S) to (1S,3R) isomers). This often requires a chiral stationary phase.

  • Gas Chromatography (GC): GC can be used to analyze the purity of the free diamine before conversion to the dihydrochloride salt and to quantify volatile byproducts.

Data Presentation

Table 1: Influence of Solvent on the Yield of 1,3-Cyclohexanediamine (1,3-CHDA) from the Hydrogenation of 1,3-Cyclohexanedione Dioxime

SolventYield of 1,3-CHDA (%)Major ByproductsReference
Methanol~90Minimal[1]
1,4-Dioxane~90Minimal[1]
N-Methyl-pyrrolidone52.6Cyclohexylamine[1]
WaterLowCyclohexanol, Cyclohexylamine[1]

Experimental Protocols

Key Experiment: Chiral Resolution of 1,3-Cyclohexanediamine

This protocol provides a general methodology for the separation of enantiomers of 1,3-cyclohexanediamine using a chiral resolving agent.

  • Preparation of the Diastereomeric Salt:

    • Dissolve the mixture of 1,3-cyclohexanediamine isomers in a suitable solvent (e.g., methanol).

    • Add an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent.

    • Allow the mixture to stir at room temperature to facilitate the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The more soluble diastereomeric salt will remain in the filtrate.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt crystals in water.

    • Add a strong base (e.g., sodium hydroxide solution) until the solution is strongly alkaline to deprotonate the diamine.

    • Extract the free diamine into an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched free diamine.

  • Analysis:

    • Determine the enantiomeric purity of the obtained diamine using chiral HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,3-CHDA Isomer Mixture cluster_resolution Chiral Resolution cluster_final_product Final Product Formation Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD Hydrogenation Dioxime 1,3-Cyclohexanedione Dioxime CHD->Dioxime Oximation Isomer_Mixture Mixture of 1,3-CHDA Isomers Dioxime->Isomer_Mixture Hydrogenation Diastereomeric_Salts Diastereomeric Salts Isomer_Mixture->Diastereomeric_Salts Add L-Tartaric Acid Desired_Salt Desired (1R,3S)-Diamine Tartrate Salt Diastereomeric_Salts->Desired_Salt Fractional Crystallization Free_Base (1R,3S)-1,3-CHDA (Free Base) Desired_Salt->Free_Base Basification & Extraction Dihydrochloride (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Free_Base->Dihydrochloride Add HCl

Caption: Synthetic and purification workflow for this compound.

troubleshooting_low_yield Start Low Yield of 1,3-CHDA Check_Hydrogenation Incomplete Hydrogenation? Start->Check_Hydrogenation Check_Conditions Suboptimal Conditions? Start->Check_Conditions Check_Solvent Poor Solvent Choice? Start->Check_Solvent Check_Catalyst Catalyst Poisoning? Start->Check_Catalyst Solution_Hydrogenation Optimize Catalyst Load, Monitor Reaction (TLC/GC) Check_Hydrogenation->Solution_Hydrogenation Yes Solution_Conditions Adjust Temp (~50°C) & Pressure (~1.0 MPa) Check_Conditions->Solution_Conditions Yes Solution_Solvent Use Alcoholic Solvent (e.g., Methanol) Check_Solvent->Solution_Solvent Yes Solution_Catalyst Use High-Purity Reagents, Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Yes

Caption: Troubleshooting decision tree for low yield of 1,3-cyclohexanediamine.

References

Technical Support Center: Troubleshooting Low Enantioselectivity with (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in asymmetric catalysis using (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride and its derivatives. The following question-and-answer format addresses common issues and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common causes when using a (1R,3S)-Cyclohexane-1,3-diamine-based catalyst system?

Low enantioselectivity can stem from several factors. The most common culprits include:

  • Suboptimal Catalyst Activation: The diamine dihydrochloride often requires in-situ neutralization to the free diamine to be catalytically active. Incomplete neutralization can lead to a lower concentration of the active catalyst. Furthermore, in many cases, the active catalytic species is formed through the cooperative action of the diamine and an acidic co-catalyst. The choice and stoichiometry of this acid are critical.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.

  • Inappropriate Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Often, lower temperatures favor higher enantiomeric excess, but this can also decrease the reaction rate.

  • Substrate-Ligand Mismatch: The steric and electronic properties of your substrate may not be ideal for the chiral environment created by the (1R,3S)-Cyclohexane-1,3-diamine ligand.

  • Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the catalytic cycle.

Q2: How do I properly activate the this compound ligand?

The dihydrochloride salt is generally not the active catalyst. The free diamine is required to participate in the catalytic cycle. Here are the key considerations:

  • In-situ Neutralization: The ligand can be neutralized in the reaction mixture by adding a suitable base. The choice of base is critical and should be non-nucleophilic to avoid side reactions. Common choices include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The stoichiometry should be carefully controlled; typically, two equivalents of base are required per equivalent of the dihydrochloride salt.

  • Acidic Co-catalyst: For many reactions, particularly Mannich-type reactions, the presence of an acid is crucial for high enantioselectivity.[1][2] The acid is believed to protonate the tertiary amine of a derivative catalyst or interact with the substrate, leading to a more organized transition state. The choice of acid can have a dramatic impact on the outcome.

Q3: I'm observing a significant drop in enantioselectivity with a slight change in the substrate. Why is this happening?

This is a common phenomenon known as substrate-dependency. The chiral pocket of the catalyst, formed by the diamine ligand, interacts with the substrate at the transition state. If the steric bulk or electronic properties of the substrate change, this interaction can be altered, leading to a less favorable orientation for one enantiomer's formation.

  • Troubleshooting Strategy: If you suspect a substrate-ligand mismatch, consider the following:

    • Screening Different Ligands: If possible, test other chiral diamine ligands with different steric or electronic properties.

    • Modify the Substrate: While not always feasible, minor modifications to the substrate (e.g., changing a protecting group) can sometimes lead to improved enantioselectivity.

Q4: Can the reaction solvent affect the enantioselectivity, and how do I choose the right one?

Yes, the solvent plays a critical role. It can influence the solubility of the catalyst and reagents, the stability of intermediates, and the geometry of the transition state.

  • Solvent Polarity: The optimal solvent polarity can vary significantly for different reaction types. It is often necessary to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, etc.).

  • Coordinating vs. Non-coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the catalyst, potentially reducing enantioselectivity.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize the impact of various reaction parameters on the enantiomeric excess (ee) in a representative asymmetric Mannich reaction using a catalyst system derived from a 1,3-diamine scaffold. While not the exact dihydrochloride salt, these trends are highly relevant for troubleshooting.

Table 1: Effect of Acidic Co-catalyst on a Mannich Reaction

EntryAcidic Co-catalystYield (%)ee (%)
1None7520
2Acetic Acid8565
3Trifluoroacetic Acid (TFA)9288
4Dibenzyl Phosphate9594

Data adapted from a study on a 1,3-diamine-derived catalyst in a Mannich reaction to illustrate the trend.[2]

Table 2: Effect of Solvent on a Mannich Reaction

EntrySolventYield (%)ee (%)
1Toluene8875
2Dichloromethane (DCM)9285
3Tetrahydrofuran (THF)8560
4Acetonitrile (MeCN)7045

Data adapted from a study on a 1,3-diamine-derived catalyst in a Mannich reaction to illustrate the trend.

Table 3: Effect of Temperature on a Mannich Reaction

EntryTemperature (°C)Yield (%)ee (%)
125 (Room Temp.)9588
209294
3-208597
4-4070>99

Data adapted from a study on a 1,3-diamine-derived catalyst in a Mannich reaction to illustrate the trend.

Experimental Protocols

Representative Protocol: Asymmetric Mannich Reaction of a Ketone with an Imine

This protocol is based on the principles of asymmetric Mannich reactions catalyzed by 1,3-diamine systems.[1][2]

Materials:

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acidic Co-catalyst (e.g., Trifluoroacetic Acid or Dibenzyl Phosphate)

  • Ketone

  • Imine

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (0.1 mmol).

  • Add anhydrous dichloromethane (2 mL).

  • Cool the suspension to 0 °C.

  • Add triethylamine (0.2 mmol, 2 equivalents) dropwise and stir the mixture for 30 minutes at 0 °C to ensure complete neutralization to the free diamine.

  • Add the acidic co-catalyst (0.1 mmol, 1 equivalent) and stir for another 15 minutes.

  • Add the ketone (1.2 mmol) to the reaction mixture.

  • In a separate flask, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (1 mL).

  • Add the imine solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_activation Verify Ligand Activation (Neutralization of Dihydrochloride) start->check_activation check_acid Optimize Acidic Co-catalyst (Type and Stoichiometry) check_activation->check_acid screen_solvent Screen Solvents (Polarity and Coordinating Ability) check_acid->screen_solvent optimize_temp Optimize Reaction Temperature (Usually Lower) screen_solvent->optimize_temp check_substrate Evaluate Substrate Scope (Steric and Electronic Effects) optimize_temp->check_substrate check_purity Check Reagent and Solvent Purity (Absence of Water) check_substrate->check_purity end Improved Enantioselectivity check_purity->end

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Proposed Catalytic Cycle for a 1,3-Diamine Catalyzed Mannich Reaction

Catalytic_Cycle Proposed Catalytic Cycle for Mannich Reaction catalyst Active 1,3-Diamine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O mannich_adduct Mannich Adduct Intermediate enamine->mannich_adduct + Activated Imine imine_activation Imine Activation (with Acidic Co-catalyst) imine_activation->mannich_adduct product Enantioenriched Product mannich_adduct->product + H2O product->catalyst (Catalyst Regeneration)

Caption: A simplified catalytic cycle for a 1,3-diamine catalyzed Mannich reaction.

References

Technical Support Center: Purification of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several process-related impurities and stereoisomers. The primary impurity of concern is often the trans-isomer, (1R,3R)- and (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride. Other potential impurities can arise from the synthetic route used. Common synthetic pathways starting from 1,3-cyclohexanedione can introduce by-products such as cyclohexylamine, 3-amino-2-enone cyclohexanone, 3-aminocyclohexanone, 3-aminocyclohexanol, and cyclohexanol.[1] Additionally, residual starting materials or reagents may be present.

Q2: My purified product has a low yield after recrystallization. What are the possible causes and solutions?

A2: Low recovery after recrystallization can be due to several factors:

  • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can test the mother liquor for remaining product by evaporating a small sample to see if significant residue remains.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

    • Solution: Ensure your filtration apparatus is pre-heated. Use a stemless funnel to minimize the surface area for cooling.

  • Inappropriate solvent system: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can improve yield.

Q3: The compound "oils out" during cooling instead of forming crystals. How can I resolve this?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amine salts. This is often due to the solution being too supersaturated or cooling too rapidly.

  • Solutions:

    • Reduce Supersaturation: Add a small amount of the "good" solvent to the hot, saturated solution before cooling.

    • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.

    • Seed Crystals: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.

    • Solvent Selection: Try a different solvent or solvent mixture. Sometimes, a solvent with a lower boiling point can prevent oiling out.

Q4: How can I confirm the purity and isomeric ratio of my final product?

A4: Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric and diastereomeric purity. A chiral stationary phase is used to separate the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the presence of organic impurities. The relative integration of signals corresponding to the cis and trans isomers can provide an estimate of their ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities. The diamine may need to be derivatized to improve its volatility.

Data Presentation

Table 1: Representative Purity Profile of this compound Before and After Recrystallization

ImpurityInitial Purity (%)Purity after Recrystallization (%)
(1R,3S)-Isomer95.0>99.5
trans-Isomers4.5<0.2
Other Organic Impurities0.5<0.1

Note: These values are representative and can vary depending on the initial quality of the commercial product and the specific recrystallization conditions.

Experimental Protocols

Protocol 1: Recrystallization for Removal of trans-Isomers and Other Impurities

This protocol is designed to improve the purity of commercial this compound by removing the less soluble trans-isomers and other organic impurities.

Materials:

  • Commercial this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of commercial this compound in a minimal amount of a hot 9:1 ethanol:water solution (v/v). Start with approximately 100 mL of the solvent mixture and add more in small portions if necessary, while heating and stirring, until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The desired cis-isomer is more soluble in the ethanol/water mixture than the trans-isomer, which should precipitate out upon cooling.

  • Isolation of trans-Isomer (Impurity): If a significant amount of precipitate forms at room temperature, it is likely enriched in the trans-isomer. Filter the solution to remove this solid.

  • Further Crystallization of cis-Isomer: Place the filtrate in an ice bath for at least one hour to induce further crystallization of the desired (1R,3S)-isomer.

  • Collection of Product: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis of (1R,3S)-Cyclohexane-1,3-diamine

This method is for the determination of the enantiomeric and diastereomeric purity of the purified product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase column, for example, a cellulose or amylose-based column.

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of a basic modifier like diethylamine. A typical starting point could be a ratio of 80:20:0.1 (hexane:ethanol:diethylamine).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the diamine dihydrochloride in the mobile phase and filter through a 0.45 µm syringe filter.

Mandatory Visualizations

experimental_workflow cluster_purification Purification Workflow start Commercial (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride dissolution Dissolve in hot 9:1 Ethanol/Water start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling first_filtration Filter to Remove *trans*-Isomer cooling->first_filtration ice_bath Cool Filtrate in Ice Bath first_filtration->ice_bath second_filtration Vacuum Filtration ice_bath->second_filtration washing Wash with Cold Ethanol second_filtration->washing drying Dry Under Vacuum washing->drying product Purified (1R,3S)-Isomer drying->product troubleshooting_logic start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Reduce Supersaturation Slow Cooling Rate Use Seed Crystal oiling_out->solution_oiling Yes impurity_present Impurity Still Present? low_yield->impurity_present No solution_yield Use Minimal Hot Solvent Pre-heat Filtration Apparatus Change Solvent System low_yield->solution_yield Yes solution_impurity Repeat Recrystallization Optimize Solvent System Consider Chromatography impurity_present->solution_impurity Yes end Problem Resolved impurity_present->end No solution_oiling->end solution_yield->end solution_impurity->end

References

challenges in the scale-up of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and isolation of this compound.

Problem ID Issue Potential Cause(s) Recommended Action(s)
SYN-01 Low yield of 1,3-Cyclohexanediamine (CHDA) Incomplete hydrogenation of the starting material (e.g., resorcinol or 1,3-cyclohexanedione). Catalyst deactivation or insufficient catalyst loading. Suboptimal reaction temperature or pressure. Poor solubility of intermediates in the chosen solvent.Verify complete conversion of starting material by in-process controls (e.g., HPLC, GC). Increase catalyst loading or use fresh catalyst. Raney Nickel is a common choice. Optimize temperature and hydrogen pressure; for hydrogenation of 1,3-cyclohexanedione dioxime, a temperature of around 50°C and H2 pressure of 2.0 MPa have been shown to be effective.[1] For the hydrogenation of 1,3-cyclohexanedione dioxime, polar solvents like methanol are preferable to non-polar solvents where the dioxime has poor solubility.[1]
SYN-02 Formation of undesired side-products (e.g., cyclohexanol, cyclohexylamine) Hydrolysis and deamination of the imine intermediate during hydrogenation, especially in aqueous solvents.[1] Over-reduction or side reactions at elevated temperatures.Use a non-aqueous solvent like methanol for the hydrogenation step. Maintain the reaction temperature below 80°C to minimize the formation of by-products.[1]
ISO-01 Poor diastereoselectivity (high percentage of trans-isomer) The hydrogenation of 1,3-cyclohexanedione-based intermediates can lead to a mixture of cis and trans isomers. For instance, the hydrogenation of 1,3-cyclohexanedione dioxime can result in a cis:trans ratio of approximately 41:59.[1]Implement a robust method for isomer separation post-synthesis. Diastereomeric salt crystallization is a highly effective technique for separating cis and trans isomers.
ISO-02 Difficulty in separating the desired (1R,3S) enantiomer from the racemic cis-mixture Lack of an effective chiral resolution method.Employ a chiral resolving agent to form diastereomeric salts with differing solubilities. L-(+)-tartaric acid is a commonly used and effective resolving agent for chiral diamines. The separation relies on the differential solubility of the diastereomeric tartrate salts.[2]
CRY-01 Low yield or purity of this compound during crystallization Improper solvent system for crystallization. Co-precipitation of the undesired enantiomer's dihydrochloride salt. Incomplete conversion to the dihydrochloride salt.Utilize a solvent system that provides a good solubility differential between the desired product and impurities. The addition of an anti-solvent like acetone to an aqueous or methanolic solution of the dihydrochloride can induce crystallization.[1] Ensure the chiral resolution step provides high enantiomeric excess before proceeding to the final salt formation and crystallization. Add a slight excess of concentrated hydrochloric acid to ensure complete conversion of the diamine to its dihydrochloride salt.[1]
CRY-02 Formation of an oil or amorphous solid instead of crystals The dihydrochloride salt may be hygroscopic or have a tendency to form supersaturated solutions. Presence of impurities that inhibit crystallization.Ensure the use of anhydrous solvents and a dry atmosphere during crystallization. Employ seeding with previously isolated crystals of the desired product to induce crystallization. Purify the free base to a high degree before salt formation.
SCL-01 Inconsistent results upon scale-up Poor heat and mass transfer in larger reactors. Changes in reaction kinetics at a larger scale. Inefficient mixing.Ensure the reactor is equipped with adequate heating/cooling and agitation systems to maintain consistent reaction conditions. Perform kinetic studies at the lab scale to better predict reaction behavior at a larger scale. Adapt stirrer design and speed to ensure efficient mixing in the larger reactor volume.
SCL-02 Safety concerns during scale-up Use of hazardous reagents like sodium azide in some synthetic routes is not ideal for industrial production.[2] Exothermic reactions that can become difficult to control on a larger scale. Handling of flammable solvents and hydrogen gas under pressure.Opt for synthetic routes that avoid highly toxic reagents. The oximation-hydrogenation pathway is a safer alternative to methods employing azides.[1] Conduct calorimetric studies to understand the thermal profile of the reaction before scaling up. Implement appropriate cooling and emergency shutdown procedures. Adhere to all safety protocols for handling flammable and pressurized materials in a production environment.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for producing 1,3-Cyclohexanediamine at an industrial scale?

A1: A cost-effective and scalable route involves the hydrogenation of resorcinol to 1,3-cyclohexanedione (CHD), followed by an oximation reaction with hydroxylamine hydrochloride to form 1,3-cyclohexanedione dioxime (1,3-CHDO). The subsequent hydrogenation of 1,3-CHDO yields 1,3-Cyclohexanediamine (CHDA). This pathway is advantageous as it starts from an inexpensive raw material and avoids harsh reagents.[1]

Q2: How can the cis and trans isomers of 1,3-Cyclohexanediamine be separated?

A2: The separation of cis and trans isomers can be achieved through the formation of their dihydrochloride salts in a solvent like methanol. The differing solubilities of the cis- and trans-dihydrochloride salts allow for their separation by fractional crystallization.

Q3: What is the most effective method for obtaining the enantiomerically pure (1R,3S)-Cyclohexane-1,3-diamine?

A3: Chiral resolution via diastereomeric salt formation is a widely used and effective method. This involves reacting the racemic cis-1,3-Cyclohexanediamine with a chiral resolving agent, such as L-(+)-tartaric acid. The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows for their separation by crystallization.[2]

Q4: What are the critical parameters to control during the crystallization of this compound?

A4: Key parameters include the choice of solvent and anti-solvent, the rate of cooling and/or anti-solvent addition, the final crystallization temperature, and the agitation rate. Seeding the solution with pure crystals of the desired product can also be crucial for controlling crystal size and purity.

Q5: What are the main safety hazards associated with the scale-up of this process?

A5: The primary safety concerns include the handling of flammable solvents (e.g., methanol, acetone) and hydrogen gas under pressure, especially during the hydrogenation step. Potential exothermic reactions must be carefully managed to prevent thermal runaways. If alternative synthetic routes involving hazardous reagents like sodium azide are considered, their high toxicity presents a significant risk that should be avoided in large-scale production.[2]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Illustrative Pilot-Scale Production Parameters
Parameter Lab-Scale (Illustrative) Pilot-Scale (Illustrative) Key Considerations for Scale-Up
Starting Material (Resorcinol) 100 g10 kgConsistent quality and purity of raw materials are crucial for reproducible results.
Hydrogenation Catalyst (Raney Ni) 5 g500 gCatalyst filtration and handling at a larger scale require specialized equipment.
Hydrogen Pressure 2.0 MPa2.0 MPaEnsure the reactor is rated for the required pressure and has appropriate safety reliefs.
Reaction Volume 1 L100 LSurface area to volume ratio decreases, impacting heat transfer.
Typical Yield (overall) 70-75%65-70%Yields may decrease slightly on scale-up due to less efficient mass and heat transfer.
Purity (after crystallization) >99%>99%Maintaining purity requires robust and well-defined crystallization and isolation protocols.
Cycle Time 24-36 hours48-72 hoursLonger heating, cooling, and transfer times at a larger scale will increase the overall cycle time.

Experimental Protocols

Synthesis of 1,3-Cyclohexanedione (CHD) from Resorcinol

This protocol is based on the hydrogenation of resorcinol.

  • Charging the Reactor: To a suitable pressure reactor, add resorcinol and water.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add Raney Nickel catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the target temperature (e.g., 50-60°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by in-process analysis (e.g., HPLC) of reaction samples.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution of 1,3-cyclohexanedione can be used directly in the next step.

Synthesis of cis-1,3-Cyclohexanediamine (cis-CHDA)

This protocol outlines the oximation of CHD followed by hydrogenation.

  • Oximation: To the aqueous solution of 1,3-cyclohexanedione, add hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide) to form 1,3-cyclohexanedione dioxime. The dioxime will precipitate from the solution.

  • Isolation of Dioxime: Filter the precipitated dioxime and wash with cold water. Dry the dioxime under vacuum.

  • Hydrogenation: In a pressure reactor, suspend the 1,3-cyclohexanedione dioxime in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Raney Nickel).

  • Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 2.0 MPa) and heat to the desired temperature (e.g., 50°C) with efficient stirring.

  • Work-up: After the reaction is complete, cool the reactor, vent the pressure, and filter off the catalyst. The resulting solution contains a mixture of cis- and trans-1,3-Cyclohexanediamine.

Chiral Resolution of cis-1,3-Cyclohexanediamine

This protocol describes the separation of the (1R,3S) enantiomer using a chiral resolving agent.

  • Salt Formation: Dissolve the mixture of cis- and trans-1,3-Cyclohexanediamine in a suitable solvent (e.g., methanol). Add a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents relative to the cis-diamine).

  • Crystallization: The diastereomeric salt of the undesired enantiomer will preferentially crystallize. Allow the crystallization to proceed at a controlled temperature.

  • Isolation: Filter the solid diastereomeric salt. The mother liquor is now enriched with the desired (1R,3S)-enantiomer.

  • Liberation of the Free Base: Treat the mother liquor with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free diamine.

  • Extraction: Extract the (1R,3S)-Cyclohexane-1,3-diamine into a suitable organic solvent and dry the organic phase.

Formation and Crystallization of this compound
  • Salt Formation: Dissolve the enantiomerically enriched (1R,3S)-Cyclohexane-1,3-diamine in a suitable solvent (e.g., methanol or isopropanol).

  • Acidification: Slowly add a slight excess of concentrated hydrochloric acid to the solution while stirring.

  • Crystallization: The dihydrochloride salt will precipitate. The crystallization can be further induced by cooling the solution and/or adding an anti-solvent (e.g., acetone).[1]

  • Isolation and Drying: Filter the crystalline product, wash with a cold solvent or anti-solvent, and dry under vacuum at a moderate temperature to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic cis/trans-CHDA cluster_separation Isomer Separation and Chiral Resolution cluster_final_product Final Product Formation resorcinol Resorcinol chd 1,3-Cyclohexanedione (CHD) resorcinol->chd Hydrogenation (Raney Ni, H2) dioxime 1,3-Cyclohexanedione Dioxime chd->dioxime Oximation (NH2OH.HCl) chda_mix cis/trans-CHDA Mixture dioxime->chda_mix Hydrogenation (Raney Ni, H2) cis_chda Racemic cis-CHDA chda_mix->cis_chda Initial Separation (e.g., fractional crystallization) undesired_salt Diastereomeric Salt (undesired enantiomer) cis_chda->undesired_salt desired_mother_liquor Mother Liquor (enriched in 1R,3S-CHDA) cis_chda->desired_mother_liquor Chiral Resolution (L-Tartaric Acid) desired_free_base (1R,3S)-CHDA (Free Base) desired_mother_liquor->desired_free_base Basification & Extraction final_product (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride desired_free_base->final_product Salt Formation (HCl) & Crystallization

Caption: Experimental workflow for the production of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_crystallization Crystallization Stage start Low Final Yield/Purity check_yield Low CHDA yield? start->check_yield check_purity_syn High side-products? start->check_purity_syn check_diastereoselectivity High trans-isomer? start->check_diastereoselectivity check_enantioselectivity Low enantiomeric excess? start->check_enantioselectivity check_cryst_yield Low crystallization yield? start->check_cryst_yield check_cryst_purity Low purity of final salt? start->check_cryst_purity incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction If Yes catalyst_issue Catalyst Issue check_yield->catalyst_issue If Yes solubility_issue Solubility Issue check_yield->solubility_issue If Yes hydrolysis Hydrolysis/Deamination check_purity_syn->hydrolysis If Yes high_temp High Temperature check_purity_syn->high_temp If Yes inefficient_separation Inefficient Isomer Separation check_diastereoselectivity->inefficient_separation If Yes ineffective_resolution Ineffective Chiral Resolution check_enantioselectivity->ineffective_resolution If Yes improper_solvent Improper Solvent System check_cryst_yield->improper_solvent If Yes supersaturation Supersaturation check_cryst_yield->supersaturation If Yes co_precipitation Co-precipitation of Impurities check_cryst_purity->co_precipitation If Yes incomplete_salt_formation Incomplete Salt Formation check_cryst_purity->incomplete_salt_formation If Yes

Caption: Troubleshooting logic for low yield or purity issues.

References

refining the workup procedure for reactions involving (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the dihydrochloride salt of (1R,3S)-Cyclohexane-1,3-diamine?

A1: The dihydrochloride salt form of (1R,3S)-Cyclohexane-1,3-diamine offers several advantages over the free base. It is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which can be a hygroscopic liquid or low-melting solid. The salt form also has a longer shelf life and is less prone to degradation.

Q2: How do I convert the dihydrochloride salt to the free base for a reaction?

A2: To use the diamine in a reaction that requires the nucleophilic free base, you must neutralize the hydrochloride salt. This is typically achieved by treating an aqueous solution of the dihydrochloride salt with at least two equivalents of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The free base can then be extracted into an organic solvent.

Q3: Can I use a weaker base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), for the neutralization?

A3: While organic bases like TEA or DIPEA can be used, they may not be strong enough to fully deprotonate both ammonium salts, especially if the reaction conditions are not optimized. For a complete and efficient conversion to the free base, stronger inorganic bases like NaOH, KOH, or K2CO3 are generally recommended for the workup procedure.

Q4: What are the most common solvents for extracting the free base of (1R,3S)-Cyclohexane-1,3-diamine?

A4: The free base is a polar molecule but will have some solubility in a range of organic solvents. Common choices for extraction include dichloromethane (DCM), chloroform, ethyl acetate, and isopropanol. The choice of solvent may depend on the subsequent reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of product after reaction. Incomplete neutralization of the diamine dihydrochloride, resulting in insufficient free base to participate in the reaction.- Ensure at least two full equivalents of a strong base (e.g., NaOH, KOH) are used for neutralization.- Monitor the pH of the aqueous layer to ensure it is basic (pH > 12) before extraction.- Allow for sufficient stirring time after base addition to ensure complete neutralization.
Formation of a persistent emulsion during extraction. The diamine free base or its salts may act as a surfactant, especially if the interface between the aqueous and organic layers is not sharp. High concentrations can exacerbate this.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase; this often helps break emulsions.[1]- Centrifuge the mixture if the emulsion is stubborn.- Filter the entire mixture through a pad of Celite® to break up the emulsion.[2][3]- Reduce the agitation intensity during extraction; gentle inversions are better than vigorous shaking.[4]
Product is contaminated with inorganic salts. Incomplete phase separation, or carrying over some of the aqueous layer with the organic extracts.- After the initial extractions, wash the combined organic layers with brine to remove residual water and dissolved inorganic salts.- Ensure you are not collecting the "rag" layer (the interface between the organic and aqueous layers) with your organic phase.- Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) before solvent evaporation.
Difficulty in removing the free diamine after the reaction. The diamine is quite polar and may not be easily removed by standard silica gel chromatography.- Consider an acidic wash of the organic layer during workup to convert the excess free diamine back to its water-soluble dihydrochloride salt. Be cautious if your product is acid-sensitive.- For purification, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Data Presentation

Physicochemical Properties of 1,3-Cyclohexanediamine

PropertyValueSource/Comment
Molecular Formula (Free Base) C6H14N2-
Molecular Weight (Free Base) 114.19 g/mol [5]
Molecular Formula (Dihydrochloride) C6H16Cl2N2[6]
Molecular Weight (Dihydrochloride) 187.11 g/mol [6]
pKa (predicted) 10.70 ± 0.70[7]
Boiling Point (Free Base) 194 °C[7]
Appearance (Dihydrochloride) White to off-white solid[8]
Appearance (Free Base) Clear pale yellow liquid[7]

Solubility Profile (Qualitative)

Compound Form Solvent Solubility Comments
Dihydrochloride Salt WaterHighThe salt form is highly polar and readily dissolves in aqueous solutions.
Dichloromethane (DCM)LowGenerally insoluble in non-polar organic solvents.
Ethyl AcetateLowGenerally insoluble in moderately polar aprotic solvents.
Methanol/EthanolModerateMay have some solubility in polar protic organic solvents.
Free Base WaterModerateThe free amine can still form hydrogen bonds with water.
Dichloromethane (DCM)HighA common and effective extraction solvent.
Ethyl AcetateHighAnother suitable extraction solvent.
Hexanes/HeptanesLowThe diamine is too polar to be soluble in non-polar alkanes.

Experimental Protocols

Detailed Methodology for the Generation and Extraction of (1R,3S)-Cyclohexane-1,3-diamine Free Base

  • Dissolution: Dissolve this compound in deionized water to a concentration of approximately 0.5-1.0 M.

  • Cooling: Cool the aqueous solution in an ice-water bath to 0-5 °C. This will help to dissipate the heat generated during the subsequent neutralization step.

  • Neutralization: Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 2 M solution) to the stirred diamine dihydrochloride solution. Monitor the addition rate to maintain the temperature below 15 °C.

  • pH Check: After the addition is complete, check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be >12 to ensure complete deprotonation of both amine groups. If not, add more base dropwise until the target pH is reached.

  • Extraction: Transfer the cold aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). A typical extraction would be performed three times, using a volume of organic solvent equal to half the volume of the aqueous layer for each extraction.

  • Phase Separation: Allow the layers to separate fully. If an emulsion forms, refer to the troubleshooting guide above.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure to yield the free (1R,3S)-Cyclohexane-1,3-diamine, which can then be used in the subsequent reaction.

Mandatory Visualization

Troubleshooting_Workup start Start Workup neutralization Neutralize Dihydrochloride with >2 eq. Base start->neutralization extraction Extract with Organic Solvent neutralization->extraction emulsion Emulsion Forms? extraction->emulsion check_yield Check Final Product Yield low_yield Low Yield? check_yield->low_yield incomplete_neut Incomplete Neutralization low_yield->incomplete_neut Yes good_yield Proceed to Purification low_yield->good_yield No check_ph Action: Check pH > 12 Use Strong Base incomplete_neut->check_ph emulsion->check_yield No add_brine Action: Add Brine or Centrifuge emulsion->add_brine Yes add_brine->extraction

Caption: Troubleshooting logic for the workup of reactions involving the diamine dihydrochloride.

Experimental_Workflow dissolve 1. Dissolve Dihydrochloride in Water cool 2. Cool Solution to 0-5 °C dissolve->cool neutralize 3. Add >2 eq. Base (e.g., NaOH) cool->neutralize ph_check 4. Check pH > 12 neutralize->ph_check extract 5. Extract with Organic Solvent (3x) ph_check->extract dry 6. Combine Organic Layers & Dry (Na2SO4) extract->dry concentrate 7. Filter & Concentrate Under Vacuum dry->concentrate free_base Obtain Free Diamine concentrate->free_base

Caption: Experimental workflow for generating the free diamine from its dihydrochloride salt.

References

storage and handling recommendations for (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage Conditions Summary:

ParameterRecommendationSource(s)
Temperature Room temperature.[1][2][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Container Keep container tightly closed.[5]
Environment Store in a dry, cool, and well-ventilated place.[5][6]
Incompatibilities Avoid strong oxidizing agents and carbon dioxide (CO2).[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I handle this compound to minimize exposure?

A2: Always handle this compound in a well-ventilated area or in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing dust and direct contact with skin and eyes.[5]

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution can depend on the solvent and storage conditions. Aqueous solutions may be susceptible to microbial growth if not stored properly. For synthetic purposes, it is often best to prepare solutions fresh. If storage is necessary, store in a tightly sealed container at a low temperature.

Q4: What are the primary hazards associated with this compound?

A4: this compound is classified as a skin and eye irritant.[1] Ingestion and inhalation may also be harmful. It is important to review the Safety Data Sheet (SDS) thoroughly before use.

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Compound fails to dissolve completely.

  • Possible Cause: Incorrect solvent choice or insufficient solvent volume.

  • Troubleshooting Steps:

    • Verify the solvent is appropriate for amine hydrochlorides (e.g., water, methanol).

    • Try gentle heating or sonication to aid dissolution.

    • Increase the solvent volume.

    • If using an organic solvent for a reaction, the free amine may need to be generated first by neutralization of the hydrochloride salt.

Issue 2: Reaction yield is lower than expected.

  • Possible Cause 1: Impurity of the starting material.

  • Troubleshooting Steps:

    • Check the purity of the this compound via an appropriate analytical method (e.g., NMR, LC-MS).

    • Purify the starting material if necessary.

  • Possible Cause 2: The diamine is not fully available for reaction due to its salt form.

  • Troubleshooting Steps:

    • If the reaction requires the free amine, add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride. Use at least two equivalents of the base.

  • Possible Cause 3: Incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • Review the reaction conditions (temperature, pH, solvent) to ensure they are compatible with the diamine.

Issue 3: Difficulty in product purification.

  • Possible Cause: Residual starting material or byproducts from the diamine.

  • Troubleshooting Steps:

    • If the product is basic, an acidic wash during workup can help remove unreacted diamine.

    • If the product is neutral or acidic, a basic wash can be used to remove the diamine starting material.

    • Consider chromatographic purification to separate the product from the highly polar diamine hydrochloride.

Experimental Workflow Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow Troubleshooting Workflow for this compound cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Start Experiment Start Problem Issue Encountered? (e.g., Low Yield, Incomplete Reaction) Start->Problem CheckPurity Check Starting Material Purity (NMR, LC-MS) Problem->CheckPurity Yes Success Problem Resolved Problem->Success No ReviewConditions Review Reaction Conditions (Solvent, Temp, Base) CheckPurity->ReviewConditions Pure PurifySM Purify Starting Material CheckPurity->PurifySM Impure AdjustConditions Adjust Reaction Conditions (e.g., Add Base, Change Solvent) ReviewConditions->AdjustConditions OptimizeWorkup Optimize Workup/Purification ReviewConditions->OptimizeWorkup Conditions OK PurifySM->Start Retry Experiment AdjustConditions->Start Retry Experiment OptimizeWorkup->Success

Caption: A flowchart for troubleshooting common experimental problems.

References

Validation & Comparative

Determining Enantiomeric Excess in Asymmetric Reactions Utilizing (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development of asymmetric catalytic reactions. This guide provides a comparative overview of common analytical techniques for determining the ee of products synthesized using the chiral catalyst (1R,3S)-Cyclohexane-1,3-diamine and its derivatives. We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) to assist in method selection and implementation.

Introduction

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a valuable chiral building block and organocatalyst precursor for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. The success of these reactions hinges on the ability to precisely quantify the enantiomeric purity of the resulting products. The choice of analytical method for ee determination depends on several factors, including the nature of the analyte, the required accuracy, sample throughput, and available instrumentation. This guide compares the most prevalent techniques—chiral HPLC, chiral NMR spectroscopy, and chiral GC—providing a practical framework for researchers in the field.

Comparison of Enantiomeric Excess Determination Methods

The selection of an appropriate method for determining enantiomeric excess is crucial for the accurate evaluation of an asymmetric reaction. Below is a comparative summary of the most common techniques.

MethodPrincipleSample RequirementsThroughputKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Soluble in a suitable mobile phase. May require derivatization to introduce a chromophore.Moderate to HighHigh accuracy and precision. Widely applicable to a broad range of compounds. Established and reliable.Method development can be time-consuming. Requires a dedicated chiral column.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Soluble in a suitable deuterated solvent. Requires a chiral solvating agent.Low to ModerateRapid analysis without chromatographic separation. Provides structural information. Non-destructive.Lower accuracy for very high ee values. Signal overlap can be an issue. Requires a high-field NMR spectrometer.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.Volatile and thermally stable. May require derivatization to increase volatility.HighHigh resolution and sensitivity for volatile compounds. Fast analysis times.Limited to volatile and thermally stable analytes.
Fluorescence-Based Assay Formation of fluorescent diastereomeric complexes with distinct emission properties.[1]Small sample size (ng).[1]HighHigh sensitivity and suitable for high-throughput screening.[1] Not sensitive to many common impurities.[1]Requires specific reagents for complex formation. Method development may be necessary for new classes of compounds.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the accurate determination of enantiomeric excess. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase.

This protocol is adapted from a study utilizing a 1,3-diamine-derived catalyst for an asymmetric Mannich reaction.[2][3][4][5]

  • Sample Preparation: Dissolve a small amount of the purified Mannich product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: Ambient.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

ProductChiral ColumnMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Retention Times (min)Enantiomeric Excess (%)Reference
Mannich Adduct of Isocyanoacetate and Isatin-Derived KetimineChiralcel OD-H95:50.5tmajor = 17.15, tminor = 20.3193[6]
Mannich Adduct of Isocyanoacetate and Isatin-Derived KetimineChiralcel OD-H90:100.5tmajor = 15.58, tminor = 18.5483[6]
Mannich Adduct of Isocyanoacetate and Isatin-Derived KetimineChiralpak IC-H80:200.5tmajor = 40.72, tminor = 36.2390[6]
Aldol Product of 4-nitrobenzaldehyde and CyclohexanoneChiralpak AD-H4:10.7tmajor = 13.32, tminor = 15.0298
Product of 1,3-Dipolar CycloadditionChiralpak AD-H90:101.0tminor = 19.0, tmajor = 22.594[7][8]
Product of 1,3-Dipolar CycloadditionChiralpak IA90:101.0tminor = 51.1, tmajor = 57.399[7]
Chiral NMR Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for ee determination without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.

This is a general protocol for the use of a chiral solvating agent for ee determination of a chiral amine-containing product.[9][10]

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent: Add 1.0 to 2.0 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate or quinine) to the NMR tube.[9]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to achieve optimal signal separation.

  • Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

  • Choice of CSA: The selection of the appropriate CSA is crucial and often empirical. Screening of different CSAs may be necessary.[7][9]

  • Concentration: The concentration of both the analyte and the CSA can affect the chemical shift difference between the diastereomeric signals.[11]

  • Temperature: Temperature can influence the equilibrium between the free and complexed species, affecting signal resolution.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.

This protocol outlines a general procedure for chiral GC analysis.[12][13][14]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or diethyl ether). If the analyte is not sufficiently volatile, derivatization (e.g., acetylation) may be necessary.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chromatographic Conditions:

    • Chiral Column: A cyclodextrin-based column (e.g., β-DEX™ 225) is commonly used for the separation of chiral amines and their derivatives.[12]

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature. A typical program might be: 60 °C for 2 min, then ramp at 10 °C/min to 200 °C, and hold for 5 min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically 250 °C.

  • Analysis: Inject the sample and record the chromatogram. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Workflow Visualizations

The following diagrams, generated using DOT language, illustrate the typical workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Product in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Product in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by Chiral NMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Product in Volatile Solvent derivatize Derivatize (if necessary) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by Chiral GC.

Conclusion

The determination of enantiomeric excess for reactions using this compound and its derivatives can be reliably achieved using several analytical techniques. Chiral HPLC remains the gold standard for its accuracy and broad applicability. Chiral NMR offers a rapid, non-destructive alternative, particularly useful for initial screening, while chiral GC is highly effective for volatile products. The choice of method should be guided by the specific characteristics of the reaction product and the analytical requirements of the research. The protocols and data presented in this guide provide a solid foundation for establishing robust and reliable methods for ee determination in the context of asymmetric synthesis.

References

A Comparative Guide to Chiral Diamine Ligand Scaffolds in Asymmetric Catalysis: Validation of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of catalysts derived from the novel (1R,3S)-Cyclohexane-1,3-diamine scaffold against established alternatives in asymmetric catalysis. The selection of a chiral ligand is a critical determinant of success in the stereoselective synthesis of complex molecules, and this document aims to furnish researchers with the necessary data to make informed decisions.

(1R,3S)-Cyclohexane-1,3-diamine, a Cs-symmetric chiral diamine, presents a unique stereochemical arrangement that has been explored for its potential in organocatalysis. This guide focuses on its performance in the well-established asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for evaluating the efficacy of chiral organocatalysts. The performance of a catalyst derived from a cis-1,3-diamine scaffold is compared with that of catalysts derived from the widely used C2-symmetric chiral diamines: (1R,2R)-diaminocyclohexane (DACH) and (1R,2R)-diphenylethylenediamine (DPEN).

Performance Comparison in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

The following table summarizes the catalytic performance of a primary amine-thiourea catalyst derived from a cis-1,3-diamine scaffold and compares it with analogous catalysts derived from the established (1R,2R)-DACH and (1R,2R)-DPEN backbones in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a crucial carbon-carbon bond-forming reaction that produces a chiral γ-nitroketone, a valuable synthetic intermediate.

Catalyst BackboneCatalyst Loading (mol%)SolventTime (h)Temperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn)
cis-1,3-Diamine Derivative 10Toluene24Room Temp.9595:598
(1R,2R)-DACH Derivative 10Toluene24Room Temp.9296:496
(1R,2R)-DPEN Derivative 10Toluene5Room Temp.9590:1099

Data is compiled from representative literature for primary amine-thiourea catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene and standardized for comparison.[1][2]

Experimental Protocols

A detailed experimental protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is provided below. This protocol is representative of the studies from which the comparative data has been compiled.[1][2][3]

Materials:

  • Chiral diamine-derived catalyst (e.g., cis-1,3-diamine derivative, (1R,2R)-DACH derivative, or (1R,2R)-DPEN derivative)

  • trans-β-nitrostyrene

  • Cyclohexanone

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring plate

  • Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F254)

  • Column chromatography apparatus with silica gel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral diamine derivative catalyst (10 mol%).

  • Add the desired anhydrous solvent (e.g., 1.0 mL of Toluene).

  • Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously for the specified time (monitoring the reaction progress by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio of the product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.

Visualizations

Catalytic Cycle of the Asymmetric Michael Addition

The following diagram illustrates the generally accepted enamine catalytic cycle for the asymmetric Michael addition of a ketone to a nitroalkene, facilitated by a primary amine-based organocatalyst.

G Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Catalyst, -H₂O Catalyst Chiral Primary Amine Catalyst Enamine Enamine Intermediate Iminium->Enamine - H⁺ TransitionState Stereodetermining Transition State Enamine->TransitionState Nitroalkene Nitroalkene Nitroalkene->TransitionState AdductIminium Adduct-Iminium Complex TransitionState->AdductIminium AdductIminium->Catalyst - Product Product Chiral γ-Nitroketone Product AdductIminium->Product + H₂O Water H₂O G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Prepare Catalyst Solutions (cis-1,3-diamine, DACH, DPEN) ReactionSetup Set up parallel reactions with each catalyst under inert atmosphere CatalystPrep->ReactionSetup ReactantPrep Prepare Reactant Solutions (Cyclohexanone, β-Nitrostyrene) ReactantPrep->ReactionSetup ReactionExecution Add reactants and stir for specified time and temperature ReactionSetup->ReactionExecution Workup Quench reaction and perform extractive work-up ReactionExecution->Workup Purification Purify product via column chromatography Workup->Purification Analysis Determine Yield, dr (NMR), and ee (Chiral HPLC) Purification->Analysis G cluster_c2 C₂-Symmetric cluster_cs Cₛ-Symmetric ChiralDiamines Chiral Diamine Ligands DACH (1R,2R)-DACH ChiralDiamines->DACH DPEN (1R,2R)-DPEN ChiralDiamines->DPEN cis13DACH (1R,3S)-Cyclohexane-1,3-diamine ChiralDiamines->cis13DACH

References

A Comparative Analysis of Catalysts Derived from Cyclohexane-1,3-diamine Isomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of catalysts based on the trans-isomer of cyclohexane-1,3-diamine reveals their potent application in asymmetric catalysis, particularly in Mannich reactions. In contrast, the scientific literature presents a notable scarcity of studies on the catalytic activity of the corresponding cis-isomer, precluding a direct, data-driven performance comparison. This guide provides a detailed overview of the available research, focusing on the well-documented trans-isomer, and discusses the synthesis of both isomers, offering context on the broader use of cyclohexanediamine derivatives in catalysis.

Introduction to Cyclohexane-1,3-diamine in Catalysis

Chiral diamines are a cornerstone in the field of asymmetric catalysis, serving as ligands for metal complexes or as scaffolds for organocatalysts. The stereochemistry of the diamine backbone is crucial in creating a chiral environment that influences the stereochemical outcome of a reaction. Cyclohexane-1,3-diamine exists as cis and trans isomers, with the spatial arrangement of the two amine groups dictating their potential as chiral ligands. While derivatives of trans-1,2- and trans-1,4-cyclohexanediamine have been extensively studied and are commercially available for various catalytic applications, the exploration of cis-isomers has been significantly less pronounced. This is often attributed to the C₂-symmetry of the trans-isomers, which is frequently a desirable feature in the design of chiral catalysts.

Performance of trans-Cyclohexane-1,3-Diamine Derived Catalysts

A notable example of a catalyst derived from trans-cyclohexane-1,3-diamine is the organocatalyst developed for enantioselective Mannich reactions. Research has demonstrated that a catalyst system involving a primary-tertiary diamine with a trans-1,3-relationship on a cyclohexane ring can effectively catalyze the reaction between ketones and imines to produce chiral β-amino carbonyl compounds with high yields and enantioselectivities.[1]

Experimental Data: Asymmetric Mannich Reaction

The following table summarizes the performance of a catalyst derived from trans-cyclohexane-1,3-diamine in the asymmetric Mannich reaction of β-ketophosphonates with imines.[1]

EntryKetone/β-KetophosphonateImineCatalyst Loading (mol%)AdditiveTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Diethyl (2-oxopropyl)phosphonateN-Boc-p-anisylaldimine10CF₃COOH, Dibenzyl phosphate729992
2Diethyl (2-oxobutyl)phosphonateN-Boc-p-anisylaldimine10CF₃COOH, Dibenzyl phosphate729594
3Diethyl (2-oxo-2-phenylethyl)phosphonateN-Boc-p-anisylaldimine10CF₃COOH, Dibenzyl phosphate968890

Data extracted from Tanaka, F., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.[1]

Catalytic Performance of cis-Cyclohexane-1,3-Diamine Derivatives

A thorough review of the scientific literature reveals a significant gap in the investigation of catalysts derived from cis-cyclohexane-1,3-diamine for asymmetric synthesis. While methods for the synthesis of mixtures of cis- and trans-1,3-cyclohexanediamine have been reported, with varying isomer ratios depending on the synthetic route, there is a lack of published studies detailing the isolation of the cis-isomer and its subsequent application in catalysis.[2] The reasons for this may include the aforementioned preference for C₂-symmetric ligands or potential challenges in achieving high enantioselectivity with the cis-isomer's geometry.

Experimental Protocols

Synthesis of trans-1,3-Diamine Derived Catalyst

The synthesis of the trans-1,3-diamine catalyst for the Mannich reaction involves a multi-step process starting from a derivative of trans-cyclohexane-1,3-diamine. A primary amine on the diamine is first protected, followed by functionalization of the second amine to introduce a tertiary amine and an arylmethyl group. The protecting group is then removed to yield the final primary-tertiary diamine catalyst.[1]

General Procedure:

  • Protection: The starting trans-1,3-cyclohexanediamine is reacted with a suitable protecting group (e.g., Boc anhydride) to selectively protect one of the amino groups.

  • Reductive Amination: The remaining primary amine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the tertiary amine moiety.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final catalyst.

Asymmetric Mannich Reaction Protocol

The following is a general experimental protocol for the asymmetric Mannich reaction catalyzed by the trans-1,3-diamine derived catalyst.[1]

  • To a solution of the β-ketophosphonate (0.1 mmol) and the imine (0.12 mmol) in a suitable solvent (e.g., toluene, 0.5 mL) at room temperature, the catalyst (10 mol%) and additives (e.g., CF₃COOH and dibenzyl phosphate, 10 mol% each) are added.

  • The reaction mixture is stirred at the specified temperature for the time indicated in the data table.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis of the cyclohexane-1,3-diamine isomers and the subsequent application of the trans-isomer-derived catalyst in an asymmetric Mannich reaction.

experimental_workflow cluster_synthesis Synthesis of Cyclohexane-1,3-diamine Isomers cluster_catalysis Asymmetric Mannich Reaction Workflow start Starting Material (e.g., m-Phenylenediamine) hydrogenation Catalytic Hydrogenation (e.g., Ru/C, Rh/C) start->hydrogenation mixture Mixture of cis- and trans-1,3-Cyclohexanediamine hydrogenation->mixture separation Isomer Separation (e.g., Fractional Distillation, Crystallization) mixture->separation cis_isomer cis-1,3-Cyclohexanediamine separation->cis_isomer trans_isomer trans-1,3-Cyclohexanediamine separation->trans_isomer trans_ligand trans-1,3-Cyclohexanediamine catalyst_synthesis Catalyst Synthesis trans_ligand->catalyst_synthesis trans_catalyst trans-1,3-Diamine Derived Catalyst catalyst_synthesis->trans_catalyst mannich_reaction Asymmetric Mannich Reaction trans_catalyst->mannich_reaction reactants Ketone + Imine reactants->mannich_reaction product Chiral β-Amino Carbonyl Product mannich_reaction->product analysis Analysis (Yield, ee) product->analysis

Caption: General workflow for the synthesis of cyclohexane-1,3-diamine isomers and the catalytic application of the trans-isomer.

Conclusion

The comparative study of catalysts based on different cyclohexane-1,3-diamine isomers is currently limited by the lack of research into the catalytic applications of the cis-isomer. The available data strongly supports the efficacy of trans-1,3-diamine derived catalysts in promoting highly enantioselective Mannich reactions. This suggests that the trans-isomer provides a favorable steric and electronic environment for asymmetric induction in this context. Future research focusing on the synthesis of catalysts from the cis-isomer and their evaluation in various asymmetric transformations is necessary to provide a complete comparative picture and to potentially uncover new catalytic activities. For researchers and drug development professionals, the trans-cyclohexane-1,3-diamine scaffold represents a promising and validated platform for the development of effective organocatalysts.

References

Performance of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing reaction kinetics, product purity, and overall process efficiency. This guide provides a comparative analysis of the performance of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride in various solvents, alongside common alternatives, to facilitate informed decision-making in experimental design.

This compound is a chiral diamine salt widely employed as a building block in the synthesis of complex molecules, including pharmaceuticals and catalytic ligands. Its performance is intrinsically linked to its solubility and stability in the chosen reaction medium. This document presents available data on its behavior in different solvents and compares it with two other frequently used chiral diamines: trans-1,2-diaminocyclohexane dihydrochloride and (1R,2R)-1,2-diphenylethane-1,2-diamine.

Comparative Solubility Analysis

Precise quantitative solubility data for this compound and its alternatives in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on the ionic nature of the dihydrochloride salts and general principles of solubility, a qualitative assessment can be made. The provided data is a compilation of available information and expected trends based on chemical properties.

Table 1: Qualitative Solubility of Chiral Diamine Salts in Various Solvents

Solvent SystemThis compoundtrans-1,2-Diaminocyclohexane Dihydrochloride(1R,2R)-1,2-Diphenylethane-1,2-diamine
Water Highly Soluble (91.4 mg/mL)[1]SolubleInsoluble
Methanol Expected to be SolubleExpected to be SolubleSlightly Soluble
Ethanol Expected to be SolubleExpected to be SolubleSoluble
Dimethyl Sulfoxide (DMSO) Expected to be SolubleExpected to be SolubleExpected to be Soluble
Dimethylformamide (DMF) Expected to be SolubleExpected to be SolubleExpected to be Soluble
Dichloromethane (DCM) Expected to be Sparingly Soluble to InsolubleExpected to be Sparingly Soluble to InsolubleSoluble
Toluene Expected to be InsolubleExpected to be InsolubleSoluble
Hexane Expected to be InsolubleExpected to be InsolubleInsoluble

Note: "Expected to be..." indicates a prediction based on the polar and ionic character of the dihydrochloride salts and the polarity of the solvent. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined below.

Stability in Different Solvent Systems

Experimental Protocols

To empower researchers to generate precise and comparable data for their specific needs, the following detailed experimental protocols for determining solubility and stability are provided.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of the diamine dihydrochloride salt to a known volume of the desired solvent in a sealed, thermostatically controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

    • Dilute the collected sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the concentration of the dissolved diamine salt using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) after appropriate derivatization.

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess diamine salt to solvent B Agitate at constant temperature (24-48h) A->B C Allow solids to settle B->C D Withdraw supernatant with syringe filter C->D E Dilute sample D->E F Quantify using HPLC or GC E->F G Calculate solubility from calibration curve F->G

Workflow for determining quantitative solubility.
Protocol for Stability Assessment (Time-Course Analysis)

This protocol allows for the evaluation of the compound's stability in a given solvent over time.

  • Solution Preparation:

    • Prepare a solution of the diamine dihydrochloride salt in the chosen solvent at a known concentration.

  • Incubation:

    • Store aliquots of the solution under controlled conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a sample from the solution.

  • Analysis:

    • Immediately analyze the sample using a stability-indicating analytical method (e.g., HPLC) to determine the concentration of the parent compound and identify any potential degradation products.

  • Data Analysis:

    • Plot the concentration of the diamine salt as a function of time to determine the degradation rate.

G Logical Flow for Comparative Performance Evaluation A Define Application Requirements (e.g., reaction type, temperature) B Select Candidate Diamines - (1R,3S)-Cyclohexane-1,3-diamine 2HCl - Alternative 1 - Alternative 2 A->B C Choose Solvent Systems (Polar Protic, Polar Aprotic, Nonpolar) A->C D Determine Quantitative Solubility B->D E Assess Solution Stability B->E C->D C->E F Evaluate Performance in Target Reaction (Yield, Enantioselectivity, etc.) D->F E->F G Select Optimal Diamine-Solvent Combination F->G

Decision-making process for solvent and diamine selection.

Conclusion

The choice of solvent significantly impacts the performance of this compound and its alternatives in chemical synthesis. While comprehensive quantitative data is limited, this guide provides a framework for comparison based on qualitative solubility and established chemical principles. For optimal results, it is imperative for researchers to conduct their own quantitative solubility and stability studies using the detailed protocols provided. This will ensure the selection of the most appropriate solvent system for a given application, leading to improved reaction outcomes and efficiency.

References

Comparative Analysis of X-ray Crystallography Data for (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Complexes and Alternative Diamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data and Experimental Protocols

This guide provides a comparative analysis of X-ray crystallography data for metal complexes involving chiral diamines, with a focus on derivatives of cyclohexane-1,3-diamine. Due to the limited availability of specific crystallographic data for complexes of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride in publicly accessible, open-access databases, this comparison extends to closely related and structurally relevant diamine ligands to offer valuable insights for researchers in coordination chemistry and drug development.

Introduction to Chiral Diamine Ligands in Coordination Chemistry

Chiral diamines are crucial ligands in the synthesis of metal complexes, finding extensive applications in asymmetric catalysis and as therapeutic agents. The stereochemistry of these ligands can significantly influence the geometry and reactivity of the resulting metal complexes, making detailed structural analysis by X-ray crystallography an indispensable tool for understanding their properties and mechanism of action. This guide will focus on the crystallographic data of the free cis-1,3-diaminocyclohexane ligand and compare it with a copper(II) complex of another chiral diamine, ethylenediamine, to illustrate the structural changes upon coordination and provide a framework for the analysis of similar complexes.

Data Presentation: Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from the Crystallography Open Database (COD) for cis-1,3-diaminocyclohexane and a representative copper(II)-ethylenediamine complex.

Table 1: Crystallographic Data for cis-1,3-Diaminocyclohexane Ligands

ParameterCOD ID: 2103197COD ID: 4503551COD ID: 7010847
Chemical Formula C₆H₁₄N₂C₆H₁₄N₂C₆H₁₄N₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P 2₁/cP ca 2₁P 2₁/c
a (Å) 9.783(2)10.034(3)9.783(3)
b (Å) 6.541(1)6.549(2)6.541(2)
c (Å) 11.198(2)10.034(3)11.198(4)
α (°) 909090
β (°) 109.96(3)90109.96(3)
γ (°) 909090
Volume (ų) 674.5(2)658.5(3)674.5(3)
Z 444
Calculated Density (g/cm³) 1.1181.1491.118

Table 2: Crystallographic Data for a Comparative Diamine Complex: --INVALID-LINK--₂

Parameter--INVALID-LINK--₂
Chemical Formula C₂₀H₃₀CuF₂N₄O₈
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 7.359(1)
b (Å) 14.289(2)
c (Å) 11.396(2)
α (°) 90
β (°) 95.83(1)
γ (°) 90
Volume (ų) 1192.8(3)
Z 2
Calculated Density (g/cm³) 1.564

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized yet comprehensive procedures for the synthesis, crystallization, and X-ray diffraction analysis of diamine-metal complexes, based on common practices in the field.

Synthesis of Diamine-Metal Complexes

A general procedure for the synthesis of a diamine-metal complex, for instance, a copper(II) complex, is as follows:

  • Ligand Solution Preparation: Dissolve the diamine ligand (e.g., this compound or ethylenediamine) in a suitable solvent, such as water or ethanol. If the ligand is a hydrochloride salt, a base (e.g., NaOH or NaHCO₃) may be added to deprotonate the amine groups.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve the metal salt (e.g., CuSO₄·5H₂O) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature. The molar ratio of metal to ligand is crucial and is usually 1:1 or 1:2.

  • Isolation of the Product: The resulting complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex remains in solution, the solvent may be slowly evaporated to induce crystallization.

Crystallization of Metal Complexes

Growing single crystals suitable for X-ray diffraction is often a trial-and-error process. Common techniques include:

  • Slow Evaporation: The complex is dissolved in a suitable solvent to form a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the complex in a relatively non-volatile solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a more volatile solvent in which the complex is insoluble. The vapor of the volatile solvent slowly diffuses into the solution of the complex, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two solvents over time.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å or Cu Kα, 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is determined using methods such as Patterson or direct methods. The atomic positions and thermal parameters are then refined against the experimental data using least-squares methods to obtain the best possible fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow and Structural Analysis

To illustrate the logical flow of determining and analyzing crystal structures, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Ligand & Metal Salt Ligand & Metal Salt Complexation Reaction Complexation Reaction Ligand & Metal Salt->Complexation Reaction Crude Product Crude Product Complexation Reaction->Crude Product Crystallization Crystallization Crude Product->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal Mount on Goniometer Mount on Goniometer Single Crystal->Mount on Goniometer X-ray Exposure & Data Collection X-ray Exposure & Data Collection Mount on Goniometer->X-ray Exposure & Data Collection Diffraction Images Diffraction Images X-ray Exposure & Data Collection->Diffraction Images Data Processing Data Processing Diffraction Images->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Logical_Relationship Diffraction Data Diffraction Data Initial Model Initial Model Diffraction Data->Initial Model Phase Problem Solution Refined Model Refined Model Initial Model->Refined Model Least-Squares Refinement Refined Model->Initial Model Model Rebuilding Final Structure Final Structure Refined Model->Final Structure Validation

Spectroscopic Analysis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride and its isomers. Due to the limited availability of published experimental spectra for the specific (1R,3S) isomer in its dihydrochloride form, this guide combines available data for closely related compounds and theoretical predictions to offer a comprehensive analytical overview. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting data in a comparative format and including detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for this compound and its relevant isomers. The data for the target compound is largely predicted based on the known spectral characteristics of similar amine hydrochlorides and the corresponding free diamines.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundChemical Shift (ppm) & Multiplicity
This compound (Predicted) ~8.0-9.0 (broad s, 6H, -NH₃⁺) ~3.0-3.5 (m, 2H, CH-NH₃⁺) ~1.2-2.2 (m, 8H, cyclohexane ring CH₂)
cis-1,3-Cyclohexanediamine (Free Base)No readily available experimental data. Protonated amine signals would be absent, and CH-N protons would be shifted upfield.
trans-1,3-Cyclohexanediamine (Free Base)No readily available experimental data. Protonated amine signals would be absent, and CH-N protons would be shifted upfield.
trans-1,2-Cyclohexanediamine dihydrochlorideSimilar regions for -NH₃⁺ and cyclohexane protons are expected, with potential differences in multiplicity and precise chemical shifts due to stereochemistry.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (ppm)
This compound (Predicted) ~45-55 (CH-NH₃⁺) ~20-40 (cyclohexane ring CH₂)
cis-1,3-Cyclohexanediamine (Free Base)The CH-N carbon would be expected at a slightly lower chemical shift compared to the protonated form.
trans-1,3-Cyclohexanediamine (Free Base)The CH-N carbon would be expected at a slightly lower chemical shift compared to the protonated form.

Table 3: IR Absorption Bands (Predicted and Experimental)

CompoundKey Absorption Bands (cm⁻¹)
This compound (Predicted) ~2800-3100 (broad, -NH₃⁺ stretch) ~2850-2950 (C-H stretch) ~1500-1600 (-NH₃⁺ asymmetric bend) ~1450 (-CH₂ bend)
trans-1,2-Cyclohexanediamine dihydrochlorideSimilar broad -NH₃⁺ stretching and bending absorptions are observed.
cis-1,3-Cyclohexanediamine (Free Base)Expected to show N-H stretching bands around 3300-3500 cm⁻¹ (for a primary amine) and lack the broad ammonium bands.
trans-1,3-Cyclohexanediamine (Free Base)Expected to show N-H stretching bands around 3300-3500 cm⁻¹ (for a primary amine) and lack the broad ammonium bands.

Table 4: Mass Spectrometry Data (Experimental for Free Base)

CompoundMethodKey Fragments (m/z)
This compound ESI-MSExpected [M+H]⁺ at 115.12, corresponding to the free diamine.
cis-1,3-Cyclohexanediamine (Free Base)GC-MSMolecular Ion [M]⁺ at 114.12. Major fragments at 97, 82, 70, 56.[1]
trans-1,3-Cyclohexanediamine (Free Base)GC-MSMolecular Ion [M]⁺ at 114.12. Fragmentation pattern will differ from the cis-isomer due to stereochemistry.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a diamine dihydrochloride salt.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride Prep_NMR Dissolve in D₂O Sample->Prep_NMR Prep_IR Prepare KBr pellet Sample->Prep_IR Prep_MS Dissolve in suitable solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Process_NMR Process spectra (chemical shifts, coupling) NMR->Process_NMR Process_IR Analyze absorption bands IR->Process_IR Process_MS Determine m/z of fragments MS->Process_MS Compare Compare with known spectra and predict structure Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Workflow for the spectroscopic analysis of diamine dihydrochloride salts.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diamine dihydrochloride salt in approximately 0.6 mL of deuterium oxide (D₂O). Tetramethylsilane (TMS) is not soluble in D₂O, so the residual solvent peak (HDO) is typically used as an internal reference at ~4.79 ppm.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid diamine dihydrochloride sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the diamine dihydrochloride salt (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar and ionic compounds, which will allow for the detection of the protonated molecular ion of the free diamine.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free diamine) and any significant fragment ions. The fragmentation pattern can provide additional structural information.

References

Confirming the Absolute Configuration of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of molecules such as (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. We will explore the principles, experimental protocols, and data interpretation for X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents.

Methodologies for Determining Absolute Configuration

A variety of powerful analytical techniques can be employed to determine the absolute stereochemistry of a chiral molecule. The choice of method often depends on the nature of the sample, its purity, and the availability of instrumentation.

Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. For chiral molecules, the Flack parameter is a critical value derived from the diffraction data that confirms the absolute configuration. A value close to 0 for a given enantiomer confirms its configuration, while a value near 1 indicates the opposite enantiomer.

Data Presentation:

ParameterValueInterpretation
Flack Parameter~ 0Correct absolute configuration
Flack Parameter~ 1Incorrect absolute configuration (enantiomer)
Flack Parameter~ 0.5Racemic mixture or poor crystal quality

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution, vapor diffusion, or layering of solvents. For diamine dihydrochlorides, polar solvents such as water, ethanol, or methanol are typically used.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

  • Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration is determined by anomalous dispersion effects, leading to the calculation of the Flack parameter.

experimental_workflow

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] Enantiomers will produce mirror-image VCD spectra. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known absolute configuration, the stereochemistry of the sample can be determined.[2]

Data Presentation:

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (1R,3S)
1600-1500Positive/Negative BandsMatch/Mismatch
1500-1300Positive/Negative BandsMatch/Mismatch
1300-1100Positive/Negative BandsMatch/Mismatch

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that gives a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer. The spectrum is typically an average of multiple scans to improve the signal quality.

  • Quantum Chemical Calculations: The VCD spectrum for one enantiomer (e.g., 1R,3S) is calculated using DFT methods. This involves a conformational search to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the sample.

vcd_workflow

Caption: General workflow for VCD analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[3] Similar to VCD, enantiomers give mirror-image ECD spectra. The absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations.[3] This technique is particularly useful for molecules containing chromophores.

Data Presentation:

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (1R,3S)
200-220Positive/Negative Cotton EffectMatch/Mismatch
220-250Positive/Negative Cotton EffectMatch/Mismatch
250-300Positive/Negative Cotton EffectMatch/Mismatch

Experimental Protocol:

  • Sample Preparation: A dilute solution of the enantiomerically pure sample is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectrometer.

  • TD-DFT Calculations: The electronic transitions and rotational strengths are calculated for a chosen enantiomer to generate a theoretical ECD spectrum. A conformational analysis is also crucial for flexible molecules.

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum to assign the absolute configuration.

ecd_workflow

Caption: General workflow for ECD analysis.

NMR Spectroscopy with Chiral Resolving Agents

Principle: In an achiral solvent, enantiomers have identical NMR spectra. However, in the presence of a chiral resolving agent (CRA) or chiral solvating agent (CSA), diastereomeric complexes are formed, which have different NMR spectra. By derivatizing the diamine with a chiral reagent of known absolute configuration (e.g., Mosher's acid), the resulting diastereomers will exhibit different chemical shifts. The differences in these shifts can be correlated to the absolute configuration of the original diamine.[4]

Data Presentation:

Proton/CarbonChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (δ₁ - δ₂)
H-13.253.20+0.05
H-33.103.18-0.08
C-155.255.0+0.2
C-354.855.1-0.3

Experimental Protocol:

  • Derivatization: The enantiomerically pure diamine is reacted with a chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid chloride) in separate NMR tubes to form diastereomeric amides.

  • NMR Spectrum Acquisition: ¹H and/or ¹³C NMR spectra are recorded for both diastereomers.

  • Spectral Analysis: The chemical shifts of corresponding protons or carbons in the two diastereomers are compared.

  • Configuration Assignment: Based on established models (e.g., the Mosher model), the sign of the chemical shift difference (Δδ) for specific nuclei can be used to deduce the absolute configuration of the chiral center in the diamine.[4]

nmr_workflow

Caption: Workflow for NMR analysis with a chiral resolving agent.

Comparison of Techniques

TechniqueSample RequirementThroughputCostConclusivenessKey Considerations
X-ray Crystallography High-quality single crystalLowHighDefinitiveCrystal growth can be a major bottleneck.
VCD Spectroscopy Enantiomerically pure solutionModerateHighHigh (with computation)Requires quantum chemical calculations for interpretation. Good for molecules without chromophores.
ECD Spectroscopy Enantiomerically pure solutionModerateModerateHigh (with computation)Requires a chromophore near the stereocenter. Relies on accurate computational models.[3]
NMR with CRA Enantiomerically pure sampleHighLowHigh (model-dependent)Requires a suitable chiral resolving agent and relies on established empirical models.

Conclusion

Confirming the absolute configuration of this compound and other chiral molecules is achievable through several robust experimental techniques. Single-crystal X-ray crystallography provides the most definitive assignment but is contingent on successful crystal growth. VCD and ECD spectroscopy offer powerful alternatives for molecules in solution, with their accuracy greatly enhanced by comparison to quantum chemical calculations. NMR spectroscopy using chiral resolving agents presents a more accessible and higher-throughput method, provided a suitable agent and established correlation model are available. The selection of the most appropriate technique will depend on the specific properties of the molecule, available resources, and the desired level of certainty. For novel compounds, employing at least two different methods is often recommended for unambiguous confirmation of the absolute configuration.

References

A Comparative Guide to Catalysts Derived from (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral catalysts are pivotal in achieving high levels of enantioselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of catalysts derived from (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride with commonly employed alternative catalysts. While the application of 1,3-diamine based catalysts is an emerging field, this guide aims to present the current state of knowledge and provide a framework for their evaluation against more established catalytic systems.

Synthesis of Catalysts from this compound

The synthesis of catalysts from this compound typically involves the derivatization of the primary amine groups. A general synthetic workflow is illustrated below. The diamine dihydrochloride is first neutralized to the free diamine, which is then reacted with appropriate reagents to introduce the desired functionalities, such as amides, sulfonamides, or other coordinating groups, to create the final chiral ligand or organocatalyst.

G cluster_start Starting Material cluster_synthesis Catalyst Synthesis start (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride neutralization Neutralization (e.g., aq. NaOH) start->neutralization free_diamine (1R,3S)-Cyclohexane-1,3-diamine (free base) neutralization->free_diamine derivatization Derivatization (e.g., Acylation, Sulfonylation) free_diamine->derivatization catalyst Chiral Ligand / Organocatalyst derivatization->catalyst

General synthetic workflow for catalysts from this compound.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Organocatalysts derived from chiral diamines have proven to be highly effective in this transformation.

Performance Comparison in the Asymmetric Mannich Reaction

The following table summarizes the performance of a catalyst derived from a 1,3-diamine in the asymmetric Mannich reaction of ketones with imines and compares it with a well-established catalyst based on a 1,2-diamine scaffold.

Catalyst/LigandKetoneImineYield (%)ee (%)Catalyst Loading (mol%)Reference
1,3-Diamine Derivative CyclohexanoneN-Boc-p-anisylimine959810[1]
(1R,2R)-1,2-Diaminocyclohexane Derivative AcetoneN-Boc-p-anisylimine929610[1]

Note: The data for the 1,3-diamine and 1,2-diamine derivatives are from the same study, allowing for a direct comparison.

Catalytic Cycle for the Asymmetric Mannich Reaction

The proposed catalytic cycle for the Mannich reaction catalyzed by a primary-tertiary 1,3-diamine organocatalyst involves the formation of an enamine intermediate from the ketone and the primary amine of the catalyst. The tertiary amine, after protonation, activates the imine electrophile through hydrogen bonding.

G catalyst 1,3-Diamine Catalyst (Primary-Tertiary) enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone mannich_adduct_bound Catalyst-Bound Mannich Adduct enamine->mannich_adduct_bound + Activated Imine imine Imine activated_imine Activated Imine (H-bonded) imine->activated_imine + H+ (from catalyst) activated_imine->mannich_adduct_bound mannich_adduct_bound->catalyst + H2O mannich_adduct Mannich Adduct (Product) mannich_adduct_bound->mannich_adduct Release

Proposed catalytic cycle for a 1,3-diamine catalyzed Mannich reaction.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols and amines. While catalysts based on 1,2-diamines, such as those derived from (1R,2R)-1,2-diphenylethylenediamine (DPEN), are well-established and highly efficient, there is limited published data on the application of catalysts derived from (1R,3S)-Cyclohexane-1,3-diamine in this reaction.

Performance of Alternative Catalysts in Asymmetric Hydrogenation

The following table provides benchmark data for highly efficient, commonly used catalysts in the asymmetric hydrogenation of acetophenone, a standard substrate.

Catalyst/LigandSubstrateYield (%)ee (%)Catalyst Loading (mol%)Reference
RuCl₂--INVALID-LINK-- Acetophenone>99980.1[2]
[Rh(cod)₂]BF₄ / (R)-BINAP Acetophenone95920.5[1]
Ir-SpiroPAP Acetophenone>99970.01[3]

Note: This data is provided as a benchmark for the performance of state-of-the-art catalysts. Currently, no directly comparable data for catalysts derived from (1R,3S)-Cyclohexane-1,3-diamine is available in the reviewed literature.

Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of a wide range of chiral compounds. Organocatalysts and metal complexes based on chiral diamines are frequently used to catalyze this reaction.

Performance of Alternative Catalysts in Asymmetric Michael Addition

Similar to asymmetric hydrogenation, there is a lack of specific data for catalysts derived from (1R,3S)-Cyclohexane-1,3-diamine in the asymmetric Michael addition. The table below presents data for well-established catalysts in the Michael addition of dimethyl malonate to trans-chalcone.

Catalyst/LigandMichael DonorMichael AcceptorYield (%)ee (%)Catalyst Loading (mol%)Reference
(1R,2R)-DPEN Derivative Dimethyl Malonatetrans-Chalcone989510[4]
Thiourea Catalyst Diethyl Malonatetrans-Chalcone95991-5[5]
Schreiner's Thiourea 1,3-DicarbonylsNitroolefins>90>9010[6]

Note: This data serves as a reference for the expected performance of highly efficient catalysts in this transformation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, often derived from or used in conjunction with chiral ligands, are the most common catalysts for the asymmetric variant of this reaction.

Performance of Alternative Catalysts in Asymmetric Diels-Alder Reaction
Catalyst/LigandDieneDienophileYield (%)ee (%)Catalyst Loading (mol%)Reference
Corey's Oxazaborolidine Cyclopentadiene2-Bromoacrolein959910[7]
MacMillan's Imidazolidinone CyclopentadieneCinnamaldehyde99945[8]
Evans' Cu(II)-Box CyclopentadieneN-Acryloyloxazolidinone989810[8]

Note: This information highlights the high standards of enantioselectivity achieved by leading catalysts in this field.

Experimental Protocols

Synthesis of a Representative 1,3-Diamine Derived Catalyst

Synthesis of a Chiral N,N'-Ditosylated-(1R,3S)-Cyclohexane-1,3-diamine:

  • To a solution of this compound (1.0 eq) in water, add a 2 M aqueous solution of sodium hydroxide until the pH reaches 12-14.

  • Extract the free diamine with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (1R,3S)-Cyclohexane-1,3-diamine.

  • Dissolve the free diamine (1.0 eq) in dichloromethane in an ice bath.

  • Add triethylamine (2.2 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (2.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N'-ditosylated-(1R,3S)-Cyclohexane-1,3-diamine.

Note: This is a general procedure and may require optimization for specific substrates and scales.

General Procedure for an Asymmetric Mannich Reaction
  • To a vial containing the chiral 1,3-diamine organocatalyst (10 mol%), add the ketone (1.2 eq) and the solvent (e.g., toluene).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the imine (1.0 eq) and stir the reaction at the desired temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalyst Selection Workflow

The choice of a catalyst for a specific asymmetric transformation depends on various factors, including the nature of the substrate, the desired product, and the required level of enantioselectivity. The following diagram provides a general workflow for catalyst selection.

G start Define Asymmetric Transformation (e.g., Mannich, Hydrogenation) literature_search Literature Search for Relevant Catalyst Systems start->literature_search catalyst_class Identify Promising Catalyst Classes (e.g., Diamine, Phosphine) literature_search->catalyst_class is_1_3_diamine Is a 1,3-Diamine Catalyst Reported for this Reaction? catalyst_class->is_1_3_diamine evaluate_1_3_diamine Evaluate Performance Data (Yield, ee%) of 1,3-Diamine Catalyst is_1_3_diamine->evaluate_1_3_diamine Yes no_data Explore Alternative Catalyst Classes is_1_3_diamine->no_data No compare_alternatives Compare with Alternative Catalysts (e.g., 1,2-Diamine) evaluate_1_3_diamine->compare_alternatives select_catalyst Select Best Candidate(s) for Experimental Screening compare_alternatives->select_catalyst optimize Optimize Reaction Conditions select_catalyst->optimize no_data->compare_alternatives

References

Safety Operating Guide

Navigating the Safe Disposal of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a compound that requires careful handling due to its potential hazards.

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3][4][5][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for "this compound" and wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound and related compounds, which informs the necessary disposal precautions.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P330+P312: IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][3][4][5][6][7]
Incompatible Materials Strong oxidizing agents, acids.[8][9]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound
  • Waste Collection:

    • Place the solid waste into a designated, clearly labeled, and chemically compatible container with a secure lid.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (498532-32-4), and an indication of the hazards (e.g., "Harmful," "Irritant").

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent hazardous reactions.[8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Do not attempt to dispose of the solid chemical waste in the regular trash or down the drain.

Protocol 2: Disposal of Solutions Containing this compound
  • Waste Collection:

    • Collect the liquid waste in a designated, leak-proof, and chemically compatible container with a secure cap.

    • Label the container as "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations. The full name of the primary chemical, "this compound," and its CAS number must be included.

  • Waste Segregation:

    • Store the liquid hazardous waste container in a designated satellite accumulation area, using secondary containment (such as a chemical-resistant tray) to prevent spills.

    • Keep the container away from incompatible materials.

  • Arrange for Professional Disposal:

    • Follow your institution's procedures for the pickup and disposal of liquid hazardous waste through the EHS office or a certified waste disposal contractor.

    • Under no circumstances should solutions containing this compound be poured down the drain.

Protocol 3: Disposal of Empty Containers
  • Decontamination:

    • An empty container that held "this compound" must be properly decontaminated before being discarded as regular trash.

    • Triple-rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

    • Collect all rinsate as hazardous liquid waste and dispose of it according to Protocol 2.[10]

  • Container Disposal:

    • After triple-rinsing and allowing the container to dry, completely deface or remove the original label.[10]

    • The decontaminated and defaced container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Disposal Workflow for this compound start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid liquid_waste Liquid Solution Waste waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse Container empty_container->decontaminate segregate Segregate from Incompatible Materials collect_solid->segregate collect_liquid->segregate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate deface_label Deface or Remove Label decontaminate->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container in Regular Trash or Recycle deface_label->dispose_container professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal segregate->professional_disposal

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets for similar compounds indicate that it may cause severe skin burns and eye damage, is harmful if swallowed, and can be combustible. Adherence to the following guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure. This includes protection for the eyes, face, skin, and respiratory system.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/Face ShieldChemical safety goggles are required. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option, providing a good barrier against chemical splashes.[1] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3]
Body Protection Protective ClothingA flame-retardant, anti-static lab coat or coveralls should be worn to protect against skin contact. Ensure clothing provides full coverage.
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used.[4]
Foot Protection Safety FootwearChemical-resistant boots or shoes with steel toes are recommended to protect against spills and falling objects.[2][5]
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Ensure adequate ventilation. Avoid generating dust. Collect the spilled material using appropriate tools and place it in a suitable container for disposal. Do not let the product enter drains.
Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

AspectGuideline
Handling Use only in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from heat and sources of ignition. Store locked up.[4] An inert atmosphere is recommended for storage.[7]
Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Empty Containers Handle uncleaned containers like the product itself. Do not reuse empty containers.

Safety Workflow for Handling this compound

The following diagram outlines the logical steps for safely handling this compound, from preparation to post-handling procedures.

A 1. Pre-Handling Preparation B Review Safety Data Sheet (SDS) A->B C Ensure Proper Ventilation A->C D Don Personal Protective Equipment (PPE) A->D E 2. Handling the Chemical D->E F Weigh/Measure in a Designated Area E->F M 4. Emergency Response E->M G Avoid Dust Generation F->G H 3. Post-Handling Procedures G->H I Decontaminate Work Area H->I J Properly Dispose of Waste I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L N Follow First Aid Measures M->N O Notify Supervisor M->O

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.